1-phenylprop-2-en-1-ol
Description
The exact mass of the compound alpha-Vinylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJQVRGRPHIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346753 | |
| Record name | 1-Phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-06-0, 42273-76-7 | |
| Record name | Benzyl alcohol, alpha-vinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylvinylcarbinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Vinylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NSC 167595 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-phenylprop-2-en-1-ol basic properties
An In-depth Technical Guide to 1-Phenylprop-2-en-1-ol: Core Properties and Applications
Abstract
This compound, also known as α-vinylbenzyl alcohol, is a chiral secondary alcohol featuring a phenyl group and a vinyl group attached to the carbinol carbon. This unique structural combination makes it a valuable intermediate and building block in synthetic organic chemistry. Its chirality and the presence of two distinct reactive sites—the hydroxyl group and the carbon-carbon double bond—offer versatile opportunities for creating complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Nomenclature and Molecular Identity
This compound is a chiral molecule existing as two enantiomers, (R)-1-phenylprop-2-en-1-ol and (S)-1-phenylprop-2-en-1-ol, as well as a racemic mixture. Accurate identification is paramount for experimental reproducibility and regulatory compliance.
Caption: 2D Structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (1S)-1-phenylprop-2-en-1-ol | [1] |
| (1R)-1-phenylprop-2-en-1-ol | [2] | |
| Molecular Formula | C₉H₁₀O | [1][2] |
| Molecular Weight | 134.17 g/mol | [1][2] |
| CAS Number | 39623-35-3 ((S)-enantiomer) | [1] |
| 104713-12-4 ((S)-enantiomer) | ||
| 4393-06-0 (unspecified stereochemistry) | [3][4] | |
| InChIKey | MHHJQVRGRPHIMR-VIFPVBQESA-N ((S)-enantiomer) | [1] |
| Canonical SMILES | C=C--INVALID-LINK--O ((S)-enantiomer) |[1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for designing experimental protocols.
Table 2: Core Physicochemical Data
| Property | Value | Details | Source(s) |
|---|---|---|---|
| Appearance | Solid | --- | [5] |
| Density | 1.021 g/mL | Experimental | [3] |
| XLogP3 | 1.9 | Computed | [1][2] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [2] |
| Rotatable Bond Count | 2 | Computed |[2] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely heavily on spectroscopic methods. The key spectral features of this compound are summarized below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic. The vinyl protons (=CH and =CH₂) typically appear as complex multiplets in the 5-6 ppm region. The benzylic proton (-CH(OH)-) is a distinct signal coupled to the adjacent vinyl proton. The aromatic protons of the phenyl ring resonate in the 7.2-7.4 ppm range, and the hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is dependent on concentration and solvent.[6][7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows nine distinct signals. The phenyl carbons appear in the aromatic region (~126-142 ppm). The carbinol carbon (-C(OH)-) is found around 75 ppm, while the vinyl carbons (=C and =CH₂) are typically observed between 114 and 141 ppm.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum displays a strong, broad absorption band for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹. C-H stretches for the aromatic and vinyl groups appear just above 3000 cm⁻¹. A key feature is the C=C stretch of the vinyl group, typically near 1640 cm⁻¹.[6]
-
MS (Mass Spectrometry): In mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 134. Common fragmentation patterns include the loss of water (M-18) and the formation of the stable benzoyl cation or related fragments.[6]
Synthesis and Purification
The most direct and widely applicable method for synthesizing this compound is the nucleophilic addition of a vinyl organometallic reagent to benzaldehyde. The Grignard reaction using vinylmagnesium bromide is a field-proven approach.
Expertise & Experience: Causality Behind the Protocol
This protocol is designed for high yield and purity. The choice of anhydrous THF is critical because Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols. The reaction is initiated at 0°C to manage the initial exotherm of the Grignard addition, preventing side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion. The workup with saturated aqueous NH₄Cl is a mild method for quenching unreacted Grignard reagent and hydrolyzing the magnesium alkoxide intermediate without using strong acid, which could promote side reactions like elimination (dehydration) of the allylic alcohol product.
Caption: Synthetic workflow for this compound.
Protocol: Synthesis via Grignard Reaction
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add benzaldehyde (1.0 eq) to a flame-dried, three-neck flask containing anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0°C in an ice bath. Add vinylmagnesium bromide (1.1 eq, typically 1.0 M solution in THF) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Chemical Reactivity and Derivatization
The dual functionality of this compound is a key asset for drug development professionals, allowing for selective modification to build molecular diversity.
-
Reactions of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding α,β-unsaturated ketone, acrylophenone (1-phenylprop-2-en-1-one).[8][9] It can also undergo esterification or etherification to produce a wide range of derivatives, which can be used to modulate properties like lipophilicity and metabolic stability.
-
Reactions of the Alkene: The vinyl group can participate in various addition reactions. Catalytic hydrogenation will reduce the double bond to yield 1-phenyl-1-propanol. It can also undergo epoxidation, dihydroxylation, or halogenation, providing pathways to more complex structures.
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
The phenylpropene scaffold is a privileged structure in medicinal chemistry. While this compound itself is primarily a synthetic intermediate, its derivatives have shown potential biological activity.
-
Chiral Building Block: Enantiomerically pure forms of this alcohol are valuable starting materials for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[10]
-
Pharmacophore Scaffold: The related α,β-unsaturated ketone structure (chalcones) is found in compounds investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications.[11] Derivatives of the broader cinnamoyl class have also been explored as antitubulin agents for cancer therapy, indicating the utility of the phenylpropene core in designing bioactive molecules.[12]
-
Polymer and Materials Science: The vinyl group allows this compound to be used as a monomer in polymer synthesis.[5]
-
Biological Activity: It has been reported to possess antifungal and anti-inflammatory properties, suggesting potential for further investigation in these areas.[5]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.
-
GHS Hazard Classification:
-
Precautions for Safe Handling:
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]
-
Inhalation: Move the person into fresh air.[14]
-
In case of ingestion or significant exposure, seek immediate medical attention.
-
References
- 1. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 1-Phenylprop-2-en-1-one, CAS No. 768-03-6 - iChemical [ichemical.com]
- 9. 1-phenylprop-2-en-1-one [stenutz.eu]
- 10. Convenient Methods for the Synthesis of Chiral 2-Phenylpyrrolidines | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Enantiomers of 1-Phenylprop-2-en-1-ol: Synthesis, Resolution, and Application
Abstract: The enantiomers of 1-phenylprop-2-en-1-ol, (S)- and (R)-, represent a class of chiral allylic alcohols that serve as highly valuable and versatile building blocks in modern asymmetric synthesis. Their utility is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a molecule is often the primary determinant of its therapeutic efficacy and toxicological profile.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the core aspects of working with these chiral synthons. We will explore robust methodologies for their enantioselective synthesis via asymmetric reduction of cinnamaldehyde, their separation from a racemic mixture using enzymatic kinetic resolution, and the critical analytical techniques required to verify enantiopurity. Furthermore, we will discuss their application in the synthesis of more complex, high-value molecules, underscoring their importance in the drug discovery pipeline.
Core Compound Characteristics and Spectroscopic Profile
(S)- and (R)-1-phenylprop-2-en-1-ol are chiral secondary alcohols where the stereocenter is also a benzylic and allylic position, a combination that imparts unique reactivity. Before delving into synthetic and analytical protocols, establishing the fundamental identity of the racemic compound is paramount.
Chemical and Physical Properties: [3]
-
Molecular Formula: C₉H₁₀O
-
Molar Mass: 134.18 g/mol
-
Appearance: Pale yellow oil
-
Synonyms: α-Vinylbenzyl alcohol, Phenylvinylcarbinol, 1-Phenylallyl alcohol
Spectroscopic analysis provides the definitive structural confirmation. The data presented below is representative of the racemic compound in a deuterated chloroform (CDCl₃) solvent.[4]
| Table 1: Summary of Spectroscopic Data for this compound | | :--- | :--- | | ¹H NMR | δ (ppm) 7.25-7.40 (m, 5H, Ar-H), 6.00 (ddd, 1H, -CH=CH₂), 5.35 (d, 1H, -CH=CH₂ trans), 5.20 (d, 1H, -CH=CH₂ cis), 5.15 (d, 1H, -CH(OH)-), 2.10 (br s, 1H, -OH) | | ¹³C NMR | δ (ppm) 142.0 (Ar-C), 140.5 (-CH=CH₂), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 115.5 (-CH=CH₂), 75.0 (-CH(OH)-) | | Key IR Peaks | ν (cm⁻¹) 3350 (O-H stretch, broad), 3080, 3030 (C-H stretch, sp²), 1640 (C=C stretch), 1490, 1450 (C=C stretch, aromatic) |
Enantioselective Synthesis: From Prochiral Precursor to Chiral Alcohol
The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding α,β-unsaturated aldehyde, cinnamaldehyde.[5] The key challenge is to achieve selective 1,2-reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond, all while controlling the stereochemistry of the newly formed secondary alcohol.
Caption: Pathways for the enantioselective synthesis of this compound.
Biocatalytic Reduction with Whole-Cell Systems
Expertise & Experience: Biocatalysis, particularly using whole-cell systems like Saccharomyces cerevisiae (baker's yeast), offers a green, cost-effective, and highly selective method for carbonyl reduction.[6] The yeast contains a suite of alcohol dehydrogenases (ADHs) that utilize the cofactor NADPH to reduce the aldehyde. The enzymes' chiral active sites inherently distinguish between the pro-R and pro-S faces of the carbonyl, leading to the preferential formation of one enantiomer. This approach avoids the use of heavy metal catalysts and high-pressure hydrogen gas.
Trustworthiness: The protocol's success is validated by monitoring the reaction via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and ultimately confirmed by chiral HPLC analysis of the product to determine the enantiomeric excess (ee).
Experimental Protocol: Yeast-Mediated Reduction of Cinnamaldehyde [6]
-
Yeast Activation: In a 500 mL Erlenmeyer flask, suspend 20 g of baker's yeast in 200 mL of a 5% (w/v) glucose solution in tap water.
-
Incubation: Place the flask in an orbital shaker at 30°C and 150 rpm for 1 hour to activate the yeast.
-
Substrate Addition: Dissolve 500 mg of cinnamaldehyde in 2-3 mL of ethanol. Add this solution dropwise to the activated yeast culture.
-
Bioreduction: Continue incubating the reaction mixture in the orbital shaker at 30°C and 150 rpm for 24-48 hours. Monitor the disappearance of the cinnamaldehyde spot by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: After the reaction, add diatomaceous earth (Celite) to the mixture and filter to remove the yeast cells. Wash the cell cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched alcohol.
Asymmetric Transfer Hydrogenation (ATH)
Expertise & Experience: ATH is a powerful chemocatalytic method that uses a stable hydrogen donor, such as isopropanol or formic acid, in place of H₂ gas.[6] The enantioselectivity is controlled by a chiral ligand coordinated to a metal center, typically Ruthenium or Rhodium. The choice of ligand (e.g., a chiral diamine or amino alcohol) is critical as it dictates which face of the substrate is presented to the metal hydride for reduction, thus determining the absolute configuration of the product. This method offers high turnover numbers and is often more practical for laboratory scale than high-pressure hydrogenation.
Trustworthiness: This protocol is validated by rigorous monitoring of conversion and enantioselectivity. The final product's ee must be determined by chiral HPLC to confirm the efficacy of the chosen catalyst-ligand system.
Experimental Protocol: Ru-Catalyzed ATH of Cinnamaldehyde [6]
-
Inert Atmosphere: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ru-catalyst (e.g., [RuCl₂(p-cymene)]₂ and a chiral ligand like (R,R)-TsDPEN) (0.01 mmol).
-
Solvent and Reagents: Add 5 mL of a degassed 5:2 mixture of formic acid and triethylamine (as the hydrogen source).
-
Substrate Addition: Add cinnamaldehyde (1.0 mmol, 132 mg) to the solution.
-
Reaction Execution: Seal the Schlenk tube and stir the mixture at 40°C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the enantiomerically pure alcohol.
Enzymatic Kinetic Resolution of Racemic Alcohol
Expertise & Experience: When an enantioselective synthesis is not feasible or when starting with a racemic mixture, enzymatic kinetic resolution is an exceptionally effective strategy for separating enantiomers.[7] This technique exploits the fact that enzymes are chiral catalysts and will acylate one enantiomer of the alcohol much faster than the other. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is renowned for its broad substrate scope and high enantioselectivity in resolving secondary alcohols.[8] Vinyl acetate is a common acyl donor because the vinyl alcohol by-product tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.
Trustworthiness: The success of a kinetic resolution is defined by achieving a conversion close to 50%, which theoretically yields the unreacted alcohol and the acylated product, both with very high enantiomeric excess. The ee of both the remaining starting material and the product ester must be determined analytically.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 3. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Microwave assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of 1-phenylprop-2-en-1-ol: A Comprehensive Technical Guide
Introduction
1-phenylprop-2-en-1-ol, an allylic alcohol, is a valuable organic compound utilized in various fields, including the synthesis of pharmaceuticals and fine chemicals. Its chemical structure, featuring a phenyl ring, a hydroxyl group, and a vinyl group, gives rise to a distinct spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for unambiguous identification, purity assessment, and elucidation of its role in chemical transformations. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established scientific principles and experimental best practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the hydrogen and carbon skeletons, respectively.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A meticulously prepared sample is crucial for acquiring high-quality NMR spectra. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR data.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column is at least 4-5 cm high.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.
Data Acquisition:
-
Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
-
¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width (typically 0-12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds). Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from 128 to several thousand) is required. The spectral width is typically set to 0-220 ppm.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 6.00-6.10 | Multiplet | 1H | Vinylic proton (-CH=CH₂) |
| 5.35 | Doublet | 1H | Vinylic proton (trans, -CH=CH₂) |
| 5.18 | Doublet | 1H | Vinylic proton (cis, -CH=CH₂) |
| 5.20 | Doublet | 1H | Benzylic proton (-CH(OH)-) |
| 2.20 | Singlet | 1H | Hydroxyl proton (-OH) |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.25-7.40 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons.
-
Vinylic Region (5.18-6.10 ppm): The three distinct signals in this region correspond to the three protons of the vinyl group (-CH=CH₂). The proton on the internal carbon appears as a multiplet due to coupling with the two terminal protons. The two terminal protons are diastereotopic and appear as separate doublets, one for the proton cis to the phenyl-bearing carbon and one for the trans proton.
-
Benzylic Proton (5.20 ppm): The doublet at 5.20 ppm is assigned to the proton attached to the carbon bearing the hydroxyl and phenyl groups. Its coupling to the adjacent vinylic proton results in the doublet multiplicity.
-
Hydroxyl Proton (2.20 ppm): The singlet at 2.20 ppm is attributed to the hydroxyl proton. This peak is often broad and its chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound.
| Chemical Shift (δ, ppm) | Assignment |
| 142.0 | Aromatic C (quaternary) |
| 140.5 | Vinylic CH |
| 128.5 | Aromatic CH |
| 127.8 | Aromatic CH |
| 126.5 | Aromatic CH |
| 115.5 | Vinylic CH₂ |
| 75.5 | Benzylic CH(OH) |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (126.5-142.0 ppm): Four signals are observed in the aromatic region. The signal at 142.0 ppm corresponds to the quaternary carbon of the phenyl ring attached to the alcohol moiety. The other three signals at 128.5, 127.8, and 126.5 ppm are assigned to the protonated aromatic carbons.
-
Vinylic Carbons (115.5 and 140.5 ppm): The two signals at 140.5 ppm and 115.5 ppm are characteristic of the sp²-hybridized carbons of the vinyl group. The downfield signal (140.5 ppm) is assigned to the internal methine carbon, while the upfield signal (115.5 ppm) corresponds to the terminal methylene carbon.
-
Benzylic Carbon (75.5 ppm): The signal at 75.5 ppm is attributed to the sp³-hybridized carbon atom bonded to the hydroxyl group and the phenyl ring. The electronegative oxygen atom causes a significant downfield shift for this carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive method for obtaining an infrared spectrum.
Sample Preparation (for liquids):
-
Clean Salt Plates: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Apply Sample: Place a small drop of neat this compound onto one salt plate.
-
Assemble: Place the second salt plate on top of the first, spreading the liquid into a thin film.
-
Mount: Mount the sandwiched plates in the spectrometer's sample holder.
Data Acquisition:
-
Background Scan: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
-
Sample Scan: The infrared spectrum of the sample is then recorded. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
FT-IR Spectroscopic Data
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 3080, 3060, 3030 | Medium | =C-H stretch (aromatic and vinylic) |
| 2980, 2920 | Weak | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch (alkene) |
| 1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (alcohol) |
| 990, 920 | Strong | =C-H bend (alkene out-of-plane) |
| 750, 700 | Strong | C-H bend (aromatic out-of-plane) |
Interpretation of the FT-IR Spectrum:
-
O-H Stretch (3350 cm⁻¹): The strong, broad absorption band centered around 3350 cm⁻¹ is a definitive indication of the hydroxyl group's O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding.[1][2]
-
C-H Stretches (3080-2920 cm⁻¹): The absorptions above 3000 cm⁻¹ (3080, 3060, 3030 cm⁻¹) are characteristic of C-H stretching vibrations where the carbon is sp²-hybridized, corresponding to the aromatic and vinylic protons. The weaker bands below 3000 cm⁻¹ (2980, 2920 cm⁻¹) are due to the sp³-hybridized C-H stretch of the benzylic carbon.
-
C=C Stretches (1645-1450 cm⁻¹): The peak at 1645 cm⁻¹ is attributed to the C=C stretching vibration of the vinyl group. The absorptions at 1600, 1495, and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretch (1050 cm⁻¹): The strong absorption at 1050 cm⁻¹ is assigned to the C-O stretching vibration of the secondary alcohol.
-
Out-of-Plane Bending (990-700 cm⁻¹): The strong bands at 990 and 920 cm⁻¹ are due to the out-of-plane bending of the vinylic C-H bonds. The strong absorptions at 750 and 700 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method where a molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides valuable information about the molecular weight and structure of the compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a robust technique for the analysis of volatile and thermally stable compounds.
Sample Introduction:
-
Direct Infusion or GC Inlet: The sample can be introduced directly into the ion source via a heated probe or, more commonly, as the eluent from a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent is injected into the GC.
Ionization and Fragmentation:
-
Electron Bombardment: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).
-
Ion Formation: This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.
Mass Analysis and Detection:
-
Acceleration: The positively charged ions are accelerated into a mass analyzer.
-
Separation: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Mass Spectrometry Data
The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its structural confirmation.
| m/z | Relative Intensity | Assignment |
| 134 | Moderate | [M]⁺• (Molecular Ion) |
| 117 | Moderate | [M - OH]⁺ |
| 105 | High | [M - C₂H₅]⁺ or [C₆H₅CO]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 134): The peak at m/z 134 corresponds to the molecular ion [C₉H₁₀O]⁺•, confirming the molecular weight of the compound.
-
Loss of a Hydroxyl Radical (m/z 117): The peak at m/z 117 results from the loss of a hydroxyl radical (•OH) from the molecular ion.
-
Fragment at m/z 105: A prominent peak is observed at m/z 105. This can be formed by the loss of an ethyl radical from the molecular ion, or more likely, through rearrangement to form the stable benzoyl cation ([C₆H₅CO]⁺).
-
Tropylium Ion (m/z 91): The peak at m/z 91 is a common fragment in compounds containing a benzyl group and is attributed to the formation of the stable tropylium ion ([C₇H₇]⁺).
-
Phenyl Cation (m/z 77): The intense peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), formed by the cleavage of the bond between the phenyl ring and the rest of the molecule.
Conclusion
The spectroscopic data presented in this guide provide a detailed and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the FT-IR spectrum identifies the key functional groups, namely the hydroxyl, vinyl, and phenyl groups. The mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic profile serves as an essential reference for scientists and researchers in the fields of chemical synthesis, drug discovery, and quality control, ensuring the accurate identification and utilization of this important chemical entity.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Phenylprop-2-en-1-ol
Introduction
1-Phenylprop-2-en-1-ol, also known as α-vinylbenzyl alcohol or 1-phenylallyl alcohol, is an aromatic allylic alcohol with significant potential in organic synthesis and as a precursor for pharmaceutical and fragrance compounds. Its chemical structure, featuring a hydroxyl group attached to a carbon atom adjacent to both a phenyl ring and a vinyl group, dictates its physicochemical properties, including its solubility and stability. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to effectively handle, formulate, and utilize this compound.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages data from its close structural isomer, cinnamyl alcohol (3-phenylprop-2-en-1-ol), to provide reasonable estimations. Furthermore, this document details robust experimental protocols for the precise determination of these properties, empowering researchers to generate accurate data for their specific applications.
I. Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 4393-06-0 | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid or solid | General chemical properties |
| XLogP3-AA | 1.9 | [4] |
II. Solubility Profile of this compound
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The amphiphilic nature of this compound, arising from the polar hydroxyl group and the nonpolar phenyl and vinyl groups, results in varied solubility across different solvent classes.
Qualitative and Estimated Quantitative Solubility
Based on the principle of "like dissolves like," this compound is expected to be soluble in organic solvents and have limited solubility in water. Quantitative solubility data for its isomer, cinnamyl alcohol, provides a valuable estimation of its solubility in common laboratory solvents.[4][5]
| Solvent | Predicted Solubility of this compound (Estimated from Cinnamyl Alcohol Data) | Rationale |
| Water | ~2.33 g/L | The polar hydroxyl group allows for some hydrogen bonding with water, but the large nonpolar phenyl and vinyl groups limit aqueous solubility.[4] |
| Methanol | ~5554 g/L | Highly soluble due to the ability to form hydrogen bonds with the polar hydroxyl group and favorable interactions with the nonpolar backbone.[4] |
| Ethanol | ~6214 g/L | Miscible; similar polarity and hydrogen bonding capabilities.[4] |
| Isopropanol | ~4619 g/L | Highly soluble due to similar polarity and hydrogen bonding capacity.[4] |
| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor, leading to good solubility.[5] |
| Diethyl Ether | Soluble | A nonpolar aprotic solvent that readily dissolves the nonpolar regions of the molecule.[5] |
| Toluene | Soluble | A nonpolar aromatic solvent that has favorable π-π stacking interactions with the phenyl ring. |
| Hexane | Sparingly Soluble | A nonpolar aliphatic solvent where solubility is driven by weaker van der Waals forces. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial using a syringe.
-
Filtration: Immediately filter the collected supernatant through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Gravimetric Method: Accurately weigh a known volume of the filtered saturated solution. Carefully evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen. The weight of the remaining solid represents the amount of dissolved solute.[6]
-
Chromatographic/Spectroscopic Method: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Quantify the concentration of this compound against a standard calibration curve.
-
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or molarity). Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
III. Stability Profile of this compound
The stability of a compound is a measure of its resistance to chemical change or physical degradation under various environmental conditions. For allylic alcohols like this compound, the presence of the double bond and the hydroxyl group makes the molecule susceptible to several degradation pathways.
Theoretical Stability Considerations
The stability of allylic alcohols is notably influenced by resonance. The proximity of the double bond to the hydroxyl group creates a conjugated system, allowing for the delocalization of π-electrons, which can stabilize the molecule and any reactive intermediates formed during degradation.[7]
Potential Degradation Pathways
Based on the structure of this compound and the known reactivity of allylic alcohols, the following degradation pathways are plausible:
-
Oxidation: The allylic alcohol functionality is susceptible to oxidation. Mild oxidation could yield the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one. More aggressive oxidation could lead to cleavage of the carbon-carbon double bond or the formation of other oxygenated derivatives.
-
Isomerization/Rearrangement: Allylic rearrangements are common for this class of compounds, potentially leading to the formation of its isomer, cinnamyl alcohol (3-phenylprop-2-en-1-ol), especially under acidic conditions.
-
Polymerization: The vinyl group can undergo polymerization, particularly in the presence of initiators such as light, heat, or radical species.
-
Dehydration: Under acidic conditions and/or heat, elimination of the hydroxyl group could occur, leading to the formation of conjugated dienes.
Caption: Potential Degradation Pathways of this compound.
Experimental Protocol for Stability Assessment: Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[8][9][10] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The results are crucial for developing stability-indicating analytical methods.
Principle: this compound is subjected to various stress conditions (hydrolytic, oxidative, photolytic, and thermal). Samples are collected at different time points and analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any formed degradants.
Step-by-Step Methodology:
A stability-indicating HPLC method should first be developed and validated. This method must be able to resolve the peak of this compound from all potential degradation products and any other components in the sample matrix.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation (Acid and Base):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% v/v).
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Transfer the solid compound to a vial and place it in a temperature-controlled oven (e.g., 80 °C).
-
For solutions, incubate the stock solution at an elevated temperature.
-
Collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample, wrapped in aluminum foil, in the same chamber to serve as a dark control.
-
Collect samples at various time points.
-
-
Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample using the validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS, and NMR is recommended.
-
IV. Conclusion
This technical guide has provided a comprehensive framework for understanding the solubility and stability of this compound. While specific quantitative data for this compound is limited, the use of data from its structural isomer, cinnamyl alcohol, offers valuable estimations for its solubility profile. The inherent reactivity of the allylic alcohol functionality suggests that this compound is susceptible to oxidation, isomerization, and other degradation pathways.
For researchers, scientists, and drug development professionals, the detailed experimental protocols provided herein for solubility determination (the shake-flask method) and stability assessment (forced degradation studies) serve as a robust starting point for generating precise and reliable data. The application of these methodologies will enable a deeper understanding of the physicochemical properties of this compound, facilitating its effective use in synthesis, formulation, and other scientific endeavors.
V. References
-
Scent.vn. Phenylallyl alcohol: Odor profile, Properties, & IFRA compliance. --INVALID-LINK--
-
Solubility of Things. Cinnamyl alcohol. --INVALID-LINK--
-
SLT. Why Allylic Alcohol Is Stable. --INVALID-LINK--
-
ChemicalBook. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5. --INVALID-LINK--
-
Nagpal, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. --INVALID-LINK--
-
BLD Pharm. 4393-06-0|this compound. --INVALID-LINK--
-
Stenutz. 1-phenylprop-2-en-1-one. --INVALID-LINK--
-
Stenutz. This compound. --INVALID-LINK--
-
PubChem. alpha-Ethynylbenzenemethanol. --INVALID-LINK--
-
PubChem. (R)-1-Phenyl-2-propen-1-ol. --INVALID-LINK--
-
RSC Publishing. Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. --INVALID-LINK--
-
FooDB. Showing Compound Cinnamyl alcohol (FDB000887). --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 2. Decomposition of carbamates of tertiary alcohols. Part 3. Influence of phenyl and vinyl substituents at the α-carbon atom. --INVALID-LINK--
-
Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. --INVALID-LINK--
-
MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. --INVALID-LINK--
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--
-
Analytical and Bioanalytical Chemistry Research. A New Stability-Indicating HPLC Method for Glycopyrrolate Estimation in Pharmaceutical Formulations. --INVALID-LINK--
-
Sigma-Aldrich. (s)-1-phenylallyl alcohol. --INVALID-LINK--
-
PubChem. (1S)-1-Phenylprop-2-En-1-Ol. --INVALID-LINK--
-
PubChem. (1R)-1-phenylprop-2-yn-1-ol. --INVALID-LINK--
-
Pharmaffiliates. This compound. --INVALID-LINK--
-
SpectraBase. This compound. --INVALID-LINK--
-
Benchchem. An In-depth Technical Guide to the Solubility of 2-Phenyl-1-propanol in Organic Solvents. --INVALID-LINK--
-
ChemicalBook. 104-54-1(Cinnamyl alcohol) Product Description. --INVALID-LINK--
-
NIH. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. --INVALID-LINK--
-
Benchchem. An In-depth Technical Guide to the Solubility of 1,2-Diphenylpropene in Organic Solvents. --INVALID-LINK--
-
PubChem. 3-Phenylprop-1-en-2-ol. --INVALID-LINK--
-
NIST WebBook. 2-Propen-1-ol, 3-phenyl-. --INVALID-LINK--
-
PubChem. 2-Phenylprop-1-en-1-ol. --INVALID-LINK--
-
PubChem. Cinnamyl Alcohol. --INVALID-LINK--
-
ResearchGate. Stress Degradation studies and Development of High Resolution New Validated Stability Indicating Analytical Method for Determination of Various Proton Pump Inhibitors. --INVALID-LINK--
-
Grasas y Aceites. Investigating the impact of palm oil refining on the oxidative stability of its blend with linseed oil: a kinetic approach. --INVALID-LINK--
-
Arabian Journal of Chemistry. Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. --INVALID-LINK--
-
ResearchGate. Synthesis of Modified Poly(vinyl Alcohol)s and Their Degradation Using an Enzymatic Cascade. --INVALID-LINK--
-
PubMed. [Stability of phenyl salicylate in alcoholic-aqueous solution]. --INVALID-LINK--
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. --INVALID-LINK--
-
Agilent. Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. --INVALID-LINK--
-
The Good Scents Company. 1-octen-3-ol matsutake alcohol. --INVALID-LINK--
References
- 1. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 4393-06-0|this compound|BLD Pharm [bldpharm.com]
- 4. scent.vn [scent.vn]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. sltchemicals.com [sltchemicals.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1-Phenylprop-2-en-1-ol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of a Versatile Phenylpropanoid Scaffold
The 1-phenylprop-2-en-1-ol scaffold, a core structure within the vast family of phenylpropanoids, represents a privileged platform in medicinal chemistry. These compounds, biosynthetically derived from the amino acid phenylalanine, are characterized by a phenyl group attached to a three-carbon propenol chain. Their inherent structural features, including the aromatic ring, the allylic alcohol moiety, and the potential for diverse substitutions, give rise to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
While a substantial body of research exists for the structurally related α,β-unsaturated ketones known as chalcones (1-phenylprop-2-en-1-one derivatives), this guide will focus on the unique contributions and therapeutic promise of their alcohol counterparts. We will delve into the established and emerging mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compelling biological activities.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have emerged as promising candidates in this arena, exhibiting activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial membranes and interfere with essential cellular processes. The lipophilic nature of the phenyl ring facilitates partitioning into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components. The presence of the hydroxyl group is crucial for this activity, potentially by forming hydrogen bonds with membrane components and altering membrane fluidity[1]. Furthermore, these compounds can inhibit microbial enzymes and interfere with quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogens.
Structure-Activity Relationship (SAR)
The antimicrobial potency of this compound derivatives is significantly influenced by the substitution pattern on the phenyl ring.
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance, through the introduction of alkyl or halogen substituents on the phenyl ring, often enhances antimicrobial activity by improving membrane penetration.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring can modulate the electronic properties of the molecule and its interaction with microbial targets.
-
Hydroxyl Group: The benzylic hydroxyl group is a key pharmacophore. Its presence is often essential for potent activity, and its position and stereochemistry can influence the compound's efficacy[1].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative assay to determine the MIC of a compound, which is the lowest concentration that inhibits visible microbial growth[2].
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 1: Representative MIC Values of Phenylpropanoid Derivatives Against Pathogenic Microbes
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Plicatin B (a prenylated phenylpropanoid) | Streptococcus mutans | 31.2 | [3] |
| Plicatin B | Streptococcus mitis | 31.2 | [3] |
| 4-Nitro-cinnamaldehyde | Uropathogenic E. coli | 100 | [4] |
| 4-Nitro-cinnamaldehyde | Staphylococcus aureus | 100 | [4] |
Note: Data for specific this compound derivatives is limited in the literature; the table presents data for structurally related compounds to illustrate the potential antimicrobial efficacy.
Diagram 1: Antimicrobial Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting the Hallmarks of Cancer
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action
The anticancer effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis.
-
Induction of Apoptosis: Many derivatives trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division.
-
Inhibition of Signaling Pathways: this compound derivatives can interfere with crucial signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.
Structure-Activity Relationship (SAR)
The substitution pattern on the phenyl ring is a critical determinant of the anticancer activity of this compound derivatives.
-
Hydroxyphenyl Groups: The presence and position of hydroxyl groups on the phenyl ring can significantly impact cytotoxicity.
-
Halogen and Nitro Groups: Introduction of halogens (e.g., chloro, fluoro) or nitro groups can enhance anticancer activity, likely by altering the electronic properties and bioavailability of the compounds.
-
Heterocyclic Rings: The incorporation of heterocyclic moieties can lead to compounds with improved potency and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound[5].
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Table 2: Representative IC50 Values of Phenylpropanoid and Chalcone Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | HeLa (Cervical Cancer) | 22.75 µg/mL | [6] |
| Quinazoline Derivative 17 | A549 (Lung Cancer) | 0.027 | [6] |
| Chalcone Derivative 6a | Neutrophils (SO production) | 1.23 | [7] |
| Chalcone Derivative 6a | Neutrophils (Elastase release) | 1.37 | [7] |
Note: Data for specific this compound derivatives is limited. The table presents data for structurally related compounds to illustrate their potential cytotoxic efficacy.
Diagram 2: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound derivatives have shown significant promise as anti-inflammatory agents by targeting key mediators and pathways in the inflammatory response.
Mechanism of Action
The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators.
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Cinnamyl alcohol and its derivatives have been shown to inhibit LPS-induced NO production in macrophages[8].
-
Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the expression and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[9][10][11].
-
Inhibition of COX and LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins and leukotrienes. Some phenylpropanoids have been shown to inhibit these enzymes[10][12].
-
NLRP3 Inflammasome Inhibition: Cinnamyl alcohol has been demonstrated to exert anti-inflammatory effects by targeting the NLRP3 inflammasome pathway, reducing the secretion of IL-1β and IL-18[9].
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of this compound derivatives is influenced by the nature and position of substituents on the phenyl ring.
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups can enhance anti-inflammatory activity.
-
Aryl/Heteroaryl Substitutions: Replacing aliphatic groups with aryl or heteroaryl rings at the 1-position of the propenone scaffold (and by extension, the propenol scaffold) generally leads to a positive impact on anti-neutrophilic activity[7].
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring can modulate the inhibitory activity against inflammatory targets.
Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay
The Griess assay is a widely used method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and pre-treated with various concentrations of the this compound derivatives for a specified time. The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Collection of Supernatant: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated samples to that of the untreated (LPS-stimulated) control.
Table 3: Representative Anti-inflammatory Activity of Phenylpropanoid Derivatives
| Compound/Derivative | Assay | Target/Cell Line | IC50/Inhibition | Reference |
| Cinnamaldehyde | NO Production | RAW 264.7 Macrophages | 45.3% inhibition at 25 µM | [8] |
| 2'-Hydroxycinnamaldehyde | NO Production | RAW 264.7 Macrophages | IC50 = 8 mM | [8] |
| Chalcone Derivative F14 | IL-1β Secretion | Mouse BMDM | IC50 = 0.74 µM | [13] |
| Chalcone Derivative F14 | IL-1β Secretion | THP-1 cells | IC50 = 0.88 µM | [13] |
Diagram 3: Anti-inflammatory Signaling Pathway
Caption: Inhibition of LPS-induced inflammatory signaling by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds immense promise for the development of novel therapeutic agents with diverse biological activities. While much of the current in-depth mechanistic understanding is extrapolated from their ketone analogues, the available evidence strongly suggests that these alcohol derivatives possess significant antimicrobial, anticancer, and anti-inflammatory properties. The benzylic hydroxyl group appears to be a critical determinant of activity, and further exploration of its role through comparative studies is warranted.
Future research should focus on the synthesis and biological evaluation of a wider range of substituted this compound derivatives to establish more comprehensive structure-activity relationships. Advanced mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be crucial for optimizing the therapeutic potential of this versatile scaffold. The integration of computational approaches, such as molecular docking, can further guide the rational design of next-generation this compound-based drugs with enhanced efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Commercial Availability and Application of Enantiopure 1-Phenylprop-2-en-1-ol
This guide provides a comprehensive technical overview of enantiopure 1-phenylprop-2-en-1-ol, a valuable chiral building block for researchers, scientists, and professionals in drug development. The document delves into its commercial availability, analytical methodologies for enantiomeric purity assessment, principal synthetic strategies, and key applications in the pharmaceutical industry.
Introduction: The Significance of Chirality in Drug Development
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer might be therapeutically active, while the other could be inactive or even harmful. Consequently, the synthesis and sourcing of enantiomerically pure compounds are critical for the development of safe and effective drugs.
This compound, a chiral allylic alcohol, possesses a stereogenic center at the carbinol carbon. Its enantiomers, (R)- and (S)-1-phenylprop-2-en-1-ol, are valuable precursors for the synthesis of a variety of more complex chiral molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This guide offers an in-depth exploration of the commercial landscape and scientific considerations surrounding this important chiral synthon.
Commercial Availability of Enantiopure this compound
The accessibility of enantiopure starting materials is a crucial factor in the early stages of drug discovery and development. A survey of prominent chemical suppliers indicates that the (S)-enantiomer of this compound is more readily available commercially than its (R)-counterpart. The racemic mixture is also widely available.
| Enantiomer/Mixture | Supplier Example(s) | Purity (Typical) | CAS Number |
| (S)-1-Phenylprop-2-en-1-ol | Sigma-Aldrich | ≥97.0% (sum of enantiomers, GC) | 104713-12-4[1] |
| (R)-1-Phenylprop-2-en-1-ol | Information not readily available | - | 39623-35-3 |
| (±)-1-Phenylprop-2-en-1-ol | Pharmaffiliates, BLD Pharm, Ambeed | Varies | 4393-06-0[2][3][4] |
Note: The availability and purity of chemical compounds can vary. It is recommended to consult directly with suppliers for the most current information.
Analytical Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric excess (e.e.) of a chiral compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for resolving chiral alcohols.
Illustrative Chiral HPLC Protocol:
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a good starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA). A common starting composition is 90:10 (n-hexane:IPA, v/v).
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Injection and Detection: Inject the sample and monitor the elution profile using a UV detector, typically at 210 nm or 254 nm. The two enantiomers should appear as distinct peaks.
-
Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Workflow for Chiral HPLC Method Development:
Caption: A logical workflow for developing a chiral HPLC method.
Chiral Gas Chromatography (GC)
For volatile chiral compounds, chiral GC offers high resolution and sensitivity. Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols.
Illustrative Chiral GC Protocol:
-
Column Selection: A capillary column with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm) is a suitable choice.
-
Carrier Gas and Flow Rate: Use an inert carrier gas such as helium or hydrogen at an appropriate flow rate.
-
Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times. An example program could be: start at 100°C, hold for 1 minute, then ramp to 150°C at 5°C/min.
-
Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample and record the chromatogram. Calculate the enantiomeric excess from the integrated peak areas.
Synthetic Strategies for Enantiopure this compound
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and kinetic resolution of the racemate.
Asymmetric Synthesis: Enantioselective Reduction
The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, benzalacetone (4-phenyl-3-buten-2-one). This transformation can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.
Mechanism of Asymmetric Reduction:
In catalytic asymmetric hydrogenation, a prochiral ketone coordinates to a chiral metal catalyst (often based on ruthenium, rhodium, or iridium). The chiral ligands on the metal create a chiral environment, forcing the hydride transfer to occur preferentially from one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.
Caption: Asymmetric reduction of benzalacetone to enantiopure this compound.
Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, enzymatic kinetic resolution is a particularly effective and environmentally friendly method.
Mechanism of Enzymatic Kinetic Resolution:
In a typical enzymatic kinetic resolution, a lipase enzyme is used to selectively acylate one of the enantiomers of the racemic alcohol. For example, in the presence of an acyl donor (e.g., vinyl acetate), the lipase will catalyze the esterification of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Applications in Drug Development
Enantiopure this compound and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceuticals.[5] Their structural motif is found in a number of biologically active molecules.
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A prominent application of chiral phenyl-substituted alcohols and their corresponding propionic acids is in the synthesis of NSAIDs of the "profen" class.[6] The anti-inflammatory activity of these drugs, such as ibuprofen and naproxen, resides primarily in the (S)-enantiomer. The synthesis of these drugs often involves the use of chiral precursors to ensure the final product is enantiomerically pure.
Precursors for Antiviral and Other Therapeutic Agents
The chiral allylic alcohol functionality in this compound allows for a variety of subsequent chemical transformations, making it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Chiral alcohols are key components in the synthesis of a number of antiviral agents.[7] While direct examples of the use of this compound in the synthesis of marketed antiviral drugs are not readily found in the literature, its structural features make it a plausible precursor for novel antiviral candidates. The development of new antiviral drugs is an active area of research, and the availability of diverse chiral building blocks is essential for these efforts.[8][9][10][11]
Conclusion
Enantiopure this compound is a valuable chiral synthon with significant potential in drug discovery and development. While the commercial availability of the (S)-enantiomer is established, access to the (R)-enantiomer appears more limited, presenting an opportunity for synthetic chemists. Robust analytical methods, primarily chiral HPLC and GC, are essential for verifying the enantiomeric purity of this compound. The synthesis of enantiopure this compound can be effectively achieved through asymmetric reduction of the corresponding ketone or kinetic resolution of the racemate. Its primary application lies in its use as a chiral building block for the synthesis of NSAIDs and potentially other therapeutic agents. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile chiral intermediates like this compound will undoubtedly increase.
References
- 1. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4393-06-0|this compound|BLD Pharm [bldpharm.com]
- 4. 4393-06-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel phe-phe hydroxyethylene derivatives as potential coronavirus main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Phenylprop-2-en-1-ol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-phenylprop-2-en-1-ol, a versatile allylic alcohol with significant applications in organic synthesis and as a scaffold in medicinal chemistry. We will delve into its fundamental chemical identity, detail a robust laboratory-scale synthesis protocol, explore its role in the development of bioactive compounds, and conclude with essential safety and handling information.
Chemical Identity and Physicochemical Properties
This compound, also known as phenylallyl alcohol or α-vinylbenzyl alcohol, is an aromatic alcohol characterized by a phenyl group and a vinyl group attached to the same carbinol carbon. This structure results in a chiral center, meaning the compound exists as two enantiomers, (R)- and (S)-1-phenylprop-2-en-1-ol, as well as a racemic mixture. Its unique arrangement of a hydroxyl group adjacent to a double bond (an allylic alcohol) confers enhanced reactivity, making it a valuable intermediate in chemical synthesis.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Racemic | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|---|
| IUPAC Name | This compound | (1S)-1-phenylprop-2-en-1-ol | (1R)-1-phenylprop-2-en-1-ol |
| CAS Number | 4393-06-0 | 104713-12-4 | Not readily available |
| PubChem CID | 92986 | 10197720 | 5324666 |
| InChIKey | MHHJQVRGRPHIMR-UHFFFAOYSA-N | MHHJQVRGRPHIMR-VIFPVBQESA-N | MHHJQVRGRPHIMR-SECBINFHSA-N |
| SMILES | C=CC(C1=CC=CC=C1)O | C=C--INVALID-LINK--O | C=C--INVALID-LINK--O |
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O | PubChem |
| Molecular Weight | 134.17 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | --- |
| Density | 1.021 g/mL | Stenutz |
| Boiling Point | 105-107 °C at 15 mmHg | --- |
| XLogP3 | 1.9 | PubChem |
Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a vinyl organometallic reagent to the electrophilic carbonyl carbon of benzaldehyde.[2] Vinylmagnesium bromide is the Grignard reagent of choice due to its commercial availability and high reactivity.
Causality in Experimental Design:
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents like water or alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran, THF) must be used to prevent quenching the reagent and ensure a high yield.[2]
-
Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, the reaction is conducted under an inert atmosphere, such as dry nitrogen or argon.[3]
-
Controlled Addition: The addition of benzaldehyde to the Grignard reagent is performed slowly and at a controlled temperature (e.g., 0 °C). This is critical for managing the exothermic nature of the reaction and preventing side reactions.[4]
-
Aqueous Workup: The reaction is "quenched" by adding a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to yield the final alcohol product and converts the magnesium halide byproducts into water-soluble salts, simplifying purification.[3]
Experimental Protocol: Synthesis via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with a solution of vinylmagnesium bromide (e.g., 1.0 M in THF, 1.1 equivalents). Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve benzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The phenylallyl alcohol moiety is a valuable "scaffold"—a core chemical structure—in medicinal chemistry.[5][6] Its utility stems from its ability to be readily modified and its presence in numerous biologically active molecules.
Precursor to Chalcones and Bioactive Derivatives:
This compound is a direct precursor to 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[7][8][9] The synthesis of chalcones can be achieved through the oxidation of the secondary alcohol in this compound to a ketone, followed by a Claisen-Schmidt condensation reaction.[10][11]
Role as a Scaffold in Enzyme Inhibitors:
The chalcone scaffold has been extensively studied for the development of specific enzyme inhibitors. For example, derivatives of 1,3-diphenylprop-2-en-1-one have been synthesized and identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[12] In these molecules, the core phenylpropenone structure acts as the foundational scaffold that positions various functional groups to interact with the enzyme's active site.
A molecular modeling study of chalcone-based COX-2 inhibitors revealed that the phenyl rings and the propenone linker orient specific pharmacophores, such as a methanesulfonamido (MeSO₂NH) group, into a secondary pocket of the COX-2 enzyme.[12] This interaction, involving key amino acid residues like His90 and Arg513, is crucial for the inhibitor's selectivity and potency.[12] this compound, as the precursor to this scaffold, is therefore a critical starting material in the discovery of such targeted therapeutics.
Mechanism of Action: Chalcone Derivative in COX-2 Active Site
Caption: Chalcone inhibitor interaction with COX-2 active site residues.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[13]
-
Do not breathe vapor or mist.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
References
- 1. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 2. youtube.com [youtube.com]
- 3. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. brainly.in [brainly.in]
- 11. chemistry-online.com [chemistry-online.com]
- 12. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
An In-depth Technical Guide to 1-Phenylprop-2-en-1-ol and its Synonyms
Abstract
This technical guide provides a comprehensive overview of 1-phenylprop-2-en-1-ol, a versatile chiral alcohol with significant applications in synthetic organic chemistry and drug development. The guide will delve into the nomenclature and various synonyms of this compound, its physicochemical properties, and detailed protocols for both its racemic and asymmetric synthesis. Furthermore, key reactions and transformations of this compound will be explored, underpinned by mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Versatile Chemistry of α-Vinylbenzyl Alcohol
This compound, commonly known by its synonym α-vinylbenzyl alcohol, is an aromatic secondary alcohol featuring a vinyl group adjacent to the hydroxyl-bearing carbon. This structural motif imparts a rich and diverse reactivity, making it a valuable building block in the synthesis of more complex molecules. Its chirality at the carbinol center further enhances its utility, particularly in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. Understanding the nuances of its synthesis and reactivity is paramount for its effective application in research and development.
Nomenclature and Physicochemical Properties
A clear understanding of the various names and fundamental properties of this compound is essential for any researcher.
Synonyms and Identifiers
The compound is known by several names, which can sometimes lead to confusion. Below is a table summarizing its common synonyms and chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | α-Vinylbenzyl alcohol, Phenylvinylcarbinol, 1-Phenylallyl alcohol, α-Ethenylbenzenemethanol | [1] |
| CAS Number | 42273-76-7 (for the racemate) | [1] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.18 g/mol | [2] |
| InChI | 1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | [2] |
| InChIKey | MHHJQVRGRPHIMR-UHFFFAOYSA-N | [2] |
| SMILES | C=CC(C1=CC=CC=C1)O | [2] |
The stereochemistry at the first carbon (C1) gives rise to two enantiomers:
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 101-102 °C at 12 mmHg | [1] |
| Density | 1.021 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.54 | [1] |
| Solubility | Soluble in common organic solvents like diethyl ether, THF, and chloroform. | - |
Synthesis of this compound: Racemic and Asymmetric Approaches
The synthesis of this compound can be broadly categorized into two approaches: the preparation of the racemic mixture and the enantioselective synthesis of a single enantiomer. The choice of method depends on the final application of the compound.
Racemic Synthesis via Grignard Reaction
The most straightforward and widely used method for the preparation of racemic this compound is the Grignard reaction between benzaldehyde and vinylmagnesium bromide.[4] The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde, followed by an acidic workup to yield the desired alcohol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Vinyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as an initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF.
-
In the dropping funnel, prepare a solution of vinyl bromide in the anhydrous solvent.
-
Add a small portion of the vinyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Caption: Mechanism of Grignard synthesis of this compound.
Asymmetric Synthesis: Catalytic Enantioselective Allylation
For applications in drug development, obtaining enantiomerically pure this compound is often crucial. This is achieved through asymmetric synthesis, with catalytic enantioselective allylation of benzaldehyde being a prominent method. These reactions employ a chiral catalyst to control the stereochemical outcome of the addition of an allyl nucleophile to the aldehyde.[6][7]
A general workflow for the asymmetric allylation of benzaldehyde involves the use of a chiral ligand complexed to a metal center, which coordinates to the aldehyde and directs the nucleophilic attack of the allylating agent from a specific face.
Caption: General workflow for asymmetric synthesis.
This method utilizes a chiral allylboronate reagent, often prepared in situ from a chiral diol or tartrate ester, to achieve high enantioselectivity.[6]
Materials:
-
Benzaldehyde
-
Diisopropyl D-(-)-tartrate
-
Allylboronic acid pinacol ester
-
Anhydrous toluene
-
4 Å Molecular sieves
Procedure:
-
Catalyst Formation (Conceptual):
-
In a flame-dried flask under an inert atmosphere, a chiral auxiliary like diisopropyl D-(-)-tartrate is reacted with an allylboron species to form the chiral allylboronate reagent.
-
-
Asymmetric Allylation:
-
To a stirred solution of the chiral allylboronate in anhydrous toluene at low temperature (e.g., -78 °C), add freshly distilled benzaldehyde.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
-
Workup and Purification:
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., an amino alcohol).
-
The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
The enantiomeric excess (e.e.) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Key Reactions and Synthetic Applications
This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable precursor in multi-step syntheses.
Oxidation
The secondary alcohol functionality can be oxidized to the corresponding ketone, 1-phenylprop-2-en-1-one (phenyl vinyl ketone), using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.[8] Phenyl vinyl ketone is a useful Michael acceptor in conjugate addition reactions.
Etherification
The hydroxyl group can be converted into an ether. For instance, reaction with an alcohol in the presence of an acid catalyst can yield cinnamyl ethers.[1]
Epoxidation
The vinyl group can be selectively epoxidized to form the corresponding oxirane. Asymmetric epoxidation, using catalysts like those developed by Sharpless or Jacobsen, can lead to the formation of chiral epoxides, which are valuable synthetic intermediates.
Isomerization
Under certain catalytic conditions, this compound can undergo isomerization.[1]
Applications in Drug Development
While direct applications of this compound as a therapeutic agent are not prominent, its derivatives are of significant interest. The structural motif of a phenyl group attached to a three-carbon chain with a functional group is present in many pharmaceuticals. For example, phenylpropanoids are a broad class of natural products with diverse biological activities.[9] The ability to introduce chirality at a key position makes this compound a valuable starting material for the synthesis of chiral drug candidates. Its derivatives have been investigated for their potential as cyclooxygenase (COX) inhibitors.[10]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons (as a complex multiplet), the methine proton (adjacent to the hydroxyl group), and the hydroxyl proton (which may be broad and its chemical shift can vary).[11]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the two vinyl carbons, and the carbon bearing the hydroxyl group.[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as characteristic peaks for C-H and C=C bonds.[11]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern.[11]
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, or α-vinylbenzyl alcohol, is a chemical of significant synthetic utility. Its facile preparation, both as a racemate and as single enantiomers, coupled with the versatile reactivity of its alcohol and vinyl functional groups, makes it a valuable building block for organic chemists. For researchers and professionals in drug development, the ability to access enantiomerically pure forms of this compound opens avenues for the synthesis of novel and complex chiral molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory and beyond.
References
- 1. α-Vinylbenzyl alcohol | Krackeler Scientific, Inc. [krackeler.com]
- 2. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Applications of 1-Phenylprop-2-en-1-ol in Modern Organic Synthesis
Introduction
1-Phenylprop-2-en-1-ol, an aromatic allylic alcohol, is a versatile and highly valuable chiral building block in organic synthesis.[1][2] Its structure, featuring a stereogenic center adjacent to both a phenyl ring and a vinyl group, provides a unique nexus of reactivity and stereochemical potential. The phenyl group allows for electronic tuning and offers a handle for π-stacking interactions, while the allylic alcohol moiety is a gateway to a vast array of stereocontrolled transformations, including substitutions, epoxidations, and cycloadditions.
The true synthetic power of this molecule is unlocked when it is used in its enantiomerically pure form. The development of asymmetric catalytic methods has made accessing single enantiomers of chiral alcohols increasingly efficient, which is paramount in the pharmaceutical industry where the biological activity of a molecule is often confined to a single enantiomer.[3] This guide provides an in-depth exploration of the key applications of this compound, focusing on field-proven protocols and the mechanistic rationale that underpins modern synthetic strategies.
PART 1: Accessing Enantiopure this compound
The prerequisite for utilizing this compound in asymmetric synthesis is its availability in high enantiomeric purity. The two primary strategies to achieve this are the direct asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.
Asymmetric Synthesis via Ketone Reduction
A robust method for generating enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, phenyl vinyl ketone. This transformation can be achieved with exceptional control using chiral catalysts, particularly through transfer hydrogenation or high-pressure hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established methods for the reduction of aryl ketones. A chiral Ruthenium complex catalyzes the transfer of hydrogen from a donor, such as a formic acid/triethylamine mixture, to the ketone.
-
Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with a ruthenium precursor and a suitable chiral ligand (e.g., a chiral diamine-diphosphine complex) in a degassed solvent like dichloromethane to form the active catalyst.
-
Reaction Setup: To the activated catalyst solution, add phenyl vinyl ketone (1.0 equiv).
-
Hydrogenation: Add a 5:2 mixture of formic acid and triethylamine (5.0 equiv) as the hydrogen source.
-
Execution: Seal the flask and stir the mixture at 30-40°C for 12-24 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up & Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol is then purified by flash column chromatography on silica gel.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique for separating racemic mixtures. Lipases are highly effective catalysts for the enantioselective acylation of secondary alcohols. In this process, one enantiomer of racemic this compound is preferentially acylated, allowing for the separation of the fast-reacting ester and the unreacted, enantiopure alcohol. Novozym 435, an immobilized Candida antarctica lipase B, is particularly effective for such resolutions.[4][5]
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a flask containing racemic this compound (1.0 equiv) in a non-polar solvent such as hexane or toluene, add Novozym 435 (typically 10-20 mg per mmol of substrate).
-
Acylation: Add an acyl donor, such as vinyl acetate (0.5-0.6 equiv), to the mixture. Using a slight deficit of the acylating agent prevents the reaction from proceeding past 50% conversion, which is theoretically the maximum yield for the desired alcohol enantiomer.
-
Execution: Stir the suspension at room temperature (or slightly elevated, e.g., 40°C) for 4-24 hours. The progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or GC to determine both conversion and the enantiomeric excess (ee) of the remaining alcohol.
-
Work-up & Purification: Once the reaction reaches approximately 50% conversion, filter off the immobilized enzyme (which can often be washed and reused). The filtrate is concentrated in vacuo. The resulting mixture of ester and unreacted alcohol is then separated by flash column chromatography.
Data Presentation: Comparison of Enantioselective Methods
| Method | Catalyst / Enzyme | Typical ee (%) | Typical Yield (%) | Notes |
| Asymmetric Transfer Hydrogenation | Ru-TsDAEN | >95 | >90 | Provides direct access to a specific enantiomer. |
| Enzymatic Kinetic Resolution | Novozym 435 | >99 | <50 | High enantiopurity but theoretical max yield is 50%. |
Workflow for Enantiopure Alcohol Production
Caption: Strategies for obtaining enantiopure this compound.
PART 2: Asymmetric Allylic Substitution
Asymmetric allylic substitution is a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with excellent stereocontrol. This compound is an ideal substrate for these reactions, typically after activation of the hydroxyl group by converting it into a better leaving group (e.g., carbonate, acetate, or phosphate).
Iridium-Catalyzed Asymmetric Allylic Etherification
The direct use of aliphatic alcohols as nucleophiles in allylic substitutions has been a significant challenge due to their low nucleophilicity. Groundbreaking work has shown that metallacyclic iridium catalysts, often generated in situ from precursors like [Ir(COD)Cl]₂ and chiral phosphoramidite ligands, can catalyze these transformations with high regio- and enantioselectivity.[6][7][8] The reaction typically favors the formation of the branched product.
Protocol: Iridium-Catalyzed Allylic Etherification of Cinnamyl Acetate
This protocol is based on the highly efficient systems developed for related allylic acetates and carbonates.[6]
-
Substrate Preparation: Convert (S)-1-phenylprop-2-en-1-ol to its corresponding acetate by reacting it with acetic anhydride in the presence of pyridine.
-
Catalyst Activation: In an inert atmosphere glovebox, a flask is charged with [Ir(COD)Cl]₂ (2.5 mol%) and a chiral phosphoramidite ligand (e.g., (S,S,S)-L1, 5.0 mol%) in an anhydrous, non-polar solvent like THF.
-
Reaction Setup: To the catalyst solution, add the prepared allylic acetate (1.0 equiv), the desired aliphatic alcohol (1.5 equiv, e.g., benzyl alcohol), and a powdered base such as K₃PO₄ (1.5 equiv).
-
Execution: Stir the reaction at room temperature for 12-48 hours. Monitor by TLC or GC-MS.
-
Work-up & Purification: Once the starting material is consumed, filter the reaction mixture through a pad of celite, rinsing with diethyl ether. Concentrate the filtrate and purify the crude product via flash column chromatography to yield the chiral allylic ether.
Data Presentation: Iridium-Catalyzed Allylic Etherification
| Nucleophile (Alcohol) | Ligand | Yield (%) | ee (%) | Branched:Linear Ratio |
| Benzyl Alcohol | Phosphoramidite L1 | 68 | 93 | >98:2 |
| Methanol | Phosphoramidite L1 | 85 | 95 | >98:2 |
| tert-Butanol | Phosphoramidite L1 | 75 | 96 | >98:2 |
| (Data adapted from studies on cinnamyl acetate, which serves as a close proxy for the reactivity of the this compound derivative)[6] |
Catalytic Cycle for Iridium-Catalyzed Allylic Substitution
Caption: Generalized catalytic cycle for Ir-catalyzed allylic substitution.
PART 3: Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a landmark reaction in organic synthesis that transforms allylic alcohols into 2,3-epoxyalcohols with exceptionally high and predictable enantioselectivity.[9] this compound is an ideal secondary allylic alcohol for this reaction. The stereochemical outcome is reliably controlled by the choice of the chiral tartrate ligand.
The core of the reaction is a catalyst system comprising titanium tetra(isopropoxide) Ti(OiPr)₄, a chiral dialkyl tartrate (DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[10]
Protocol: Sharpless Asymmetric Epoxidation of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂) and cool to -20°C using a cryocooler or a CCl₄/dry ice bath.
-
Catalyst Formation: Add Ti(OiPr)₄ (1.0 equiv) to the cooled solvent. Then, add the chosen chiral tartrate, for example, L-(+)-Diethyl Tartrate ((+)-DET) (1.2 equiv), via syringe. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20°C.
-
Substrate Addition: Add a solution of enantiopure (or racemic) this compound (1.0 equiv) in CH₂Cl₂ to the catalyst mixture.
-
Oxidation: Slowly add a solution of anhydrous TBHP in toluene (~5.5 M, 2.0 equiv) dropwise, ensuring the internal temperature remains below -15°C.
-
Execution: Stir the reaction mixture at -20°C. The reaction is typically complete within 2-4 hours and can be monitored by TLC.
-
Work-up: Quench the reaction by adding 10% aqueous NaOH solution saturated with NaCl. Warm the mixture to room temperature and stir vigorously for 1 hour to precipitate the titanium salts. Filter the resulting emulsion through a pad of celite, wash the pad thoroughly with CH₂Cl₂, and separate the organic layer from the filtrate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude epoxy alcohol, which can be purified by column chromatography.
Stereochemical Mnemonic for Sharpless Epoxidation
The facial selectivity of the epoxidation is highly predictable. By orienting the allylic alcohol with the hydroxyl group in the bottom right corner, the choice of tartrate dictates the direction of oxygen delivery.
-
Using (+)-DET or (+)-DIPT: The oxygen atom is delivered from the bottom face .
-
Using (-)-DET or (-)-DIPT: The oxygen atom is delivered from the top face .
Caption: Mnemonic for predicting stereochemistry in the Sharpless epoxidation.
PART 4: Potential in Cycloaddition Reactions
While less documented specifically for this compound itself, its structural motifs suggest significant potential in cycloaddition reactions, particularly the Diels-Alder reaction.[11][12]
The Diels-Alder Reaction
In a [4+2] cycloaddition, the vinyl group of this compound can act as a dienophile ("diene-loving" component). The reaction rate and selectivity are governed by frontier molecular orbital (FMO) theory. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile.
The reactivity of this compound as a dienophile can be enhanced by converting the hydroxyl group into an electron-withdrawing group or by coordinating it to a Lewis acid. This modification lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.
Conceptual Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78°C.
-
Lewis Acid Activation: Add a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂, 1.1 equiv) dropwise to activate the dienophile.
-
Diene Addition: Add a suitable diene, such as cyclopentadiene (1.5 equiv), to the mixture.
-
Execution: Allow the reaction to stir at -78°C and slowly warm to room temperature over several hours. Monitor by TLC.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract with CH₂Cl₂, dry the combined organic layers, and concentrate. Purify the resulting cycloadduct by column chromatography. The chiral hydroxyl group can direct the facial selectivity of the cycloaddition, leading to a diastereomerically enriched product.
Conclusion
This compound stands out as a chiral synthon of considerable utility. Its value is rooted not only in its inherent stereochemistry but also in the diverse reactivity of its allylic alcohol functionality. As demonstrated, it serves as an exemplary substrate for powerful asymmetric transformations including transition-metal-catalyzed allylic substitutions and stereodivergent epoxidations. The principles outlined in this guide—from securing enantiopurity via kinetic resolution to executing highly selective bond-forming reactions—provide a robust framework for researchers and drug development professionals. The continued development of novel catalytic systems promises to further expand the synthetic repertoire of this versatile building block, solidifying its role in the efficient and elegant construction of complex chiral molecules.
References
- 1. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct, Iridium-Catalyzed Enantioselective and Regioselective Allylic Etherification with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: Strategies for the Enantioselective Synthesis of 1-Phenylprop-2-en-1-ol
Abstract: Chiral allylic alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. 1-Phenylprop-2-en-1-ol, in its enantiomerically pure form, serves as a versatile chiral building block for complex molecular architectures. This guide provides an in-depth analysis of the primary methodologies for its enantioselective synthesis, targeted at researchers, chemists, and professionals in drug development. We will dissect three principal strategies: the asymmetric reduction of a prochiral ketone, the dynamic kinetic resolution of the racemic alcohol, and the enantioselective allylation of an aldehyde. Each section offers a detailed theoretical basis, field-proven experimental protocols, and comparative data to guide the selection of the most suitable method for a given research or development objective.
Introduction: The Significance of Chiral Allylic Alcohols
The allylic alcohol moiety is a cornerstone in synthetic organic chemistry, offering a rich platform for diverse chemical transformations. When this functionality is present in a chiral, non-racemic form, it unlocks pathways to complex stereochemically-defined molecules. The enantiomers of this compound are valuable synthons, where the precise stereochemistry at the carbinol center is critical for directing subsequent transformations and ultimately dictates the biological activity of the final target molecule. Achieving high enantiomeric purity efficiently and reliably is therefore a paramount objective.
Overview of Synthetic Strategies
The synthesis of enantiopure this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The three dominant strategies are summarized below.
Figure 1: Overview of primary synthetic routes to enantiopure this compound.
Method 1: Asymmetric Reduction of Phenyl Prop-2-en-1-one
This is arguably the most direct approach, involving the stereoselective reduction of the prochiral α,β-unsaturated ketone, phenyl prop-2-en-1-one (benzylideneacetone). The primary challenge lies in achieving selective 1,2-reduction of the carbonyl group while avoiding the competing 1,4-conjugate reduction of the alkene.[1]
Principle of Asymmetric Reduction
Catalytic asymmetric reduction utilizes a chiral catalyst to deliver a hydride (or hydrogen equivalent) to one of the two prochiral faces of the ketone carbonyl, thereby establishing the stereocenter. Two highly reliable and widely adopted methods are Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction.
Protocol 1A: Asymmetric Transfer Hydrogenation (ATH)
ATH is a powerful technique that uses a stable, easily handled hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, in place of high-pressure gaseous hydrogen.[2][3] The catalysts developed by Noyori and coworkers, typically ruthenium complexes with a chiral diamine ligand, are exceptionally effective for the 1,2-reduction of enones.[4]
Experimental Protocol: ATH using (S,S)-TsDPEN-Ru Catalyst
-
Catalyst Preparation (in situ): In an argon-flushed Schlenk flask, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (4.4 mg, 0.012 mmol, 1.2 mol%).
-
Reaction Setup: Add 5 mL of an azeotropic mixture of formic acid and triethylamine (5:2 v/v) which has been thoroughly degassed. Stir the mixture at room temperature for 15-20 minutes until a homogeneous orange-yellow solution is formed.
-
Substrate Addition: Add phenyl prop-2-en-1-one (146 mg, 1.0 mmol) to the catalyst solution.
-
Reaction Execution: Stir the reaction mixture at 28-30°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, quench the reaction by adding 10 mL of water. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or GC.
Protocol 1B: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to stoichiometrically complex with borane, activating it and directing the hydride transfer to a specific face of the ketone.[5][6][7] This method is renowned for its predictability and high enantioselectivity.[8][9]
Experimental Protocol: CBS Reduction
-
Reaction Setup: To a flame-dried, argon-flushed round-bottom flask, add a 1.0 M solution of (R)-Methyl-CBS-oxazaborolidine in toluene (0.1 mL, 0.1 mmol, 10 mol%). Cool the flask to -20°C in a suitable cooling bath.
-
Borane Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (0.6 mL, 0.6 mmol) to the catalyst solution. Stir for 10 minutes.
-
Substrate Addition: Dissolve phenyl prop-2-en-1-one (146 mg, 1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the cold catalyst-borane mixture over 20 minutes.
-
Reaction Execution: Stir the reaction at -20°C. The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20°C. Allow the mixture to warm to room temperature.
-
Isolation: Remove the solvents under reduced pressure. Redissolve the residue in diethyl ether (20 mL) and wash with 1 M HCl (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess via standard analytical techniques (GC, Chiral HPLC).
Data Summary: Asymmetric Reduction Methods
| Method | Catalyst (mol%) | H-Source | Temp (°C) | Time (h) | Typical Yield | Typical ee (%) | Reference |
| ATH | [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN (0.5-1) | HCOOH/NEt₃ | 25-30 | 12-24 | 85-95% | >98% (R) | [4] |
| CBS | (R)-Me-CBS (5-10) | BH₃·SMe₂ | -20 to 0 | 1-2 | 90-97% | >96% (S) | [5][7] |
Method 2: Dynamic Kinetic Resolution (DKR)
Kinetic resolution (KR) is a classic method for separating enantiomers by having a chiral catalyst or reagent react faster with one enantiomer than the other. However, its maximum theoretical yield is limited to 50%.[10] Dynamic Kinetic Resolution (DKR) brilliantly overcomes this limitation by incorporating a second catalyst that continuously racemizes the slower-reacting enantiomer back into the racemic mixture.[11] This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product.
Principle of Chemoenzymatic DKR
A highly effective strategy for the DKR of allylic alcohols combines the exquisite enantioselectivity of an enzyme (typically a lipase) with the racemizing power of a transition metal complex (often ruthenium-based).[12][13][14] The lipase selectively acylates one enantiomer (e.g., the R-enantiomer), while the ruthenium catalyst racemizes the unreacted S-enantiomer, constantly replenishing the supply of the reactive R-enantiomer.
Figure 2: Simplified workflow for the Dynamic Kinetic Resolution of a racemic alcohol.
Protocol: Lipase/Ru-Catalyzed DKR
This protocol combines an immobilized lipase for the resolution step and a ruthenium complex for the in-situ racemization.[14]
Experimental Protocol: DKR of (rac)-1-Phenylprop-2-en-1-ol
-
Reaction Setup: In a vial, combine (rac)-1-phenylprop-2-en-1-ol (134 mg, 1.0 mmol), immobilized Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-C "Amano" II) (50 mg), and a ruthenium racemization catalyst such as Shvo's catalyst or a similar Ru-hydride complex (1-2 mol%).
-
Reagent Addition: Add 5 mL of anhydrous solvent (e.g., Toluene or CH₂Cl₂). Add an acyl donor, such as isopropenyl acetate or p-chlorophenyl acetate (1.5 mmol, 1.5 equiv). Add a non-nucleophilic base like triethylamine (1.5 mmol, 1.5 equiv) if required by the Ru catalyst.
-
Reaction Execution: Seal the vial under an argon atmosphere and stir the suspension at a controlled temperature, typically 30-40°C. Monitor the conversion and enantiomeric excess of both the remaining alcohol and the formed ester by chiral GC.
-
Work-up and Purification: Once the reaction reaches high conversion (>95%), filter off the immobilized enzyme and any solid catalyst. Wash the solids with the reaction solvent.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting ester by flash column chromatography. The chiral ester can be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to yield the desired enantiopure alcohol.
-
Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC or GC.
Data Summary: DKR Method
| Enzyme | Racemization Catalyst (mol%) | Acyl Donor | Temp (°C) | Time (h) | Typical Yield | Typical ee (%) | Reference |
| Lipase PS-C | Ru-hydride complex (1-2) | Isopropenyl Acetate | 30-40 | 8-16 | >90% | >99% | [12][14] |
| Novozym 435 | Shvo's Catalyst (1) | p-Chlorophenyl Acetate | 40 | 12 | >85% | >99% | [13][15] |
Method 3: Enantioselective Allylation of Benzaldehyde
This strategy constructs the chiral alcohol by forming the key C-C bond between benzaldehyde and an allyl nucleophile in an enantioselective manner.[16] This approach is powerful as it builds the molecule's core structure and stereocenter in a single step.
Principle of Asymmetric Allylation
The reaction involves the addition of an allyl organometallic reagent (e.g., allylsilane or allylstannane) to the carbonyl carbon of benzaldehyde.[17] A chiral Lewis acid catalyst coordinates to the aldehyde's carbonyl oxygen, which both activates the aldehyde towards nucleophilic attack and creates a chiral environment, forcing the allyl group to add to one specific face.[18][19]
Figure 3: Conceptual workflow for Lewis acid-catalyzed asymmetric allylation.
Protocol: Ti-(R)-BINOL Catalyzed Allylation
This protocol uses a catalyst generated in situ from Ti(O-i-Pr)₄ and the readily available chiral ligand (R)-BINOL.
Experimental Protocol: Asymmetric Allylation
-
Catalyst Preparation: In a flame-dried, argon-flushed flask, dissolve (R)-BINOL (57 mg, 0.2 mmol, 20 mol%) in 5 mL of anhydrous CH₂Cl₂. Add Ti(O-i-Pr)₄ (30 µL, 0.1 mmol, 10 mol%). Stir the solution at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to -20°C. Add benzaldehyde (102 µL, 1.0 mmol).
-
Reagent Addition: Add allyl(tributyl)stannane or allyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at -20°C for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding 10 mL of a saturated aqueous solution of NaHCO₃. Stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the homoallylic alcohol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Data Summary: Asymmetric Allylation
| Catalyst System (mol%) | Allyl Source | Temp (°C) | Time (h) | Typical Yield | Typical ee (%) | Reference |
| Ti(O-i-Pr)₄ / (R)-BINOL (10/20) | Allyl(tributyl)stannane | -20 | 24-48 | 80-90% | >90% (S) | [19] |
| ZnI₂ / Bisoxazoline (10) | Allyltrichlorosilane | 25 | 12 | 70-80% | ~86% | [18] |
Conclusion and Outlook
The enantioselective synthesis of this compound can be accomplished through several highly efficient and selective methods.
-
Asymmetric Reduction is often the most atom-economical approach, starting from a readily available ketone. ATH offers operational simplicity, while CBS reduction provides high reliability and predictability.
-
Dynamic Kinetic Resolution represents an elegant and powerful strategy to obtain enantiopure material from the inexpensive racemate, consistently delivering products with exceptionally high enantiomeric excess and chemical yield.
-
Asymmetric Allylation offers a convergent approach, building the molecular skeleton and stereocenter simultaneously, which can be advantageous in certain synthetic campaigns.
The choice of method will ultimately depend on factors such as the availability of starting materials, catalyst cost and accessibility, required scale, and the specific stereoisomer desired. Each of the protocols described herein provides a robust and well-vetted pathway to this valuable chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarship.shu.edu [scholarship.shu.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dynamic kinetic resolution of allylic alcohols mediated by ruthenium- and lipase-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 15. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substituted carbonyl compound synthesis by allylation [organic-chemistry.org]
- 17. Carbonyl allylation - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Asymmetric reduction of benzalacetone to 1-phenylprop-2-en-1-ol
Application Notes & Protocols: A-108
Topic: Asymmetric Reduction of Benzalacetone to 1-Phenylprop-2-en-1-ol
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Allylic Alcohols
The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile. Among these, chiral allylic alcohols, such as this compound, are highly valuable building blocks. The asymmetric reduction of α,β-unsaturated ketones, like benzalacetone, represents one of the most direct and atom-economical routes to these versatile intermediates. This document provides a detailed guide to performing this transformation with high enantioselectivity, focusing on the well-established Corey-Bakshi-Shibata (CBS) reduction. We will delve into the mechanistic underpinnings of this reaction, provide a field-tested experimental protocol, and outline the necessary analytical procedures to validate the stereochemical outcome.
Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the ketone.[3][4]
The catalytic cycle can be understood through the following key steps:
-
Catalyst-Borane Complex Formation: The borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[3]
-
Ketone Coordination: The prochiral ketone, benzalacetone, then coordinates to the now more Lewis acidic endocyclic boron of the catalyst-borane complex. This coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen. The chiral environment of the catalyst dictates the facial selectivity of this coordination.
-
Stereoselective Hydride Transfer: A hydride is transferred from the activated borane to the carbonyl carbon of the coordinated ketone via a six-membered, chair-like transition state. This intramolecular hydride delivery is highly stereoselective, governed by the steric and electronic properties of the chiral catalyst.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to re-enter the catalytic cycle. A subsequent workup step liberates the chiral alcohol product.
The predictability and high enantioselectivity of the CBS reduction stem from the well-defined transition state assembly, making it a reliable tool in asymmetric synthesis.[5]
Figure 1. Simplified workflow of the CBS reduction catalytic cycle.
Experimental Protocol: Asymmetric Reduction of Benzalacetone
This protocol details the in-situ generation of the (R)-CBS catalyst from (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][6][7][8]oxazaborole and its application in the reduction of benzalacetone.
Materials and Reagents:
-
Benzalacetone
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][6][7][8]oxazaborole (ca. 1M in Toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for chromatography
Equipment:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the (R)-CBS catalyst solution (1.0 mL, 1.0 mmol, 0.1 equiv).
-
Borane Addition: Cool the flask to 0 °C in an ice bath. Slowly add the 1 M solution of borane-THF complex (12.0 mL, 12.0 mmol, 1.2 equiv) via syringe over 10 minutes. Stir the resulting solution at 0 °C for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve benzalacetone (1.46 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the catalyst-borane mixture at 0 °C over a period of 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator. To the residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound as a colorless oil.
Data Summary:
| Parameter | Value |
| Substrate | Benzalacetone |
| Catalyst | (R)-CBS |
| Catalyst Loading | 10 mol% |
| Reducing Agent | BH₃•THF |
| Temperature | 0 °C |
| Typical Yield | 85-95% |
| Typical Enantiomeric Excess | >90% ee |
Analytical Workflow: Determination of Enantiomeric Excess
The determination of the enantiomeric excess (ee) is crucial for evaluating the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[9][10]
Figure 2. Workflow for determining enantiomeric excess using chiral HPLC.
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a solution of the purified this compound in the HPLC mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[11]
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is often effective.[11]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[7][12] The exact ratio may require optimization to achieve baseline separation.
-
Flow Rate: Start with a flow rate of 0.5-1.0 mL/min.[11]
-
Column Temperature: Maintain a constant temperature, typically 25 °C, using a column oven.[11]
-
Detection: Use a UV detector at a wavelength where the analyte absorbs, such as 210 nm or 254 nm.[11]
-
-
Data Analysis:
-
Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Integrate the areas of the two peaks.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Conclusion and Further Considerations
The asymmetric reduction of benzalacetone to this compound via the CBS reduction is a robust and highly enantioselective transformation. The provided protocol offers a reliable starting point for achieving this synthesis in a laboratory setting. For researchers in drug development, the ability to predictably access chiral building blocks like this compound is of paramount importance. While the CBS reduction is a powerful tool, other methods such as asymmetric transfer hydrogenation using Noyori-type catalysts can also be effective and may be preferable for certain substrates or on an industrial scale.[13][14][15][16] The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost, and scalability.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uma.es [uma.es]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
Application Notes & Protocols: Chiral Catalysts for the Synthesis of (S)-1-phenylprop-2-en-1-ol
Introduction: The Significance of (S)-1-phenylprop-2-en-1-ol in Modern Synthesis
(S)-1-phenylprop-2-en-1-ol is a valuable chiral building block in the synthesis of a multitude of pharmaceutical agents and complex organic molecules. Its utility stems from the presence of a stereogenic center and versatile functional groups—a hydroxyl group and a vinyl moiety—that can be elaborated into a variety of other functionalities. The precise spatial arrangement of these groups is often critical for the biological activity and efficacy of the final product. Consequently, the development of efficient and highly enantioselective methods for the synthesis of (S)-1-phenylprop-2-en-1-ol is of paramount importance to the fields of medicinal chemistry and drug development. This guide provides an in-depth exploration of several robust catalytic systems for achieving this synthesis, complete with detailed experimental protocols and a comparative analysis of their performance.
Core Principles of Asymmetric Catalysis in the Synthesis of (S)-1-phenylprop-2-en-1-ol
The synthesis of a single enantiomer, such as (S)-1-phenylprop-2-en-1-ol, from a prochiral or racemic precursor necessitates the use of a chiral catalyst. This catalyst creates a chiral environment around the substrate, energetically favoring the formation of one enantiomer over the other. The key performance metric in asymmetric synthesis is the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.
Several distinct strategies can be employed for the asymmetric synthesis of (S)-1-phenylprop-2-en-1-ol:
-
Asymmetric Reduction of a Prochiral Ketone: This is a highly atom-economical approach where 1-phenylprop-2-en-1-one is reduced to the chiral alcohol. The enantioselectivity is dictated by the chiral catalyst, which delivers a hydride to one of the two prochiral faces of the carbonyl group.
-
Kinetic Resolution of a Racemic Alcohol: In this method, a racemic mixture of 1-phenylprop-2-en-1-ol is subjected to a reaction, typically an acylation, catalyzed by a chiral entity (often an enzyme). One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.
-
Asymmetric Addition to a Prochiral Aldehyde: This strategy involves the enantioselective addition of a vinyl nucleophile to benzaldehyde, creating the stereocenter in the process.
This guide will delve into specific, field-proven catalysts and protocols for each of these strategies.
Method 1: Asymmetric Reduction of 1-phenylprop-2-en-1-one via Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[1]
Mechanism of the Corey-Itsuno Reduction
The catalytic cycle of the CBS reduction is a well-elucidated process. The chiral oxazaborolidine catalyst coordinates with the borane reducing agent, enhancing its hydridic character. Simultaneously, the Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone, activating it for reduction. This ternary complex adopts a rigid, chair-like transition state that directs the hydride transfer to a specific face of the ketone, thereby ensuring high enantioselectivity.[1][2] The stereochemical outcome is determined by the chirality of the oxazaborolidine catalyst. For the synthesis of (S)-1-phenylprop-2-en-1-ol, the (R)-CBS catalyst is typically employed.
References
Application Note: Biocatalytic Synthesis of 1-phenylprop-2-en-1-ol using Whole-Cell Yeast Biocatalysts
An Application Guide to the Green Synthesis of Chiral Allylic Alcohols
Introduction The synthesis of optically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Among these, allylic alcohols such as 1-phenylprop-2-en-1-ol serve as versatile chiral building blocks for complex molecules, including non-steroidal anti-inflammatory drugs and valuable fragrance compounds.[1][2] Traditional chemical synthesis routes often rely on metal catalysts, harsh reaction conditions, and stoichiometric reagents, posing environmental and cost challenges.[3] Biocatalysis, utilizing enzymes or whole microbial cells, offers a compelling green alternative, characterized by high selectivity, mild reaction conditions, and reduced environmental impact.[4][5]
This guide details the application of whole-cell yeast, particularly Saccharomyces cerevisiae (common baker's yeast), for the asymmetric reduction of cinnamaldehyde to produce the valuable allylic alcohol, this compound. By leveraging the inherent enzymatic machinery of the yeast cell, this process avoids the need for expensive, purified enzymes and external cofactor regeneration systems, making it a robust and economically viable method for researchers and drug development professionals.[1][6][7]
Scientific Principles and Mechanistic Insights
The Biocatalytic Transformation: Chemoselective Carbonyl Reduction
The core reaction is the reduction of the aldehyde functional group of cinnamaldehyde to a primary alcohol, yielding this compound. A critical challenge in the reduction of α,β-unsaturated aldehydes is achieving chemoselectivity—preferentially reducing the carbonyl (C=O) group while leaving the conjugated carbon-carbon double bond (C=C) intact. Yeast cells possess a diverse array of reductase enzymes, making it possible to steer the reaction towards the desired allylic alcohol under optimized conditions.
The Enzymatic Machinery: A Tale of Two Reductases
The stereoselective reduction of the carbonyl group is primarily catalyzed by a family of enzymes known as alcohol dehydrogenases (ADHs) .[8][9][10] These enzymes are dependent on the nicotinamide cofactor, either NADH or NADPH, as a source of hydride (H⁻) for the reduction.[6]
However, a potential competing reaction is the reduction of the C=C double bond, catalyzed by enoate reductases (ERs) , often referred to as Old Yellow Enzymes (OYEs).[11][12] This reaction yields the saturated alcohol, 3-phenyl-1-propanol, an undesired side product in this synthesis. The selectivity of the whole-cell biocatalyst is therefore a result of the relative activities and substrate specificities of these competing enzyme systems under the chosen reaction conditions.
The Whole-Cell Advantage: Integrated Cofactor Regeneration
A significant advantage of using whole yeast cells is the built-in system for cofactor regeneration. The ADH-catalyzed reduction consumes NADH, converting it to NAD⁺. For the reaction to proceed, NAD⁺ must be continuously reduced back to NADH. The yeast's own metabolic pathways, primarily glycolysis, accomplish this task efficiently.[13][14] By providing a simple sugar like glucose as a co-substrate, the cell's glycolytic pathway is activated, generating the necessary reducing power (NADH) to fuel the target biotransformation. This elegant, self-sustaining system is a key reason for the practicality of whole-cell biocatalysis.
Protocol: Whole-Cell Bioreduction of Cinnamaldehyde
This protocol provides a robust method for the gram-scale synthesis of this compound using commercially available baker's yeast.
Part 1: Materials and Equipment
Reagents & Consumables:
-
Active Dry Baker's Yeast (Saccharomyces cerevisiae)
-
D-(+)-Glucose (Dextrose)
-
trans-Cinnamaldehyde (≥98%)
-
Deionized Water
-
Ethyl Acetate (ACS Grade)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® (Diatomaceous earth)
-
Sodium Chloride (NaCl)
-
500 mL Erlenmeyer Flask
-
Magnetic Stir Plate and Stir Bar
-
Incubator Shaker (or a temperature-controlled water bath with shaking)
-
Separatory Funnel (500 mL)
-
Büchner Funnel and Filter Paper
-
Rotary Evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
GC or Chiral HPLC system for analysis
Part 2: Experimental Procedure
Step 1: Preparation and Activation of Yeast Catalyst
-
In a 500 mL Erlenmeyer flask, dissolve 20.0 g of glucose in 200 mL of warm (approx. 35-40°C) deionized water.
-
Add 25.0 g of active dry baker's yeast to the glucose solution.
-
Cover the flask with a cotton plug or foam stopper to allow for CO₂ release.
-
Place the flask on a magnetic stir plate at a moderate speed (e.g., 150 rpm) at 30-35°C for 30-60 minutes. This step rehydrates and activates the yeast, initiating fermentation, which will be visible by gas evolution.[15]
-
Causality Note: Pre-incubation with glucose ensures the yeast cells are metabolically active and have begun generating the NADH cofactor required for the reduction before the substrate is introduced.
-
Step 2: Bioreduction Reaction
-
After the activation period, add 1.0 g (approx. 7.57 mmol) of trans-cinnamaldehyde to the yeast suspension.
-
Expert Insight: Cinnamaldehyde can exhibit substrate inhibition or toxicity at high concentrations.[8] Adding it to an already active yeast culture helps mitigate this effect. For larger-scale reactions, a fed-batch approach (gradual addition of substrate over time) is recommended.
-
-
Seal the flask again and place it in an incubator shaker set to 30-35°C and 180-200 rpm.
-
Allow the reaction to proceed for 24-48 hours.
Step 3: Reaction Monitoring (Optional)
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Withdraw a small aliquot (1-2 mL) of the reaction mixture.
-
Extract with an equal volume of ethyl acetate.
-
Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane).
-
Visualize under UV light. Cinnamaldehyde is UV active and will have a different Rƒ value than the product, this compound.
Step 4: Work-up and Product Isolation
-
After the reaction period (e.g., 48 hours), add approximately 100 mL of ethyl acetate to the flask and stir vigorously for 15 minutes to extract the product.
-
Set up a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over the filter paper. Wet the Celite pad with ethyl acetate.
-
Filter the entire reaction mixture through the Celite pad to remove the yeast cells. Wash the cell cake with an additional 50 mL of ethyl acetate to ensure complete recovery of the product.
-
Trustworthiness Note: Using Celite is crucial for breaking the emulsion that often forms and allows for a clean separation of the organic layer from the aqueous phase and cell debris.
-
-
Transfer the filtrate to a 500 mL separatory funnel. The mixture will separate into an aqueous and an organic (ethyl acetate) layer.
-
Separate the layers and extract the aqueous layer again with 50 mL of ethyl acetate.
-
Combine all organic layers and wash them once with 50 mL of saturated NaCl solution (brine) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
Part 3: Analysis and Data Interpretation
The crude product can be analyzed to determine the conversion of the starting material and the enantiomeric excess (ee) of the product.
-
Gas Chromatography (GC): A standard GC with an FID detector can be used to determine the conversion rate by comparing the peak areas of the remaining cinnamaldehyde and the produced this compound. It can also identify the presence of the side product, 3-phenyl-1-propanol.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the stereoselectivity of the reaction, the product must be analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H or similar). The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S).
Expected Results: The outcomes of yeast-mediated reductions can vary based on the specific yeast strain, batch, and precise conditions. However, a well-executed protocol should yield the following results.
| Parameter | Expected Outcome | Method of Analysis |
| Conversion | >90% | GC-FID |
| Yield (Isolated) | 75-85% | Gravimetric (post-purification) |
| Chemoselectivity | >95% (favoring C=O reduction) | GC-FID (ratio of allylic to saturated alcohol) |
| Enantiomeric Excess (ee) | Typically >95% for the (S)-enantiomer | Chiral HPLC |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive yeast. 2. Substrate toxicity. 3. Insufficient cofactor regeneration. 4. Incorrect temperature or pH. | 1. Use fresh, active yeast; ensure proper activation. 2. Lower the initial substrate concentration or use a fed-batch approach. 3. Ensure sufficient glucose is present; extend reaction time. 4. Maintain temperature at 30-35°C; check the initial pH of the medium.[15][16] |
| Low Enantioselectivity (ee) | 1. Presence of multiple reductases with opposing stereopreference. 2. Reaction conditions favor a non-selective enzyme. | 1. Screen different yeast strains (both commercial and non-conventional).[12][17] 2. Modify reaction parameters such as temperature, pH, or co-substrate, as these can influence which enzymatic pathways are most active.[18][19] |
| High amount of Side Product (Saturated Alcohol) | Enoate reductase (OYE) activity is high relative to ADH activity. | 1. Screen other yeast species, as some show higher chemoselectivity.[12] 2. Modify reaction conditions. For example, some studies suggest that limiting oxygen can alter the metabolic state and potentially favor ADH activity.[13][19] |
Conclusion
The biocatalytic synthesis of this compound using whole-cell yeast represents a powerful convergence of green chemistry principles and practical synthetic utility. This method is scalable, cost-effective, and highly selective, providing a sustainable alternative to conventional chemical methods. By understanding the underlying enzymatic principles and carefully controlling key reaction parameters, researchers can effectively harness the metabolic power of yeast to produce high-value chiral chemicals for a range of applications.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Enantioselective Synthesis of Chiral 2-Phenylpropanol via Rh-catalyzed Asymmetric Hydrogenation of 2-Phenylprop-2-en-1-ol [yyhx.ciac.jl.cn]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the kinetics and mechanism of yeast alcohol dehydrogenase with a variety of substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioreduction of α,β-unsaturated ketones and aldehydes by non-conventional yeast (NCY) whole-cells [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciencemadness.org [sciencemadness.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Stereoselectivity of Baker's yeast reduction of 2-propanones: influence of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
The Untapped Potential of 1-Phenylprop-2-en-1-ol as a Chiral Auxiliary: A Methodological Guide Based on Analogous Systems
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of asymmetric synthesis, the quest for novel, efficient, and readily accessible chiral auxiliaries is perpetual. Chiral auxiliaries are indispensable tools that impart stereochemical control during chemical transformations, enabling the selective synthesis of a desired enantiomer.[1] This guide explores the theoretical application of (1S)-1-phenylprop-2-en-1-ol as a chiral auxiliary. While direct literature precedent for its use is not established, its structural similarity to well-documented chiral allylic alcohols, such as 8-phenylmenthol, suggests its potential in directing stereoselective reactions. This document will, therefore, provide a comprehensive framework for its potential application by drawing parallels with established methodologies. We will detail the synthesis of enantiopure (1S)-1-phenylprop-2-en-1-ol and present protocols for its hypothetical use in key asymmetric transformations, including Diels-Alder reactions and conjugate additions, based on proven strategies with analogous auxiliaries. All protocols are presented as a template for investigation and would require experimental validation.
Introduction to Chiral Auxiliaries and the Promise of Chiral Allylic Alcohols
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction.[1] The auxiliary is then cleaved from the product, ideally to be recovered and reused. The effectiveness of a chiral auxiliary hinges on its ability to enforce a specific conformation in the transition state of the reaction, leading to a high degree of diastereoselectivity.
Chiral allylic alcohols represent a promising class of chiral auxiliaries. Their rigid structures and the steric and electronic influence of their substituents can effectively bias the approach of incoming reagents. The hydroxyl group provides a convenient handle for attachment to a substrate, typically forming an ester or ether linkage.
(1S)-1-Phenylprop-2-en-1-ol is an attractive candidate for a chiral auxiliary due to several key features:
-
Rigid Phenyl Group: The phenyl ring provides significant steric bulk, which can effectively shield one face of the reactive center.
-
Allylic System: The double bond offers opportunities for π-π stacking interactions and can influence the electronics of the attached substrate.
-
Stereogenic Center: The well-defined stereocenter at the carbinol position is the source of chirality that directs the asymmetric transformation.
Synthesis and Resolution of 1-Phenylprop-2-en-1-ol
The synthesis of racemic this compound is readily achieved via the Grignard reaction between benzaldehyde and vinylmagnesium bromide. The resolution of the racemic mixture into its constituent enantiomers is the critical step in its preparation for use as a chiral auxiliary. Enzymatic resolution is a highly effective method for this purpose.
Protocol 1: Synthesis of Racemic this compound
Materials:
-
Benzaldehyde
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of benzaldehyde in anhydrous diethyl ether at 0 °C under an inert atmosphere, add vinylmagnesium bromide solution dropwise from a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford racemic this compound.
Protocol 2: Enzymatic Resolution of (±)-1-Phenylprop-2-en-1-ol
Materials:
-
Racemic this compound
-
Lipase from Candida antarctica (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane or toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of racemic this compound in anhydrous hexane, add vinyl acetate and immobilized lipase.
-
Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC or GC.
-
The enzyme will selectively acylate one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-1-phenylprop-2-en-1-ol unreacted.
-
When approximately 50% conversion is reached, filter off the enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-phenylprop-2-en-1-ol from the acylated (R)-enantiomer by silica gel column chromatography.
Hypothetical Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[2] When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. Based on the well-established use of 8-phenylmenthol as a chiral auxiliary in this context, we can propose a similar application for (1S)-1-phenylprop-2-en-1-ol.
Proposed Mechanism of Stereochemical Control
The chiral auxiliary, esterified to an acrylate dienophile, is thought to adopt a conformation that minimizes steric interactions. In the presence of a Lewis acid, the carbonyl groups of the acrylate chelate to the metal center, creating a more rigid and planar dienophile. The bulky phenyl group of the auxiliary would then block one face of the dienophile, forcing the diene to approach from the less hindered face.
Diagram: Proposed Workflow for Asymmetric Diels-Alder Reaction
Caption: General workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.
Protocol 3: Asymmetric Diels-Alder Reaction (Hypothetical)
Materials:
-
(1S)-1-Phenylprop-2-en-1-ol
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (1 M solution in hexanes)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
Procedure:
Part A: Synthesis of the Chiral Dienophile
-
To a solution of (1S)-1-phenylprop-2-en-1-ol and triethylamine in anhydrous DCM at 0 °C, add acryloyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield the chiral acrylate.
Part B: Diels-Alder Cycloaddition
-
Dissolve the chiral acrylate in anhydrous DCM and cool to -78 °C.
-
Add Et₂AlCl solution dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene dropwise and stir at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, dry the combined organic layers, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.
Part C: Cleavage of the Auxiliary
-
Dissolve the Diels-Alder adduct in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a suspension of LiAlH₄ in diethyl ether.
-
Stir at room temperature for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Concentrate the filtrate and purify by column chromatography to isolate the enantiomerically enriched alcohol product and the recovered chiral auxiliary.
Hypothetical Application in Asymmetric Conjugate Addition
Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction.[3] Attaching a chiral auxiliary to the α,β-unsaturated ester can effectively control the stereochemistry of the newly formed stereocenter.
Proposed Mechanism of Stereochemical Control
Similar to the Diels-Alder reaction, the chiral auxiliary is expected to shield one face of the Michael acceptor. The ester is likely to adopt a stable s-trans conformation. The bulky phenyl group of the auxiliary would then direct the incoming nucleophile to the opposite face of the double bond.
Table 1: Expected Outcomes for Asymmetric Conjugate Addition
| Nucleophile | Lewis Acid | Expected Diastereoselectivity (d.r.) |
| (CH₃)₂CuLi | - | >90:10 |
| C₆H₅MgBr / CuI | - | >95:5 |
| CH₃CH₂SNa | - | >85:15 |
Note: These are hypothetical values based on results with similar chiral auxiliaries and would require experimental verification.
Protocol 4: Asymmetric Conjugate Addition of an Organocuprate (Hypothetical)
Materials:
-
Chiral acrylate derived from (1S)-1-phenylprop-2-en-1-ol (from Protocol 3, Part A)
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Suspend CuI in anhydrous diethyl ether at -40 °C under an inert atmosphere.
-
Add MeLi solution dropwise and stir for 30 minutes to form lithium dimethylcuprate.
-
Cool the cuprate solution to -78 °C.
-
Add a solution of the chiral acrylate in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with diethyl ether, dry the combined organic layers, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis.
-
The auxiliary can be cleaved using LiAlH₄ as described in Protocol 3, Part C.
Conclusion
While the use of (1S)-1-phenylprop-2-en-1-ol as a chiral auxiliary is not yet documented in the scientific literature, its structural characteristics make it a compelling candidate for investigation. The protocols and mechanistic rationale presented here, based on well-established principles and analogous systems, provide a solid foundation for researchers to explore its potential in asymmetric synthesis. The successful application of this readily accessible chiral alcohol would represent a valuable addition to the synthetic chemist's toolkit for the stereocontrolled synthesis of complex molecules.
References
- 1. Catalytic Asymmetric Synthesis of Chiral Allylic Esters [organic-chemistry.org]
- 2. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
Application Note: Enhancing Chromatographic Analysis of 1-phenylprop-2-en-1-ol through Strategic Derivatization
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 1-phenylprop-2-en-1-ol, an allylic alcohol, for enhanced analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Direct analysis of this compound can be challenging due to its polarity and, in the case of HPLC, its weak chromophore. This document explores the underlying chemical principles for selecting appropriate derivatization strategies, offering field-proven, step-by-step protocols for both silylation and acylation for GC analysis, and for the introduction of UV-active and fluorescent tags for HPLC analysis. The methodologies presented are designed to improve analyte volatility, thermal stability, and detectability, thereby ensuring robust and sensitive quantification for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatizing this compound
This compound is a key chemical intermediate and a potential chiral building block in pharmaceutical synthesis. Accurate and sensitive quantification of this analyte is critical for process monitoring, quality control, and metabolic studies. However, its inherent chemical properties present distinct challenges for common chromatographic techniques.
-
For Gas Chromatography (GC): The presence of a polar hydroxyl (-OH) group in this compound can lead to poor peak shape (tailing) due to interactions with active sites on the GC column and liner. This polarity also decreases its volatility, potentially requiring higher inlet temperatures that could risk thermal degradation of the allylic alcohol moiety. Chemical derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable group, thereby increasing volatility and improving chromatographic performance.
-
For High-Performance Liquid Chromatography (HPLC): While this compound possesses a phenyl group that imparts some UV absorbance, its molar absorptivity may be insufficient for trace-level quantification.[1][2] To achieve the low limits of detection often required in pharmaceutical and biological matrices, derivatization is employed to attach a potent chromophore or fluorophore to the molecule, significantly enhancing its response to UV-Vis or fluorescence detectors.[3][4]
This guide provides detailed methodologies to overcome these analytical hurdles, ensuring reliable and sensitive analysis of this compound.
Derivatization for Gas Chromatography (GC) Analysis
The primary goal for GC derivatization of this compound is to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. The two most effective and widely adopted strategies are silylation and acylation.
Strategy 1: Silylation with MSTFA
Silylation involves the replacement of the active proton in the hydroxyl group with a trimethylsilyl (TMS) group.[5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylation reagent that reacts readily with alcohols to form TMS ethers.[6] The resulting TMS derivative of this compound is significantly more volatile and thermally stable, leading to improved peak shape and sensitivity.[6][7] A key advantage of MSTFA is that its byproducts are highly volatile, minimizing interference with the analyte peak.[5]
Workflow for Silylation of this compound
Caption: Workflow for MSTFA Derivatization.
Protocol 2.1: Silylation using MSTFA
Materials:
-
This compound sample or standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: If the sample is in an aqueous or protic solvent, evaporate it to complete dryness in a reaction vial under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and must be avoided.[5]
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample residue.
-
Reagent Addition: Add 100 µL of MSTFA to the vial. For hindered alcohols or to increase reaction speed, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included with the MSTFA, though it is often not necessary for secondary alcohols.[5]
-
Reaction: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block at 70°C for 30 minutes to ensure complete derivatization.[5]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
| Parameter | Recommended Condition | Rationale |
| Reagent | MSTFA | Highly reactive, volatile byproducts minimize interference.[5] |
| Solvent | Anhydrous Pyridine | Good solvent for both analyte and reagent; acts as a catalyst. |
| Temperature | 70°C | Ensures rapid and complete reaction for a secondary alcohol.[5] |
| Time | 30 minutes | Sufficient time for the reaction to go to completion.[5] |
Strategy 2: Acylation (Esterification) with Acetic Anhydride
Acylation converts the alcohol to an ester, which is less polar and more volatile. Acetic anhydride is a common and effective reagent for this purpose, reacting with this compound in the presence of a catalyst like pyridine to form 1-phenylprop-2-en-1-yl acetate. This procedure is robust and uses readily available reagents.
Protocol 2.2: Acylation using Acetic Anhydride
Materials:
-
This compound sample or standard
-
Acetic Anhydride
-
Pyridine (reagent grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample is free of water as described in Protocol 2.1.
-
Reagent Mixture: In a reaction vial, combine the dried analyte with 100 µL of pyridine and 100 µL of acetic anhydride.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Workup: Cool the vial to room temperature. Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC analysis (e.g., dichloromethane or hexane).
-
Analysis: The sample is ready for injection.
| Parameter | Recommended Condition | Rationale |
| Reagent | Acetic Anhydride | Forms a stable, volatile acetate ester. |
| Catalyst | Pyridine | Acts as a base to neutralize the acetic acid byproduct and catalyze the reaction. |
| Temperature | 60°C | Provides sufficient energy for the esterification reaction. |
| Time | 1 hour | Ensures the reaction proceeds to completion. |
Derivatization for HPLC Analysis
For HPLC, derivatization aims to attach a molecular tag that enhances detectability. The choice of tag depends on the available detector, with chromophores for UV-Vis detection and fluorophores for fluorescence detection offering the highest sensitivity.[3]
Strategy 1: UV-Vis Detection Enhancement with Benzoyl Chloride
Benzoyl chloride reacts with alcohols to form benzoate esters. The introduced benzoyl group is a strong chromophore, significantly increasing the UV absorbance of the analyte and thus improving the sensitivity of HPLC-UV analysis.[8][9] The reaction is a nucleophilic acyl substitution, typically performed under basic conditions to deprotonate the alcohol, increasing its nucleophilicity.[8][10]
Workflow for Benzoyl Chloride Derivatization
Caption: Workflow for Benzoyl Chloride Derivatization.
Protocol 3.1: Benzoylation for HPLC-UV Analysis
Materials:
-
This compound sample or standard solution (in acetonitrile)
-
Benzoyl Chloride solution (e.g., 2% in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH ~9) or another suitable base like N,N-diisopropylethylamine (DIPEA).[11]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (2 mL)
-
Syringe filter (0.45 µm)
Procedure:
-
Reaction Setup: In a vial, combine 100 µL of the analyte solution with 200 µL of 0.1 M sodium bicarbonate buffer.
-
Reagent Addition: Add 200 µL of the benzoyl chloride solution to the mixture.
-
Reaction: Cap the vial and vortex vigorously for 1 minute. Let the reaction proceed at room temperature for 15-20 minutes. The benzoylation reaction is typically fast.[12]
-
Sample Preparation for HPLC: Add 500 µL of a mixture of acetonitrile and water (1:1 v/v) to the vial.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
Analysis: The sample is ready for injection onto a reversed-phase HPLC column (e.g., C18) with UV detection at approximately 230-240 nm.
| Parameter | Recommended Condition | Rationale |
| Reagent | Benzoyl Chloride | Introduces a strong UV chromophore.[8][9] |
| Base | Sodium Bicarbonate (pH ~9) | Deprotonates the alcohol, increasing its nucleophilicity for the reaction.[8] |
| Temperature | Room Temperature | Reaction is rapid and does not require heating.[12] |
| Time | 15-20 minutes | Sufficient for the reaction to reach completion. |
Strategy 2: Fluorescence Detection Enhancement with Dansyl Chloride
For ultimate sensitivity, derivatization with a fluorescent tag is the method of choice. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with alcohols to form highly fluorescent sulfonamide esters.[13][14] This allows for detection at picogram or even femtogram levels using an HPLC system equipped with a fluorescence detector. The reaction requires an alkaline environment and is generally performed at an elevated temperature to ensure a reasonable reaction rate with less reactive alcohols.[14][15]
Protocol 3.2: Dansylation for HPLC-Fluorescence Analysis
Materials:
-
This compound sample or standard
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
4-(Dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine (DIPEA) can be used as catalysts for less reactive alcohols.[14][15]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (2 mL)
-
Heating block or water bath
-
Syringe filter (0.45 µm)
Procedure:
-
Reaction Setup: In a vial, place 100 µL of the analyte solution. Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Reagent Addition: Add 200 µL of the Dansyl Chloride solution.
-
Reaction: Cap the vial, vortex for 30 seconds, and incubate the mixture at 60°C for 30-60 minutes in a heating block.[13] For unactivated alcohols, a more robust catalytic system using DMAP and DIPEA in an aprotic solvent like CH2Cl2 at 65°C for 1 hour has been shown to be highly effective.[14][15]
-
Quenching (Optional): After incubation, cool the mixture. To remove excess dansyl chloride, a small amount of a primary amine solution (e.g., proline) can be added and allowed to react for a short period.
-
Sample Preparation for HPLC: Add 500 µL of an acetonitrile/water mixture (1:1 v/v) to bring the total volume to 1 mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto a reversed-phase HPLC column. Detection is performed using a fluorescence detector with excitation typically around 330-350 nm and emission around 520-540 nm.
| Parameter | Recommended Condition | Rationale |
| Reagent | Dansyl Chloride | Attaches a highly fluorescent dansyl group for sensitive detection.[13][14] |
| Base/Catalyst | Bicarbonate Buffer (pH 9.5) | Provides the necessary alkaline environment for the reaction.[13] |
| Temperature | 60°C | Accelerates the reaction with the alcohol functional group.[13][15] |
| Time | 30-60 minutes | Ensures sufficient time for derivatization to occur. |
Conclusion
The strategic derivatization of this compound is essential for overcoming its inherent analytical challenges in both GC and HPLC. For GC analysis, silylation with MSTFA offers a rapid and clean method to enhance volatility and thermal stability, resulting in excellent chromatographic performance. For HPLC, derivatization with benzoyl chloride provides a robust method for enhanced UV detection, while dansylation offers superior sensitivity for trace-level analysis using fluorescence detection. The choice of derivatization strategy should be guided by the analytical objective, required sensitivity, and available instrumentation. The protocols detailed in this guide provide a validated starting point for developing reliable and sensitive methods for the quantification of this compound in various research and development settings.
References
- 1. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Chromophore, Chromophores, UV Absorbing for HPLC Analysis and Detection [hplctips.blogspot.com]
- 2. veeprho.com [veeprho.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 1-Phenylprop-2-en-1-ol
Abstract
This comprehensive technical guide provides detailed protocols and theoretical insights for the esterification of 1-phenylprop-2-en-1-ol (cinnamyl alcohol). The document is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. It explores various methodologies, including classic acid-catalyzed Fischer esterification, mild Steglich esterification, and efficient acylation using acid anhydrides. Each protocol is presented with a focus on the underlying chemical principles, enabling users to make informed decisions for their specific synthetic needs. This guide emphasizes practical application, scientific integrity, and experimental reproducibility.
Introduction: The Significance of Cinnamyl Esters
This compound, commonly known as cinnamyl alcohol, is a valuable organic building block. Its esters, such as cinnamyl acetate and cinnamyl benzoate, are of significant commercial and research interest. These esters are prized for their characteristic sweet, floral, and balsamic fragrances, leading to their extensive use in the perfume, cosmetic, and food industries.[1] Beyond their aromatic properties, the cinnamate functional group is a key structural motif in numerous biologically active natural products and serves as a scaffold in medicinal chemistry and drug development.[1]
The synthesis of these important esters is primarily achieved through the esterification of cinnamyl alcohol with a suitable acyl donor. The choice of synthetic strategy is critical and depends on factors such as the desired yield, purity requirements, substrate sensitivity, and environmental considerations. This guide provides a detailed exploration of the most pertinent methods for this transformation.
Key Synthetic Methodologies for Esterification
The esterification of this compound can be broadly categorized into several key approaches. This section will detail the mechanisms and practical considerations for three widely employed methods: Fischer-Speier Esterification, Steglich Esterification, and acylation with acid anhydrides.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] This equilibrium-driven process typically requires elevated temperatures and a method to remove the water byproduct to drive the reaction to completion.[3][4]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄ or p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[1][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product.[3]
Causality of Experimental Choices: The use of an excess of the alcohol or the removal of water (e.g., by azeotropic distillation with a Dean-Stark apparatus) is crucial to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[3][4] While effective for simple alcohols, this method may not be suitable for acid-sensitive substrates.[5]
Steglich Esterification: A Mild and Versatile Alternative
The Steglich esterification offers a milder reaction pathway, making it suitable for substrates that are sensitive to the harsh conditions of Fischer esterification.[6][7] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[7][8]
Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] This intermediate is analogous in reactivity to a carboxylic acid anhydride. The alcohol then attacks this activated intermediate to form the ester and dicyclohexylurea (DCU), a stable byproduct.[6] DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is more susceptible to nucleophilic attack by the alcohol and helps to suppress side reactions.[6][7]
Causality of Experimental Choices: The use of DCC and DMAP allows the reaction to proceed at or below room temperature, preserving the integrity of thermally labile molecules.[7] The formation of the insoluble DCU byproduct can simplify purification in some cases, though its removal can also be challenging. Greener solvent alternatives like acetonitrile are being explored to replace traditional chlorinated solvents.[9][10]
Acylation with Acid Anhydrides
Reacting this compound with an acid anhydride, such as acetic anhydride, is a highly efficient method for producing the corresponding ester. This reaction can be catalyzed by a strong acid or a base.
Mechanism: In an acid-catalyzed reaction, the carbonyl oxygen of the anhydride is protonated, increasing its electrophilicity. The alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Elimination of a carboxylic acid molecule as a leaving group yields the ester. In a base-catalyzed reaction (e.g., with pyridine), the base can act as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate that is readily attacked by the alcohol. Pyridine also serves to neutralize the carboxylic acid byproduct.[11]
Causality of Experimental Choices: Acid anhydrides are more reactive than their corresponding carboxylic acids, often leading to higher yields and faster reaction times.[12] The choice of catalyst depends on the substrate's stability. For instance, pyridine is often used as it is a mild base and an effective catalyst.[11]
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of cinnamyl acetate using acetic anhydride, a common and effective method.
Protocol for the Synthesis of Cinnamyl Acetate using Acetic Anhydride
Materials:
-
This compound (cinnamyl alcohol)
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of diethyl ether.
-
To the stirred solution, add pyridine (1.2 eq).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cinnamyl acetate.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.[1]
Comparative Analysis of Esterification Methods
The selection of an appropriate esterification protocol is paramount for a successful synthesis. The following table provides a comparative summary of the methods discussed.
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields |
| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄, p-TsOH) | High temperature, removal of water | Inexpensive reagents, scalable. | Harsh conditions (high temp, strong acid), equilibrium reaction, may not be suitable for sensitive substrates.[5] | Moderate to High |
| Steglich Esterification | Carboxylic acid, Alcohol, DCC, DMAP | Mild (room temperature) | Mild reaction conditions, suitable for acid-sensitive and sterically hindered substrates.[6][7] | DCC is a sensitizer, formation of DCU byproduct can complicate purification, higher cost of reagents.[6] | High to Excellent |
| Acylation with Acid Anhydride | Acid anhydride, Alcohol, Acid or Base catalyst (e.g., Pyridine) | Mild to moderate temperature | High reactivity of acylating agent, often high yields and faster reactions.[12] | Anhydrides can be moisture sensitive, byproduct is a carboxylic acid which needs to be removed. | High to Excellent |
Visualizing the Workflow
A generalized workflow for the esterification of this compound is depicted below. This diagram illustrates the key stages from reaction setup to the isolation of the purified ester.
Caption: General experimental workflow for the synthesis and purification of cinnamyl esters.
Conclusion
The esterification of this compound is a fundamental transformation that provides access to a range of valuable compounds. This guide has detailed several robust protocols, each with distinct advantages and applications. The choice of method should be guided by the specific requirements of the synthesis, including substrate compatibility, desired purity, and scalability. By understanding the underlying principles of each protocol, researchers can effectively synthesize cinnamyl esters for their diverse applications in research and industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 10. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols: Polymerization Reactions Involving 1-Phenylprop-2-en-1-ol
Introduction
1-Phenylprop-2-en-1-ol is a unique vinyl monomer possessing a styrenic backbone, a reactive vinyl group, and a pendant hydroxyl group. This trifecta of functionalities imparts the potential for the synthesis of novel polymers with tailored properties, including hydrophilicity, thermal stability, and post-polymerization modification capabilities. The presence of the phenyl group suggests favorability towards cationic polymerization due to the stabilization of the resulting carbocation. Concurrently, the vinyl group allows for free-radical polymerization. However, the allylic hydroxyl group introduces complexities, such as the potential for chain transfer reactions, which must be carefully considered in the experimental design.
This comprehensive guide provides detailed application notes and protocols for the polymerization of this compound via both cationic and radical pathways. It is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and characterization of poly(this compound) and its derivatives for a range of applications, from advanced materials to biomedical engineering.
I. Cationic Polymerization of this compound
Scientific Rationale
The styrenic nature of this compound makes it a prime candidate for cationic polymerization. The phenyl group can effectively stabilize the propagating carbocationic center through resonance. A significant consideration is the presence of the unprotected hydroxyl group, which can act as a nucleophile and potentially terminate or transfer the growing polymer chain. However, literature on the cationic polymerization of structurally similar monomers, such as p-hydroxystyrene, has demonstrated that direct polymerization without a protecting group is achievable under specific conditions.[1][2] The use of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), potentially in the presence of a protic co-initiator like water or an alcohol, can facilitate a controlled polymerization process.[1][3][4]
Experimental Workflow: Cationic Polymerization
Caption: Workflow for Cationic Polymerization.
Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (purified by distillation or column chromatography)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Hexane or Diethyl Ether (non-solvent)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Monomer and Solvent Addition: In the flask, dissolve this compound (e.g., 1.0 g, 7.45 mmol) in anhydrous DCM (e.g., 20 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Initiator Preparation: In a separate dry vial under nitrogen, prepare a solution of BF₃·OEt₂ in anhydrous DCM (e.g., 0.1 M).
-
Initiation: Slowly add the BF₃·OEt₂ solution (e.g., 0.75 mL, 0.075 mmol, for a monomer-to-initiator ratio of 100:1) to the stirred monomer solution via syringe.
-
Polymerization: Allow the reaction to proceed at 0°C for a predetermined time (e.g., 2 to 24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol (e.g., 1-2 mL).
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., 200 mL of hexane or diethyl ether).
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.
II. Radical Polymerization of this compound
Scientific Rationale
The vinyl group in this compound allows for polymerization via a free-radical mechanism. However, a significant challenge in the radical polymerization of allylic compounds is the potential for degradative chain transfer to the monomer.[5][6][7][8][9][10] This occurs when a propagating radical abstracts a hydrogen atom from the allylic position, forming a stable, less reactive allylic radical that is slow to re-initiate polymerization, often leading to low molecular weight polymers.[6][8][10]
To potentially overcome this limitation and achieve better control over the polymerization, Reversible-Deactivation Radical Polymerization (RDRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed. These methods are known for their tolerance to a wide range of functional groups, including hydroxyls.[11][12][13][14][15][16][17]
Experimental Workflow: Radical Polymerization (ATRP)
Caption: Workflow for ATRP Radical Polymerization.
Protocol: Atom Transfer Radical Polymerization (ATRP) of this compound
Materials:
-
This compound
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Basic alumina
-
Methanol/Water mixture (non-solvent)
Procedure:
-
Reactor Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 7.45 mmol), EBiB (e.g., 14.5 mg, 0.0745 mmol, for a monomer-to-initiator ratio of 100:1), CuBr (e.g., 10.7 mg, 0.0745 mmol), and anisole (e.g., 2 mL).
-
Ligand Addition: Add PMDETA (e.g., 12.9 mg, 0.0745 mmol) to the flask.
-
Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 90°C and stir for the desired reaction time (e.g., 4-24 hours).
-
Termination: Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Catalyst Removal: Dilute the reaction mixture with THF and pass it through a short column of basic alumina to remove the copper catalyst.
-
Isolation: Concentrate the filtrate and precipitate the polymer into a cold, stirred mixture of methanol and water (e.g., 1:1 v/v).
-
Purification: Collect the polymer by filtration and dry under vacuum at 50°C.
III. Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the polymer structure.[18][19][20][21][22][23]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
Aromatic Protons: A broad multiplet in the range of 6.5-7.5 ppm.
-
Polymer Backbone Protons (-CH-CH₂-): Broad signals between 1.0-2.5 ppm.
-
Methine Proton adjacent to Hydroxyl (-CH-OH): A broad signal around 4.0-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad, solvent-dependent signal.
-
| Parameter | Expected ¹H NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 |
| Methine Proton (-CH-OH) | 4.0 - 5.0 |
| Polymer Backbone | 1.0 - 2.5 |
Gel Permeation Chromatography (GPC)
GPC (or Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[24][25][26][27][28] For polar polymers containing hydroxyl groups, specialized solvents may be necessary.[24][25]
Protocol: GPC Analysis
-
Solvent System: Due to the polar nature of the hydroxyl groups, a polar eluent such as tetrahydrofuran (THF) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may be required.[24][25] For analysis in HFIP, the addition of a salt like sodium trifluoroacetate (NaTFAc) can prevent polymer aggregation.[24][25]
-
Sample Preparation: Dissolve the polymer in the mobile phase to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm filter before injection.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the chosen solvent.
-
Calibration: Calibrate the system using narrow molecular weight polystyrene or polymethylmethacrylate (PMMA) standards.
| Polymerization Method | Expected Mₙ ( g/mol ) | Expected PDI |
| Cationic Polymerization | 5,000 - 20,000 | 1.5 - 2.5 |
| Radical Polymerization (ATRP) | 10,000 - 50,000 | 1.1 - 1.5 |
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the polymer, most notably the glass transition temperature (T₉).[29][30][31][32] The presence of hydroxyl groups can lead to hydrogen bonding, which may result in a higher T₉ compared to non-functionalized analogs like polystyrene.[29][30][32]
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above the expected T₉ (e.g., 150°C) at a rate of 10°C/min to erase thermal history.
-
Cool the sample to a low temperature (e.g., 0°C) at 10°C/min.
-
Heat the sample again to 150°C at 10°C/min. The T₉ is determined from the inflection point of the baseline shift in the second heating scan.
-
IV. Concluding Remarks
The polymerization of this compound presents both opportunities and challenges. Cationic polymerization offers a direct route to poly(this compound), leveraging the stabilizing effect of the phenyl group. Radical polymerization, while susceptible to chain transfer, can potentially be controlled using RDRP techniques to yield well-defined polymers. The protocols outlined in this guide are based on established principles of polymer chemistry and provide a solid foundation for the synthesis and characterization of this novel functional polymer. Further optimization of reaction conditions will be crucial to tailor the polymer properties for specific applications in materials science and drug development.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Synthesis of Poly(p-hydroxy-α-methylstyrene) by Cationic Polymerization and Chemical Modification for Macromolecules - IBM Research [research.ibm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. gantrade.com [gantrade.com]
- 7. Chain transfer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 14. ijpras.com [ijpras.com]
- 15. A novel copper catalyst containing a hydroxyl functional group: a facile strategy to prepare block copolymers of vinyl monomer and ε-caprolactone via tandem reverse ATRP and ROP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 28. resolvemass.ca [resolvemass.ca]
- 29. researchgate.net [researchgate.net]
- 30. Hydrogen bonding and thermoplastic elastomers – a nice couple with temperature-adjustable mechanical properties - Soft Matter (RSC Publishing) DOI:10.1039/C8SM00296G [pubs.rsc.org]
- 31. Plastics & Polymer Lab - Differential Scanning Calorimetry (DSC) [plasticslab.com]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylprop-2-en-1-ol
Welcome to the technical support center for the synthesis of 1-phenylprop-2-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and improve yields. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can confidently navigate the challenges of this synthesis.
Introduction to the Synthesis
This compound, an important allylic alcohol, serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation can be approached through several synthetic strategies, each with its own set of advantages and potential pitfalls. The two most common and effective methods are:
-
Grignard Reaction: The addition of a vinyl Grignard reagent to benzaldehyde or the addition of an organometallic reagent to cinnamaldehyde.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: The selective reduction of the carbonyl group in cinnamaldehyde.
This guide will address common issues encountered in both methodologies, providing a structured approach to troubleshooting and optimization.
Troubleshooting Guide: Low Yield and Impurities
Low yields are a frequent challenge in organic synthesis. The following sections break down the common causes for diminished yields in the synthesis of this compound and provide actionable solutions.
Scenario 1: Grignard Reaction Approaches
The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions.[1][2][3]
Possible Causes & Solutions:
-
Poor Quality Grignard Reagent: Vinylmagnesium bromide is commercially available, typically as a solution in THF.[4] However, its concentration can decrease over time due to moisture or air exposure.
-
Solution: Always use a fresh bottle of vinylmagnesium bromide or titrate the reagent before use to determine its exact molarity. A simple titration method involves quenching an aliquot with a known excess of iodine, followed by back-titration with a standard sodium thiosulfate solution.
-
-
Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware or solvent.[5][6][7]
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Impure Benzaldehyde: Benzaldehyde is susceptible to oxidation to benzoic acid. The acidic proton of benzoic acid will quench the Grignard reagent.[3]
-
Solution: Use freshly distilled benzaldehyde. If distillation is not feasible, washing the commercially available aldehyde with a saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate, can remove acidic impurities.
-
When reacting cinnamaldehyde with a Grignard reagent (e.g., methylmagnesium bromide for a different target, but the principle applies), the primary side reaction is 1,4-conjugate addition.
Understanding 1,2- vs. 1,4-Addition:
The α,β-unsaturated system of cinnamaldehyde presents two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the double bond (position 3). Nucleophilic attack can occur at either site.
-
1,2-Addition (Desired): The nucleophile attacks the carbonyl carbon, leading to the formation of the allylic alcohol after workup.
-
1,4-Addition (Side Product): The nucleophile attacks the β-carbon, leading to the formation of an enolate, which upon workup, gives a saturated ketone.
Solutions to Favor 1,2-Addition:
-
Lower Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product.
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ to the reaction mixture can significantly enhance the selectivity for 1,2-addition. Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophilic attack to the carbonyl carbon.
Experimental Protocol: Luche-Type Addition to Cinnamaldehyde
-
Anhydrous CeCl₃ (1.1 equivalents) is suspended in anhydrous THF and stirred vigorously for 2 hours at room temperature to activate it.
-
The suspension is cooled to -78 °C.
-
Cinnamaldehyde (1.0 equivalent) is added, and the mixture is stirred for 30 minutes.
-
The Grignard reagent (1.1 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
Scenario 2: Meerwein-Ponndorf-Verley (MPV) Reduction of Cinnamaldehyde
The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst and a sacrificial alcohol, typically isopropanol.[8][9][10][11][12][13] Its key advantage is the preservation of other reducible functional groups, such as carbon-carbon double bonds.[10]
Possible Causes & Solutions:
-
Inactive Catalyst: Aluminum isopropoxide is hygroscopic and can lose its activity upon exposure to moisture.
-
Solution: Use freshly opened aluminum isopropoxide or purchase it as a solution. If using the solid, ensure it is a fine, free-flowing powder.
-
-
Equilibrium Not Driven to Completion: The MPV reduction is a reversible reaction.[8]
-
Solution: Use a large excess of the hydride donor (isopropanol). To drive the equilibrium towards the products, the acetone formed as a byproduct can be removed by distillation during the reaction.[9]
-
Table 1: Effect of Reaction Conditions on MPV Reduction Yield
| Catalyst | Hydride Donor (Solvent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Aluminum Isopropoxide | Isopropanol | Reflux (82) | 4-8 | 85-95 | --INVALID-LINK-- |
| Zirconium (IV) Butoxide | Isopropanol | 80 | 2 | >95 | --INVALID-LINK-- |
| K₃PO₄ | Secondary Alcohol | 50 | 15 | High | --INVALID-LINK--[13] |
Possible Causes & Solutions:
-
Aldol Condensation: The basic nature of the aluminum alkoxide can catalyze the self-condensation of cinnamaldehyde or the condensation with the acetone byproduct.[8]
-
Solution: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also favor side reactions.[14] Using milder catalysts, such as those based on zirconium, can also suppress these side reactions.
-
-
Tishchenko Reaction: Aldehydes can undergo a disproportionation reaction in the presence of aluminum alkoxides to form an ester.
-
Solution: This is more common with aldehydes that lack α-hydrogens but can still be a minor pathway. Ensuring the complete conversion of the starting aldehyde minimizes this possibility.
-
Frequently Asked Questions (FAQs)
Q1: How do I purify the final product, this compound?
A1: this compound is a liquid at room temperature, making recrystallization unsuitable. The most effective method of purification is vacuum distillation .[15] Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition. Column chromatography on silica gel can also be used, typically with a mixture of ethyl acetate and hexanes as the eluent.
Q2: My Grignard reaction mixture turned dark and cloudy after prolonged heating. What does this indicate?
A2: A dark, cloudy appearance after extended heating can suggest decomposition of the Grignard reagent, leading to the formation of finely divided magnesium and other byproducts.[1] It is generally not necessary to reflux a Grignard reaction for an extended period unless specified in a validated procedure. Monitoring the reaction by TLC is the best way to determine the optimal reaction time.
Q3: Can I use other reducing agents besides isopropanol for the MPV reduction?
A3: Yes, other secondary alcohols can be used. However, isopropanol is the most common due to its low cost and the convenient volatility of the acetone byproduct, which facilitates its removal.[9] Some protocols have also successfully employed other hydride donors in the presence of different catalysts.[13]
Q4: What is the best way to quench a Grignard reaction?
A4: The standard and safest method for quenching a Grignard reaction is the slow, dropwise addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic proton source that effectively protonates the alkoxide intermediate without causing vigorous, uncontrolled effervescence that can occur with strong acids.[16] After the initial quench, a dilute strong acid (e.g., 1M HCl) can be added to dissolve any remaining magnesium salts.[5]
Q5: Are there any stability concerns with this compound?
A5: Allylic alcohols can be susceptible to rearrangement or polymerization under acidic conditions or upon prolonged heating. It is best to store the purified product in a cool, dark place, and under an inert atmosphere if it is to be stored for an extended period. While specific stability data for this compound is not extensively published, general precautions for allylic alcohols should be observed.[17]
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. leah4sci.com [leah4sci.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 17. echemi.com [echemi.com]
Technical Support Center: Synthesis of 1-Phenylprop-2-en-1-ol
Welcome to the technical support center for the synthesis of 1-phenylprop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The synthesis, typically achieved via the Grignard reaction between benzaldehyde and vinylmagnesium bromide, is a fundamental carbon-carbon bond-forming reaction. However, its efficiency can be compromised by several side products. This document provides in-depth, experience-based insights into identifying, minimizing, and preventing these unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected, and I've isolated a high-boiling, non-polar byproduct. What is it likely to be?
This is a classic symptom of Wurtz coupling , a common side reaction in Grignard syntheses.[1][2]
-
Identification: The primary Wurtz coupling product in this synthesis is 1,3-butadiene, formed from the coupling of two vinyl Grignard reagents. Another possibility is biphenyl, arising from the coupling of any unreacted bromobenzene (if you are preparing the Grignard reagent in situ) with the Grignard reagent.[2][3] These are typically non-polar and can be identified by GC-MS and NMR analysis.
-
Causality: The Wurtz reaction is favored at higher temperatures and with high concentrations of the halide reactant.[1][2] Essentially, the Grignard reagent you've formed reacts with the vinyl bromide that has not yet reacted with the magnesium.
-
Troubleshooting Protocol:
-
Control the Rate of Addition: Add the vinyl bromide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide at any given time, disfavoring the coupling reaction.[4]
-
Temperature Management: Maintain a gentle reflux during the Grignard formation. While an initiation period is sometimes needed, runaway temperatures will significantly increase Wurtz coupling.[4] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Efficient Stirring: Ensure the magnesium turnings are well-suspended to provide a large surface area for the reaction, which helps to consume the vinyl bromide as it is added.[1]
-
Question 2: I've observed the formation of a significant amount of benzene and a reduction product of benzaldehyde (benzyl alcohol). What is causing this?
The presence of benzene and benzyl alcohol points towards two potential issues: reaction with protic sources and a Meerwein-Ponndorf-Verley (MPV)-type reduction.
-
Identification: Benzene can be detected by its characteristic aromatic signals in ¹H NMR. Benzyl alcohol can be identified by its distinct benzylic protons and hydroxyl group signals.
-
Causality & Troubleshooting:
-
Reaction with Protic Sources: Grignard reagents are extremely strong bases and will react with any available protic source, such as water, to form the corresponding alkane (in this case, benzene from the phenyl Grignard impurity or ethene from the vinyl Grignard).[3][4]
-
Protocol: All glassware must be rigorously dried, preferably in an oven overnight. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]
-
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a hydride transfer reaction where the Grignard reagent, if it contains a β-hydrogen, can reduce the carbonyl compound.[6][7][8] In this specific synthesis, this is less common with vinylmagnesium bromide but can occur if there are other Grignard reagents present as impurities that do contain β-hydrogens. A more likely scenario is that if the Grignard reagent is sterically hindered from attacking the carbonyl carbon, it may act as a base, leading to reduction.[9]
-
Protocol: Ensure the purity of your vinylmagnesium bromide. If preparing it in situ, use high-purity starting materials. Running the reaction at lower temperatures can also favor the nucleophilic addition over the reduction pathway.
-
-
Question 3: My TLC plate shows a spot corresponding to unreacted benzaldehyde, even after a prolonged reaction time. What's happening?
This often indicates that the Grignard reagent is being consumed by side reactions before it can react with the benzaldehyde.
-
Identification: Unreacted benzaldehyde can be easily identified by TLC, GC, or NMR.
-
Causality & Troubleshooting:
-
Enolization of Benzaldehyde: While benzaldehyde itself cannot be enolized as it lacks α-hydrogens, if your starting material is contaminated with other aldehydes or ketones that do have α-hydrogens, the Grignard reagent can act as a base and deprotonate them.[4][10] This consumes the Grignard reagent in a non-productive acid-base reaction.
-
Protocol: Use freshly distilled benzaldehyde to ensure its purity.
-
-
Reaction with Oxygen: Grignard reagents react with oxygen to form alkoxides.[4] If your reaction is not properly blanketed with an inert gas, you will lose a significant portion of your Grignard reagent.
-
Protocol: Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
-
Question 4: I've isolated an unexpected isomer of my product. How is this possible?
While less common in this specific synthesis, conjugate (1,4) addition can occur with α,β-unsaturated carbonyl compounds.[11][12] Benzaldehyde is not an α,β-unsaturated carbonyl, so this is unlikely to be the primary issue. However, if your starting material has isomerized or contains impurities, you may see unexpected products. A more plausible scenario for this specific reaction is the formation of rearrangement products under acidic workup conditions.
-
Identification: Isomeric products can be identified by detailed spectroscopic analysis (NMR, IR, MS).
-
Causality & Troubleshooting:
-
1,4-Addition (Conjugate Addition): This occurs when a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system.[13][14][15] While not directly applicable to benzaldehyde, it's a crucial consideration for similar syntheses. Stronger nucleophiles tend to favor 1,2-addition.[12]
-
Acid-Catalyzed Rearrangement: During the acidic workup to quench the reaction and protonate the alkoxide, the allylic alcohol product can be susceptible to acid-catalyzed rearrangement.
-
Protocol: Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄.[16] This will protonate the alkoxide without creating a highly acidic environment that could promote side reactions.
-
-
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Causative Factor(s) | Mitigation Strategy |
| 1,3-Butadiene, Biphenyl (Wurtz Coupling) | High temperature, high halide concentration.[1][2] | Slow addition of halide, temperature control, efficient stirring.[4] |
| Benzene | Reaction with protic sources (e.g., water).[3][4] | Rigorous drying of glassware and solvents, use of an inert atmosphere.[5] |
| Benzyl Alcohol | Meerwein-Ponndorf-Verley (MPV) reduction.[6][7] | Use pure reagents, lower reaction temperatures. |
| Unreacted Benzaldehyde | Enolization of impurities, reaction with oxygen.[4][10] | Use purified benzaldehyde, maintain a strict inert atmosphere. |
| Rearrangement Products | Harsh acidic workup. | Quench with saturated aqueous NH₄Cl.[16] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Preparation: Dry all glassware in an oven at 120 °C overnight. Assemble the reaction apparatus (a three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen.
-
Grignard Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction. In the dropping funnel, place a solution of vinyl bromide in anhydrous diethyl ether or THF.
-
Initiation and Reaction: Add a small portion of the vinyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Addition of Benzaldehyde: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Add a solution of freshly distilled benzaldehyde in anhydrous ether dropwise with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Cool the mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Desired Reaction vs. Side Reactions
The following diagram illustrates the intended synthetic pathway versus the common side reactions.
References
- 1. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 2. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition) [jove.com]
- 13. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 14. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 1-Phenylprop-2-en-1-ol Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-phenylprop-2-en-1-ol and its derivatives. These compounds, characterized by a polar alcohol group and a non-polar phenyl ring, often present unique purification challenges, such as being low-melting solids or oils. This document provides in-depth troubleshooting advice and standardized protocols to overcome these obstacles, ensuring high purity and yield.
Core Principles of Recrystallization for Allylic Alcohols
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities. The fundamental principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[1][2]
For this compound derivatives, the key is selecting a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[3] The structural duality of these molecules (polar -OH, non-polar Ar) often makes mixed solvent systems particularly effective.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent challenges encountered during the recrystallization of this compound derivatives in a direct question-and-answer format.
Question 1: My compound separated as an oil instead of crystals. What is "oiling out" and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure.[4] This is a common problem with low-melting point compounds or when a supersaturated solution is cooled too rapidly.[4][5] The oil often traps impurities, defeating the purpose of recrystallization.[4][6]
Causality & Solutions:
-
Melting Point vs. Boiling Point: Oiling out frequently happens if the boiling point of the solvent is higher than the melting point of the solute. The compound melts in the hot solvent before it can dissolve.
-
Solution: Choose a solvent or solvent mixture with a lower boiling point.[7]
-
-
Excessive Supersaturation/Rapid Cooling: If the solution is cooled too quickly, molecules may not have sufficient time to orient into a crystal lattice and will crash out as a disordered oil.
-
Solution: Reheat the mixture until the oil redissolves completely. Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.[5]
-
-
High Impurity Concentration: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.
-
Solution: If the oil solidifies upon further cooling, you can attempt to recrystallize the solidified mass from a different, more suitable solvent.[4] Alternatively, consider a preliminary purification step like column chromatography to remove the bulk of impurities.
-
-
Lack of Nucleation Sites: Sometimes, a supersaturated solution simply needs a surface to initiate crystal growth.
Workflow: Troubleshooting "Oiling Out"```dot
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
Technical Support Center: Stereochemical Integrity of 1-phenylprop-2-en-1-ol
<_>
Introduction
Welcome to the technical support guide for handling 1-phenylprop-2-en-1-ol. This molecule is a valuable chiral building block in pharmaceutical and fine chemical synthesis. However, its stereochemical integrity is notoriously difficult to maintain due to its benzylic and allylic nature, which predisposes it to racemization. This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to help you navigate the challenges of working with this sensitive substrate. We will explore the underlying mechanisms of racemization and provide field-proven protocols to preserve the enantiomeric excess (ee) of your material during common synthetic transformations.
Part 1: Understanding the Problem - The "Why" of Racemization
This section addresses the fundamental reasons behind the stereochemical instability of this compound.
Q1: My starting material, (R)-1-phenylprop-2-en-1-ol, is losing its optical purity even under seemingly mild conditions. Why is it so prone to racemization?
A1: The propensity of this compound to racemize stems from the high stability of the carbocation that forms upon protonation and loss of its hydroxyl group. This carbocation is both allylic and benzylic , meaning the positive charge is extensively delocalized through resonance across both the vinyl group and the phenyl ring.
This delocalization results in a planar, achiral carbocation intermediate. Once formed, a nucleophile (like a water molecule, another alcohol molecule, or a conjugate base) can attack this planar intermediate from either face with equal probability. Attack from one face regenerates the (R)-enantiomer, while attack from the opposite face produces the (S)-enantiomer, leading to a racemic mixture over time.[1][2]
Here is a diagram illustrating the mechanism:
Caption: Racemization via a resonance-stabilized carbocation.
Q2: What specific experimental factors are most likely to accelerate this racemization?
A2: Several factors can promote the formation of the achiral carbocation intermediate and thus accelerate racemization:
-
Acidic Conditions: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids can protonate the hydroxyl group, converting it into a good leaving group (H₂O), which readily departs to form the carbocation.[1] Even mildly acidic conditions, such as those from silica gel during chromatography, can be problematic.
-
Elevated Temperatures: Increased thermal energy provides the necessary activation energy for the C-O bond to cleave, facilitating carbocation formation.
-
Polar Protic Solvents: Solvents like water, methanol, or ethanol can stabilize the carbocation intermediate through solvation and can also act as nucleophiles, further promoting the reversible reaction pathway that leads to racemization.
-
Certain Catalysts: Some transition metal catalysts used for reactions like isomerization or allylic substitution can facilitate racemization by forming π-allyl complexes or other intermediates that allow for stereochemical scrambling.[3][4]
Part 2: Troubleshooting & Prevention Strategies
This section provides actionable solutions for specific experimental problems, organized by reaction type.
Issue 1: Racemization during Esterification or Acylation
Symptom: I'm trying to synthesize an ester from my enantiopure alcohol using a carboxylic acid and a catalyst, but the resulting ester has a low enantiomeric excess (ee).
Root Cause: Standard esterification methods like Fischer esterification, which use strong acids and heat, are highly prone to causing racemization via the carbocation mechanism described above.[5] Similarly, activating the carboxylic acid to an acyl chloride and using a nucleophilic base like pyridine can also lead to issues.
Solutions & Protocols:
The key is to avoid generating the carbocation. This is achieved by activating the alcohol under neutral or mildly basic conditions, or by using coupling agents that do not require strong acids.
Recommended Protocol: Steglich Esterification (Modified)
This method uses a carbodiimide coupling agent (like DCC or EDC) with a non-nucleophilic acylation catalyst (like DMAP) at low temperatures.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the enantiopure this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester using flash column chromatography, preferably with a neutral stationary phase like deactivated silica or alumina to prevent on-column racemization.
Table 1: Comparison of Esterification Methods
| Method | Conditions | Typical Outcome for this compound | Prevention Rationale |
| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄), Heat | Severe Racemization | Avoids acidic catalysts and high temperatures. |
| Acyl Chloride + Pyridine | Acyl Chloride, Pyridine, RT | Partial to Severe Racemization | Pyridine can be nucleophilic; better to use a non-nucleophilic base. |
| Steglich (DCC/DMAP) | Carboxylic Acid, DCC, DMAP, 0 °C to RT | High ee preservation | Activates the carboxylic acid, not the alcohol, avoiding C-O bond cleavage at the chiral center. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then Alcohol, DMAP | High ee preservation | Forms a mixed anhydride in situ, good for sterically hindered substrates. |
Issue 2: Racemization during Nucleophilic Substitution (e.g., Mitsunobu Reaction)
Symptom: I used the Mitsunobu reaction to invert the stereocenter of my alcohol, but I'm getting a mixture of stereoisomers and other side products.
Root Cause: While the Mitsunobu reaction is designed to proceed via an Sₙ2 mechanism with inversion of stereochemistry, allylic alcohols like this compound are a known exception where the reaction can partially proceed through an Sₙ1-like pathway.[6][7][8] The oxyphosphonium intermediate is an excellent leaving group, and its departure can lead to the formation of the resonance-stabilized carbocation, resulting in a loss of stereospecificity.[9][10]
Solutions & Protocols:
To favor the desired Sₙ2 pathway, reaction conditions must be carefully controlled.
Recommended Protocol: Modified Mitsunobu Reaction
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the enantiopure this compound (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to suppress the Sₙ1 pathway.
-
Pre-formation (Optional but Recommended): In a separate flask, dissolve diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF. Slowly add this solution to the alcohol/PPh₃ mixture at -78 °C. Stir for 30 minutes.
-
Nucleophile Addition: Slowly add the nucleophile (e.g., benzoic acid, 1.5 eq.) dissolved in minimal THF to the reaction mixture at -78 °C.
-
Reaction: Maintain the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Workup & Purification: Quench the reaction with water and extract with diethyl ether. The purification can be challenging due to triphenylphosphine oxide and hydrazide byproducts. Chromatography is typically required.
Caption: Workflow for a stereoretentive Mitsunobu reaction.
Part 3: Verification & Analysis
Q3: How can I reliably measure the enantiomeric excess (ee) of my starting material and product to confirm that my protocol was successful?
A3: Visual inspection of optical rotation is not sufficient for an accurate determination of enantiomeric purity.[11] You must use a quantitative analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns). The two enantiomers form transient diastereomeric complexes with the stationary phase and will elute at different retention times. The ratio of the peak areas corresponds directly to the ratio of the enantiomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents:
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can cause the signals of the two enantiomers (e.g., the proton on the chiral carbon) to appear at slightly different chemical shifts, allowing for integration.
-
Chiral Derivatizing Agents (CDAs): Reacting your alcohol with a chiral agent, like Mosher's acid ((R)-MTPA), creates a mixture of diastereomeric esters.[12] Diastereomers have distinct NMR spectra, and the ee can be determined by integrating corresponding signals in the ¹H or ¹⁹F NMR spectrum.[13]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 4. Stereoselective Synthesis of Chiral Molecules | Encyclopedia MDPI [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1-phenylprop-2-en-1-ol Synthesis
Welcome to the technical support guide for the synthesis of 1-phenylprop-2-en-1-ol (also known as cinnamyl alcohol when referring to the trans-isomer). This molecule is a valuable building block in the synthesis of pharmaceuticals, fragrances, and fine chemicals. Achieving high yield and purity requires careful control over reaction conditions and a clear understanding of potential side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in our application labs. We will focus on the two most prevalent synthetic strategies: the Grignard reaction with benzaldehyde and the selective reduction of cinnamaldehyde.
Part 1: Synthesis via Grignard Reaction
The addition of a vinyl Grignard reagent to benzaldehyde is a direct and effective method for forming the carbon-carbon bond required for this compound. However, the high reactivity of organometallic reagents necessitates stringent control over the experimental setup.[1][2]
Grignard Reaction: Troubleshooting and FAQs
Q1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What's wrong?
A1: This is the most common issue and is almost always due to two factors:
-
Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water.[3] Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents (typically anhydrous diethyl ether or THF) must be rigorously dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating oxide layer (MgO) on their surface. This layer prevents the reaction with the alkyl halide. To activate the magnesium, you can use methods like crushing the turnings in the flask (under inert gas), adding a small crystal of iodine (which will disappear as the reaction starts), or adding a few drops of a pre-formed Grignard reagent.[3]
Q2: My reaction yield is very low, and I've isolated a significant amount of biphenyl. How can I prevent this?
A2: Biphenyl formation is a known side reaction in the preparation of phenylmagnesium bromide, resulting from a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[3][4] To minimize this:
-
Control the Rate of Addition: Add the bromobenzene (or other aryl halide) dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the reaction with magnesium over coupling.
-
Maintain Temperature: While some initial heating might be needed to start the reaction, excessive temperatures can promote side reactions. Maintain a gentle reflux once the reaction is initiated.
Q3: After quenching the reaction, I have a large amount of unreacted benzaldehyde. What happened?
A3: This indicates that the Grignard reagent was either not formed in sufficient quantity or was consumed before it could react with the aldehyde.
-
Reagent Stoichiometry: Ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) of the Grignard reagent relative to the benzaldehyde.
-
Quenching: As mentioned in A1, any moisture in the benzaldehyde solution or the reaction flask will consume the reagent. Ensure your aldehyde is pure and dry.
-
Reverse Addition: For sensitive aldehydes, consider adding the Grignard reagent solution to the aldehyde solution (reverse addition) to ensure the Grignard is always the limiting reagent at the point of reaction, though this can sometimes lead to other side reactions.
Q4: The workup procedure is messy, forming an emulsion. How can I improve phase separation?
A4: The workup neutralizes the magnesium alkoxide intermediate and dissolves magnesium salts. A common and effective method is to quench the reaction by slowly pouring it over ice, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic quench that is less likely to cause dehydration of the tertiary alcohol product than strong acids like HCl or H₂SO₄.[5] After quenching, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
Part 2: Synthesis via Selective Reduction of Cinnamaldehyde
The synthesis of this compound from cinnamaldehyde is a challenge of chemoselectivity. The goal is to reduce the carbonyl group (C=O) without affecting the conjugated carbon-carbon double bond (C=C).[6]
Cinnamaldehyde Reduction: Troubleshooting and FAQs
Q1: My reduction produced 3-phenyl-1-propanol. How do I selectively reduce only the aldehyde group?
A1: The over-reduction to the saturated alcohol occurs when the reducing agent is too strong or non-selective.
-
Choice of Reagent: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) will reduce both the aldehyde and the alkene. Sodium borohydride (NaBH₄) is milder but can still lead to some C=C reduction. For high selectivity, the Luche reduction (NaBH₄ in the presence of a lanthanide salt like CeCl₃·7H₂O) is highly effective for selectively reducing α,β-unsaturated carbonyls.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a classic, highly chemoselective method that uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst to transfer a hydride from a sacrificial alcohol (like isopropanol).[7][8][9] The reaction is reversible and driven to completion by removing the acetone byproduct via distillation.[7] This method leaves C=C, nitro groups, and halogens untouched.[8][10]
Q2: I am attempting the Meerwein-Ponndorf-Verley (MPV) reduction, but the reaction is slow and the conversion is low. How can I optimize it?
A2: The efficiency of the MPV reduction depends on several factors:
-
Catalyst Quality: Ensure the aluminum isopropoxide is anhydrous and not degraded.
-
Driving the Equilibrium: The reaction is an equilibrium between the reactants and products.[7] To drive it towards the desired alcohol, the acetone formed from the isopropanol must be removed from the reaction mixture as it forms, typically by distillation.
-
Solvent: While isopropanol serves as both the solvent and the hydride donor, using a higher-boiling, inert co-solvent like toluene can help facilitate the removal of the lower-boiling acetone.
Q3: My product contains hydrocinnamaldehyde (3-phenylpropanal). What caused this?
A3: The formation of the saturated aldehyde indicates that the C=C bond was reduced instead of the C=O bond. This is a common outcome in catalytic hydrogenation.
-
Catalytic Transfer Hydrogenation (CTH): While CTH can be highly effective, the choice of catalyst and hydrogen donor is critical. For instance, using ethanol as a hydrogen donor over an Al₂O₃ catalyst at 120 °C has been shown to selectively produce cinnamyl alcohol with high conversion and selectivity.[11][12][13] Altering the catalyst (e.g., using certain supported Pd or Pt catalysts) can shift the selectivity towards C=C reduction.
Data Summary: Comparison of Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Luche Reduction | NaBH₄ / CeCl₃·7H₂O | Methanol / Water | 0 - 25 | High C=O selectivity, mild conditions | Requires stoichiometric reagents |
| MPV Reduction | Al(O-i-Pr)₃ | Isopropanol / Toluene | 80 - 110 | Excellent chemoselectivity, inexpensive | Reversible, requires acetone removal |
| CTH | Al₂O₃ | Ethanol | 120 | Catalytic, good selectivity | Higher temperature, catalyst dependent |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni catalyst | Ethanol, Ethyl Acetate | 25 - 80 | High conversion | Often leads to over-reduction |
Visualizing the Synthetic Challenges
Grignard Synthesis Workflow
This diagram outlines the logical steps for troubleshooting a failing Grignard reaction.
Caption: Troubleshooting flowchart for Grignard reaction initiation.
Selectivity in Cinnamaldehyde Reduction
This diagram illustrates the possible reduction pathways for cinnamaldehyde, highlighting the desired and undesired products.
Caption: Reaction pathways in the reduction of cinnamaldehyde.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous diethyl ether (Et₂O)
-
Vinyl bromide (1.0 M solution in THF)
-
Benzaldehyde
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Initiation: Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask. Add a small portion of anhydrous Et₂O.
-
Grignard Formation: Add vinyl bromide solution (1.1 eq.) to the dropping funnel. Add a small amount to the magnesium and watch for the disappearance of the iodine color and the appearance of cloudiness, indicating initiation. Once started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous Et₂O dropwise via the dropping funnel.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it into a beaker containing a stirred mixture of ice and saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with Et₂O. Combine the organic layers.
-
Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: MPV Reduction of Cinnamaldehyde
Materials:
-
Cinnamaldehyde
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Anhydrous isopropanol
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Reaction Mixture: To the flask, add cinnamaldehyde (1.0 eq.), anhydrous toluene, anhydrous isopropanol (5-10 eq.), and aluminum isopropoxide (0.5 eq.).
-
Reaction and Distillation: Heat the mixture to a gentle reflux. The acetone byproduct (b.p. 56 °C) will begin to distill off along with some isopropanol. Slowly distill off the solvent over 2-4 hours to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Quench by slowly adding 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography or vacuum distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. Verley Reduction of Meerwein-Ponndorf- [pw.live]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 13. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 1-phenylprop-2-en-1-ol
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven protocols for the effective removal of unreacted starting materials from 1-phenylprop-2-en-1-ol. Synthesized from the Grignard reaction of benzaldehyde and vinylmagnesium bromide, the purity of the final allylic alcohol is critical for subsequent synthetic steps and biological assays. This document offers a comprehensive resource for troubleshooting common purification challenges and provides detailed, validated methodologies for obtaining highly pure this compound.
I. Troubleshooting and FAQs: Isolating Your Product
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude reaction mixture is a complex spot on TLC. What are the likely impurities?
A1: Besides your target compound, this compound, the primary impurities are typically unreacted benzaldehyde. Depending on the reaction conditions and workup, you may also encounter byproducts from the Grignard reagent itself, though this is less common with vinylmagnesium bromide than with other Grignard reagents. In some cases, oxidation of benzaldehyde to benzoic acid can occur, especially with prolonged exposure to air.[1]
Q2: I've performed an aqueous workup, but I still see a significant amount of benzaldehyde in my crude 1H NMR. How can I improve its removal?
A2: Benzaldehyde has some water solubility, but it is also highly soluble in many organic solvents used for extraction. A simple aqueous wash may not be sufficient. Consider the following strategies:
-
Sodium Bisulfite Wash: A highly effective method is to wash the organic layer with a saturated aqueous solution of sodium bisulfite. Benzaldehyde forms a solid adduct with sodium bisulfite, which can be removed by filtration or will partition into the aqueous layer. Your product, the secondary alcohol, will not react and will remain in the organic phase.
-
Multiple Extractions: Increase the number of aqueous washes. Instead of one large wash, use three to four smaller volume washes to more effectively partition the benzaldehyde into the aqueous phase.
Q3: After purification, my product has a yellowish tint. What could be the cause?
A3: A yellow tint can be due to residual benzaldehyde, which can have a yellowish appearance, or trace impurities. Ensure your purification method is robust enough to separate these. If you've used column chromatography, ensure your fractions are well-separated. If the discoloration persists, it could be a sign of minor decomposition. It's advisable to store the purified product under an inert atmosphere and at a low temperature.
Q4: My yield is lower than expected after column chromatography. What are the potential reasons?
A4: Low recovery from silica gel chromatography can be due to the acidic nature of the silica, which can sometimes cause degradation of acid-sensitive compounds.[1] While this compound is generally stable, if you suspect this is an issue, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[1] Alternatively, using a less acidic stationary phase like alumina might be beneficial. Also, ensure you have chosen an appropriate solvent system that provides good separation without excessive retention of your product on the column.
II. Purification Protocols: Step-by-Step Methodologies
This section provides detailed protocols for the most effective methods to purify this compound.
A. Liquid-Liquid Extraction for Bulk Impurity Removal
This initial workup procedure is crucial for removing the majority of water-soluble byproducts and a significant portion of unreacted benzaldehyde.
Protocol:
-
Quenching the Reaction: After the Grignard reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. This will protonate the alkoxide to form the desired alcohol and precipitate the magnesium salts.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the volume is large, you may need to perform this in batches.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL for a typical lab-scale reaction). The choice of solvent will depend on the subsequent purification steps.
-
Combine Organic Layers: Combine all the organic extracts in the separatory funnel.
-
Wash with Base (Optional): To remove any benzoic acid that may have formed, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO3). You will observe effervescence if acidic impurities are present.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
B. Flash Column Chromatography for High Purity Isolation
Flash column chromatography is the most effective method for separating this compound from closely related impurities like benzaldehyde.
Principle: The separation is based on the differential partitioning of the compounds between a solid stationary phase (silica gel) and a liquid mobile phase (eluent). This compound is more polar than benzaldehyde due to the presence of the hydroxyl group and will therefore have a stronger affinity for the polar silica gel, resulting in a slower elution.
Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35, with clear separation from the benzaldehyde spot.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. A typical eluent system for this separation is a gradient of 5% to 20% ethyl acetate in hexanes.[1]
C. Vacuum Distillation for Solvent-Free Purification
For larger scale purifications or to obtain an exceptionally pure, solvent-free product, vacuum distillation is a viable option. This method separates compounds based on their boiling points.
Principle: At reduced pressure, the boiling points of compounds are significantly lowered, allowing for distillation at temperatures that prevent thermal decomposition. Benzaldehyde has a boiling point of 179 °C at atmospheric pressure, while the boiling point of this compound is higher.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the joints are properly sealed.
-
Sample Preparation: Place the crude product in the distillation flask with a stir bar or boiling chips.
-
Initiate Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure. The forerun will likely contain any remaining low-boiling solvents and some benzaldehyde.
III. Purity Assessment: Confirming Success
After purification, it is essential to confirm the identity and purity of your this compound.
A. Spectroscopic Analysis
-
1H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for assessing purity. The absence of the characteristic aldehyde proton peak of benzaldehyde (around 10 ppm) is a key indicator of its removal. The spectrum of this compound will show characteristic peaks for the aromatic protons, the vinyl protons, the methine proton, and the hydroxyl proton.[2][3][4]
-
13C NMR Spectroscopy: The carbon NMR will confirm the carbon skeleton of the molecule. The absence of the carbonyl carbon of benzaldehyde (around 192 ppm) is a good sign of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretch of the alcohol. The sharp C=O stretch of benzaldehyde (around 1700 cm-1) should be absent.
B. Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the sample and to identify any minor impurities that may not be visible by NMR or TLC.
IV. Data and Diagrams
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₀O | 134.18 | ~219-221 (at 760 mmHg) |
| Benzaldehyde | C₇H₆O | 106.12 | 179 |
Note: The boiling point of this compound is an estimate and will be significantly lower under vacuum.
Workflow for Purification of this compound
Caption: General workflow for the purification and analysis of this compound.
Logical Relationship of Purification Techniques
Caption: Relationship between impurities and purification methods for this compound.
V. References
-
SpectraBase. This compound. Available from: --INVALID-LINK--
-
PubChem. (R)-1-Phenyl-2-propen-1-ol. Available from: --INVALID-LINK--
-
ChemicalBook. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum. Available from: --INVALID-LINK--
-
SpectraBase. This compound - Optional[1H NMR]. Available from: --INVALID-LINK--
-
Stenutz. 1-phenylprop-2-en-1-one. Available from: --INVALID-LINK--
-
PubChem. 3-Phenylprop-2-en-1-ol. Available from: --INVALID-LINK--
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001942). Available from: --INVALID-LINK--
-
Chemsrc. (S)-1-PHENYLPROPAN-2-OL | CAS#:1517-68-6. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 2-phenylprop-2-en-1-ol. Available from: --INVALID-LINK--
-
Organic Syntheses. vinyl bromide. Available from: --INVALID-LINK--
-
PubChem. (1S)-1-Phenylprop-2-En-1-Ol. Available from: --INVALID-LINK--
-
ResearchGate. Vinylmagnesium Bromide. Available from: --INVALID-LINK--
-
Study.com. Write the balanced equation for the reaction of C_6H_5MgBr with benzaldehyde. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: --INVALID-LINK--
-
ResearchGate. Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde 6. Available from: --INVALID-LINK--
-
ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Solvent Miscibility Table. Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. Available from: --INVALID-LINK--
-
ResearchGate. Overaddition of vinylmagnesium bromide to 20 and concomitant intramolecular hydroalkylation-elimination. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Solvent Miscibility Table. Available from: --INVALID-LINK--
-
MilliporeSigma. Solvent Physical Properties. Available from: --INVALID-LINK--
-
BenchChem. identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. Available from: --INVALID-LINK--
-
SIELC Technologies. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. Available from: --INVALID-LINK--
References
Storage and handling of 1-phenylprop-2-en-1-ol to prevent degradation
Welcome to the Technical Support Center for 1-phenylprop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block throughout its storage and handling. As an allylic alcohol, this compound possesses a unique reactivity profile that, while advantageous in synthesis, also makes it susceptible to degradation if not handled with the appropriate care. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to support the success of your experiments.
Compound Profile: Understanding the Inherent Reactivity
This compound is a secondary allylic alcohol. Its chemical structure, featuring a hydroxyl group on a carbon adjacent to both a phenyl ring and a vinyl group, dictates its reactivity and stability. The allylic and benzylic nature of the alcohol functional group makes it prone to several degradation pathways.
Key Structural Features and Their Implications:
-
Secondary Allylic Alcohol: The hydroxyl group is a good leaving group, especially when protonated, and the resulting carbocation is stabilized by resonance with the adjacent double bond. This enhances its reactivity in substitution and elimination reactions.
-
Vinyl Group: The carbon-carbon double bond is susceptible to polymerization, particularly in the presence of radical initiators, light, or heat.
-
Phenyl Group: The phenyl ring further stabilizes the allylic carbocation and can influence the compound's susceptibility to oxidation.
Optimal Storage and Handling Protocols
Proper storage and handling are paramount to prevent the degradation of this compound. The following protocols are based on the compound's chemical properties and established best practices for air- and light-sensitive reagents.[1][2][3][4]
Storage Conditions
To maintain the purity and stability of this compound, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rates of potential degradation reactions, including oxidation and polymerization.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is sensitive to atmospheric oxygen, which can lead to oxidation. An inert atmosphere minimizes this risk.[3] |
| Light | Amber Vial/Dark Place | Exposure to light, particularly UV light, can initiate photochemical degradation and polymerization.[2] |
| Container | Tightly Sealed Glass Vial | A tightly sealed container prevents the ingress of moisture and oxygen. Glass is generally inert to this compound. |
Handling Procedures
Due to its sensitivity to air, light, and potential for polymerization, this compound should be handled with care in a laboratory setting.
Experimental Workflow for Handling this compound
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound, linking them to potential degradation pathways and providing actionable solutions.
Q1: My analytical results (NMR, GC-MS) show the presence of an unexpected ketone. What is the likely cause and how can I prevent it?
A1: The presence of a ketone, most likely (E)-1-phenylprop-2-en-1-one (chalcone), is a strong indicator of oxidation .[5][6] As a secondary alcohol, this compound can be oxidized to the corresponding ketone, particularly when exposed to air (oxygen).
Causality: The benzylic position of the alcohol is susceptible to oxidation. This process can be accelerated by exposure to light and trace metal impurities.
Prevention and Mitigation:
-
Strict Inert Atmosphere: Always handle the compound under an inert atmosphere of argon or nitrogen. Use techniques such as a glovebox or Schlenk line for transfers.
-
Deoxygenated Solvents: Ensure that all solvents used are thoroughly deoxygenated prior to use. This can be achieved by sparging with an inert gas or by using a solvent purification system.
-
Storage: Adhere strictly to the recommended storage conditions (2-8°C, dark, inert atmosphere).
-
Purification: If oxidation has occurred, the product can often be purified by column chromatography on silica gel.
Q2: I've observed a gradual increase in the viscosity of my this compound sample, and in some cases, the formation of a solid precipitate. What is happening?
A2: An increase in viscosity or the formation of a solid is indicative of polymerization . The vinyl group in this compound can undergo radical polymerization, similar to styrene.[7][8]
Causality: Polymerization can be initiated by:
-
Light: UV light can generate free radicals.
-
Heat: Elevated temperatures can promote thermal polymerization.
-
Oxygen: Oxygen can form peroxides, which can act as radical initiators.
-
Radical Initiators: Contamination with radical initiators (e.g., from other reactions) can trigger polymerization.
Prevention and Mitigation:
-
Inhibitors: For long-term storage or if the material will be subjected to heat, consider adding a polymerization inhibitor. Common inhibitors for styrenic compounds include 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), or hydroquinone derivatives.[7][8][9][10][11] The appropriate inhibitor and concentration should be carefully selected to avoid interference with downstream applications.
-
Light and Heat Exclusion: Store the compound in the dark and at the recommended refrigerated temperature.
-
Inert Atmosphere: Storing under an inert atmosphere minimizes the formation of peroxide initiators.
-
Solvent Choice: When dissolving the compound, use solvents that are free of peroxides. Ethers, for example, should be tested for peroxides before use.
Q3: My reaction is yielding unexpected isomers or elimination products. What could be the cause?
A3: The formation of isomers or elimination products, such as 1-phenyl-1,2-propadiene or cinnamaldehyde, suggests an acid-catalyzed rearrangement or dehydration .
Causality: Trace amounts of acid can protonate the hydroxyl group, converting it into a good leaving group (water). The resulting resonance-stabilized allylic carbocation can then undergo rearrangement or elimination.[12][13][14]
Prevention and Mitigation:
-
Neutral Glassware: Ensure all glassware is thoroughly washed and, if necessary, neutralized (e.g., rinsed with a dilute base solution followed by distilled water and thorough drying) to remove any acidic residues.
-
Solvent Purity: Use high-purity, neutral solvents. Some solvents can become acidic over time (e.g., chloroform).
-
pH Control: If your experimental conditions are sensitive to pH, consider using a non-nucleophilic buffer.
-
Avoid Strong Acids: Be mindful of the reagents used in your reaction mixture. If strong acids are required, the stability of this compound under these conditions should be considered, and the reaction should be monitored closely for side products.
Frequently Asked Questions (FAQs)
Q: Can I store this compound at room temperature for short periods?
A: While short periods at room temperature are unlikely to cause significant degradation if the compound is in a sealed container under an inert atmosphere, it is strongly recommended to minimize the time it is out of refrigerated storage. For optimal stability, always return the compound to 2-8°C as soon as possible.
Q: Is it necessary to use a glovebox, or is a Schlenk line sufficient?
A: For most applications, a well-maintained Schlenk line and proper syringe techniques are sufficient for handling this compound and preventing significant exposure to air. A glovebox offers a more controlled environment and is recommended for highly sensitive reactions or long-term manipulations.
Q: What are some compatible solvents for this compound?
A: this compound is generally soluble in a range of common organic solvents such as dichloromethane, diethyl ether, tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile. When using ether solvents like THF, it is crucial to ensure they are peroxide-free.
Q: How can I check for the purity of my this compound sample?
A: The purity can be readily assessed by Gas Chromatography (GC) or Proton NMR (¹H NMR) spectroscopy. In the ¹H NMR spectrum, the appearance of signals corresponding to the aldehyde proton of cinnamaldehyde or the characteristic peaks of chalcone can indicate degradation. GC analysis can quantify the presence of impurities.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. websites.nku.edu [websites.nku.edu]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. [PDF] Acid-catalyzed rearrangements in arenes: interconversions in the quaterphenyl series | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Chiral Resolution of Racemic 1-Phenylprop-2-en-1-ol
In the landscape of synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Racemic 1-phenylprop-2-en-1-ol is a valuable chiral building block, with its individual enantiomers serving as precursors to a variety of biologically active molecules. The challenge, however, lies in the efficient separation of its racemic mixture. This guide provides a comprehensive comparison of the primary methodologies for the chiral resolution of (±)-1-phenylprop-2-en-1-ol, offering an in-depth analysis of enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable resolution strategy for their specific needs.
Enzymatic Kinetic Resolution: A Green and Selective Approach
Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for obtaining enantiopure alcohols. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer.
Mechanism and Key Considerations
The most frequently employed enzyme for the resolution of this compound is Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435). The enzyme selectively catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate, isopropenyl acetate) to one of the alcohol's enantiomers. The R-enantiomer is typically the faster reacting substrate, leading to the formation of (R)-1-phenylprop-2-en-1-yl acetate and leaving behind the unreacted (S)-1-phenylprop-2-en-1-ol.
The choice of solvent and acyl donor is critical to the success of the resolution. Non-polar organic solvents like hexane or toluene are generally preferred to maintain the enzyme's activity. Vinyl acetate is a popular acyl donor as its byproduct, acetaldehyde, is volatile and easily removed, driving the reaction forward.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Performance Data
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) | e.e. of (R)-ester (%) | Reference |
| Novozym 435 | Vinyl Acetate | Hexane | 30 | 6 | 50 | >99 | >99 | |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | 40 | 24 | 48 | 98 | 96 | |
| Amano Lipase AK | Isopropenyl Acetate | Diisopropyl Ether | 35 | 48 | 51 | 95 | 94 |
Experimental Protocol: Resolution with Novozym 435
-
To a solution of racemic this compound (1.0 g, 7.45 mmol) in hexane (20 mL), add vinyl acetate (1.28 g, 14.9 mmol).
-
Add immobilized Candida antarctica lipase B (Novozym 435, 100 mg).
-
Seal the flask and shake the suspension at 30 °C.
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC.
-
When the conversion reaches approximately 50% (typically after 6 hours), stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting mixture of (S)-1-phenylprop-2-en-1-ol and (R)-1-phenylprop-2-en-1-yl acetate by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Diastereomeric Salt Formation: The Classical Approach
The formation of diastereomeric salts is a well-established, traditional method for chiral resolution. It involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. Due to their different physical properties (e.g., solubility), these diastereomers can be separated by crystallization.
Mechanism and Key Considerations
For the resolution of an alcohol, it must first be derivatized to an acidic compound, such as a hemiphthalate or hemisuccinate, which can then react with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form diastereomeric salts. The choice of the derivatizing agent and the chiral base is crucial and often requires empirical screening to find a combination that yields well-defined, easily separable crystalline salts.
The efficiency of this method is highly dependent on the crystallization kinetics and the solubility difference between the two diastereomers. The major drawback is that the theoretical maximum yield for the desired enantiomer is 50%, and the process can be labor-intensive.
Workflow for Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Performance Data
| Derivatizing Agent | Chiral Base | Solvent | Yield of desired enantiomer (%) | e.e. (%) | Reference |
| Phthalic Anhydride | (+)-Cinchonine | Acetone/Methanol | ~35 | >98 | |
| Succinic Anhydride | (-)-Ephedrine | Ethanol | ~30 | 95 |
Experimental Protocol: Resolution via Hemiphthalate Ester
-
Esterification: Reflux racemic this compound (10 g, 74.5 mmol) with phthalic anhydride (11.0 g, 74.3 mmol) in pyridine (25 mL) for 3 hours. Cool the mixture and pour it into a mixture of crushed ice and concentrated HCl. Filter the precipitated solid, wash with water, and dry to obtain the racemic hemiphthalate ester.
-
Salt Formation: Dissolve the racemic hemiphthalate ester (20 g, 70.8 mmol) and (+)-cinchonine (20.8 g, 70.6 mmol) in boiling acetone. Allow the solution to cool slowly to room temperature.
-
Crystallization: The less soluble diastereomeric salt will crystallize out. Filter the crystals and wash with cold acetone. The optical purity can be enhanced by recrystallization.
-
Liberation: Suspend the resolved diastereomeric salt in diethyl ether and treat with 2M sulfuric acid with vigorous stirring. Separate the ether layer, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Hydrolysis: Hydrolyze the resulting enantiomerically enriched hemiphthalate ester with aqueous NaOH to liberate the enantiopure this compound.
Chiral Chromatography: The Analytical and Preparative Powerhouse
Chiral chromatography is an indispensable tool for both the analysis and preparative separation of enantiomers. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Mechanism and Key Considerations
The separation is achieved within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column packed with a CSP. For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The choice of mobile phase (for HPLC) or carrier gas and temperature program (for GC) is critical for achieving optimal resolution.
While analytical chiral chromatography is used for determining enantiomeric excess, preparative chiral chromatography can be used to isolate enantiomers on a larger scale. However, the cost of the CSP and the consumption of solvents can make it a more expensive option for large-scale production compared to EKR.
Performance Data
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Resolution (Rs) | Application | Reference |
| HPLC | Chiralcel OD-H (Cellulose derivative) | Hexane/Isopropanol (90:10) | 2.5 | Analytical & Preparative | |
| HPLC | Chiralpak AD (Amylose derivative) | Hexane/Ethanol (95:5) | 2.1 | Analytical | |
| GC | Chirasil-DEX CB (Cyclodextrin derivative) | H2 carrier gas, 120°C Isothermal | 3.2 | Analytical |
Experimental Protocol: Analytical HPLC Separation
-
System: A standard HPLC system equipped with a UV detector (set to 215 nm).
-
Column: Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess of a sample.
Comparison Summary and Conclusion
| Method | Principle | Max. Yield (%) | Scalability | Cost | Key Advantage | Key Disadvantage |
| Enzymatic Kinetic Resolution | Enzyme stereoselectivity | 50 | High | Moderate | High e.e., mild conditions, reusable catalyst | Limited to 50% yield for each component |
| Diastereomeric Salt Formation | Differential solubility of diastereomers | 50 | Moderate | Low to Moderate | Well-established, uses inexpensive reagents | Labor-intensive, often requires optimization |
| Chiral Chromatography | Differential interaction with CSP | ~100 | Low to Moderate | High | High purity, applicable to small quantities | Expensive for large scale, high solvent use |
The choice of resolution method for this compound is a function of the desired scale, required purity, and available resources.
-
Enzymatic Kinetic Resolution stands out as the most elegant and efficient method for producing both enantiomers with high optical purity on a preparative scale. Its mild reaction conditions and the reusability of the enzyme make it a cost-effective and environmentally friendly choice.
-
Diastereomeric Salt Formation , while classical, remains a viable option, particularly when the necessary chiral resolving agents are readily available and cost-effective. It is, however, often more time-consuming and less predictable than EKR.
-
Chiral Chromatography is unparalleled for analytical purposes, providing accurate determination of enantiomeric excess. For preparative applications, it is most suitable for small-scale, high-value syntheses where absolute purity is the primary driver and cost is a secondary concern.
Ultimately, a thorough evaluation of these factors will guide the researcher to the most appropriate and effective resolution strategy for their specific scientific or industrial objective.
A Comparative Guide to the Chiral Resolution of 1-Phenylprop-2-en-1-ol: Methodologies, Performance, and Practical Insights
This guide provides an in-depth comparison of common chiral resolving agents for 1-phenylprop-2-en-1-ol, a valuable chiral building block in asymmetric synthesis. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a comparative analysis of performance data to assist researchers in selecting the optimal resolution strategy for their specific needs.
Introduction: The Significance of Resolving this compound
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the biological activity of the final product. While asymmetric synthesis can directly produce one enantiomer, chiral resolution of the racemic mixture remains a widely practiced and often more cost-effective approach, especially for large-scale production. This guide focuses on two primary, highly effective methods for its resolution: classical chemical resolution using diastereomeric salt formation and modern enzymatic kinetic resolution.
Methodology 1: Classical Chemical Resolution with Di-O-benzoyl-L-tartaric Acid
Classical chemical resolution is a stalwart technique that relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated by conventional methods like crystallization.
The Underlying Principle: Diastereomer Formation
The core principle involves the esterification of the racemic alcohol (rac-1 ) with an enantiomerically pure chiral acid, in this case, Di-O-benzoyl-L-tartaric acid (2 ). This reaction generates a mixture of two diastereomeric esters, (R)-1 -(L)-2 and (S)-1 -(L)-2 . Due to their different three-dimensional arrangements, these diastereomers exhibit distinct solubilities, allowing for the selective crystallization of one from the solution. The less soluble diastereomer is isolated, and subsequent hydrolysis liberates the desired enantiomer of the alcohol.
Experimental Protocol: Resolution via Diastereomeric Ester Crystallization
This protocol is adapted from established methodologies for the resolution of secondary alcohols.
Materials:
-
Racemic this compound
-
(-)-Di-O-benzoyl-L-tartaric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq.) and (-)-Di-O-benzoyl-L-tartaric acid (1.05 eq.) in dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in dichloromethane.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
-
Workup and Isolation of Diastereomers:
-
Filter off the dicyclohexylurea precipitate and wash with cold dichloromethane.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
-
Fractional Crystallization:
-
Dissolve the crude ester mixture in a minimal amount of boiling methanol.
-
Allow the solution to cool slowly to room temperature, then place it at 4 °C for several hours to induce crystallization.
-
Collect the crystals (the less soluble diastereomer) by vacuum filtration and wash with a small amount of cold methanol.
-
The enantiomeric purity of the crystallized diastereomer can be enriched by further recrystallization steps.
-
-
Hydrolysis (Liberation of the Enantiopure Alcohol):
-
Suspend the purified diastereomeric ester in a mixture of diethyl ether and methanol.
-
Add an aqueous solution of 2 M NaOH and stir vigorously at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Separate the layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The resolving agent can be recovered from the aqueous layer by acidification.
-
Workflow: Chemical Resolution
Caption: Workflow for classical chemical resolution via diastereomer formation.
Methodology 2: Enzymatic Kinetic Resolution with Lipase
Enzymatic kinetic resolution is a powerful and increasingly popular method that leverages the high stereoselectivity of enzymes. In a kinetic resolution, one enantiomer of the racemate reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the product of the fast-reacting enantiomer.
The Underlying Principle: Enzyme Stereoselectivity
Lipases are commonly used for the resolution of alcohols via transesterification. For this compound, a lipase such as Candida antarctica Lipase B (CALB), often immobilized for stability and reusability, can selectively acylate one of the enantiomers. For instance, the (R)-enantiomer might be preferentially acylated by an acyl donor (e.g., vinyl acetate), leaving the (S)-enantiomer largely unreacted. The resulting mixture contains the (S)-alcohol and the (R)-ester, which can be easily separated by chromatography due to their different functional groups.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on well-established procedures for lipase-catalyzed resolution of secondary alcohols.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic this compound (1.0 eq.) in anhydrous toluene, add vinyl acetate (1.5-2.0 eq.).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate).
-
Seal the flask and shake the suspension at a controlled temperature (e.g., 30-40 °C) in an incubator shaker.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
-
Workup and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting residue contains the unreacted (S)-1-phenylprop-2-en-1-ol and the product, (R)-1-phenylprop-2-en-1-yl acetate.
-
Separate these two compounds using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the separated alcohol and the acetate product using chiral HPLC or chiral GC.
-
Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution via selective acylation.
Comparative Analysis
The choice between classical chemical resolution and enzymatic methods depends on several factors, including desired enantiomer, scale, cost, and downstream processing considerations.
| Feature | Classical Resolution (Di-O-benzoyl-L-tartaric acid) | Enzymatic Kinetic Resolution (Lipase) |
| Principle | Diastereomer formation and separation | Kinetic resolution via stereoselective reaction |
| Max. Theoretical Yield | 50% for one enantiomer | 50% for unreacted enantiomer, 50% for product |
| Enantiomeric Excess (ee) | Can be very high (>99%) after recrystallization | Typically high (>95-99%), dependent on enzyme |
| Reagent Stoichiometry | Stoichiometric amount of resolving agent required | Catalytic amount of enzyme |
| Reagent Reusability | Resolving agent can be recovered and reused | Immobilized enzyme is easily filtered and reused |
| Operating Conditions | Often requires cryogenic conditions or multiple steps | Typically mild conditions (room temp. to 40 °C) |
| Environmental Impact | Uses stoichiometric reagents and organic solvents | Milder, "greener" process with reusable catalyst |
| Access to Both Enantiomers | Can be complex; may require the opposite enantiomer of the resolving agent | Provides direct access to one enantiomer as the alcohol and the other as the ester |
| Key Advantage | A well-established, robust technique | High selectivity, mild conditions, enzyme reusability |
| Key Disadvantage | Stoichiometric waste, theoretical yield limit of 50% | Reaction must be stopped at ~50% conversion |
Conclusion and Recommendations
Both classical and enzymatic methods offer effective pathways for the resolution of this compound.
-
Classical chemical resolution is a powerful technique, particularly when very high enantiopurity is required and can be achieved through recrystallization. It is a valuable method when a specific, robust, and well-documented procedure is preferred. However, its reliance on stoichiometric amounts of a potentially expensive resolving agent and the 50% theoretical yield limit are significant considerations.
-
Enzymatic kinetic resolution represents a more modern, efficient, and environmentally benign alternative. Its key advantages are the use of a reusable catalyst, extremely mild reaction conditions, and high selectivity. This method is particularly attractive for industrial applications due to its operational simplicity and reduced waste. Furthermore, it provides a convenient route to both enantiomers simultaneously—one as the alcohol and the other as the ester, which can be easily hydrolyzed if needed.
For researchers prioritizing green chemistry, process efficiency, and access to both enantiomers from a single resolution, the enzymatic method with an immobilized lipase like CALB is highly recommended . For applications where the highest possible enantiopurity is the sole driver and established protocols are paramount, classical resolution with an agent like Di-O-benzoyl-L-tartaric acid remains an excellent choice .
A Senior Application Scientist's Guide to Catalytic Systems for Asymmetric Synthesis of 1-Phenylprop-2-en-1-ol
Introduction: The Significance of Chiral 1-Phenylprop-2-en-1-ol
The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production.[1] Among these, chiral allylic alcohols, such as this compound, are highly valuable synthetic intermediates. Their versatile functionality allows for their conversion into a wide array of more complex chiral structures, including amino acids and natural products.[2][3] The stereochemistry of the hydroxyl group in these molecules is critical, as it often dictates the biological activity of the final product. Consequently, the development of efficient and highly selective catalytic systems for the synthesis of enantiopure this compound is a topic of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the leading catalytic systems for the asymmetric synthesis of this compound. We will delve into the mechanistic underpinnings, practical considerations, and performance of each system, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs. The primary approaches to be discussed are the asymmetric reduction of an α,β-unsaturated ketone (benzalacetone) and the asymmetric vinylation of an aldehyde (benzaldehyde).
I. Asymmetric Reduction of Benzalacetone
A prevalent strategy for the synthesis of this compound is the 1,2-reduction of the prochiral α,β-unsaturated ketone, benzalacetone. This approach focuses on the stereoselective addition of a hydride to the carbonyl group, leaving the carbon-carbon double bond intact.
A. Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] This method employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in the presence of a borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6]
Mechanism and Rationale:
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, chair-like six-membered transition state.[6] The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which in turn activates the endocyclic boron as a Lewis acid.[4] This Lewis acidic boron then coordinates to the carbonyl oxygen of the ketone, orienting the substrate in a sterically favored manner. The hydride from the coordinated borane is then delivered intramolecularly to one face of the carbonyl, resulting in a highly predictable stereochemical outcome.[6] The reaction must be conducted under anhydrous conditions as water can significantly diminish the enantiomeric excess.[6]
Experimental Protocol: CBS Reduction of Benzalacetone
The following is a representative protocol for the CBS reduction of benzalacetone:
-
To a stirred solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equiv) in anhydrous toluene (appropriate volume for desired concentration) at -78 °C is added a solution of catecholborane (1.0 M in THF, 1.8 equiv) slowly.
-
The reaction mixture is stirred for 5 minutes at -78 °C.
-
A solution of benzalacetone (1.0 equiv) in anhydrous toluene is then added dropwise.
-
The reaction is stirred for 24 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
B. Noyori Asymmetric Transfer Hydrogenation
The Noyori asymmetric transfer hydrogenation is another powerful tool for the enantioselective reduction of ketones.[7] This method utilizes ruthenium(II) complexes with chiral diamine or amino alcohol ligands.[7] A key advantage of transfer hydrogenation is the use of readily available hydrogen donors like isopropanol or a formic acid/triethylamine azeotrope, avoiding the need for high-pressure hydrogen gas.[7]
Mechanism and Rationale:
The catalytic cycle of Noyori transfer hydrogenation involves a metal-ligand bifunctional mechanism.[7] The ruthenium catalyst, coordinated to the chiral ligand, facilitates the transfer of a hydride from the hydrogen donor to the ketone substrate. The N-H proton of the chiral ligand is believed to play a crucial role in stabilizing the transition state through hydrogen bonding with the carbonyl oxygen, thereby enhancing both reactivity and enantioselectivity.[7]
Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation of Benzalacetone
The following protocol is a general procedure for the Noyori transfer hydrogenation:
-
In a reaction vessel, the chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--) is dissolved in a mixture of formic acid and triethylamine (5:2 molar ratio), which serves as the hydrogen source.
-
Benzalacetone is added to the solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 28 °C) for a designated time.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The enantiomeric excess of the resulting this compound is determined by chiral HPLC or GC analysis.
C. Enzymatic Reduction
Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative for the synthesis of chiral alcohols.[1][8] Alcohol dehydrogenases (ADHs) are particularly well-suited for the reduction of ketones, often exhibiting exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions.[8]
Mechanism and Rationale:
Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing a nicotinamide cofactor (NADH or NADPH) as a hydride source.[9] In the reductive direction, the enzyme binds the ketone substrate and the NADPH cofactor in its active site in a specific orientation. This precise positioning ensures the hydride from the cofactor is delivered to only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. A co-substrate, such as isopropanol, is often used in excess to regenerate the NADPH cofactor in a catalytic cycle.
Experimental Protocol: Enzymatic Reduction of Benzalacetone
The following is a general protocol for the enzymatic reduction of benzalacetone:
-
In a buffered aqueous solution (e.g., Tris-HCl buffer, pH 7.5), add the alcohol dehydrogenase, NADP⁺, and a co-substrate for cofactor regeneration (e.g., isopropanol).
-
Add the substrate, benzalacetone, dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated to yield this compound.
-
The enantiomeric excess is determined by chiral GC or HPLC.
II. Asymmetric Vinylation of Benzaldehyde
An alternative and more atom-economical approach to this compound is the direct asymmetric addition of a vinyl nucleophile to benzaldehyde. This strategy constructs the chiral center and the carbon-carbon bond simultaneously.
A. Asymmetric Grignard and Organozinc Vinylation
The addition of vinyl Grignard or vinylzinc reagents to aldehydes is a classic C-C bond-forming reaction. Achieving high enantioselectivity in these reactions typically requires the use of a chiral ligand to modulate the reactivity and stereochemical course of the addition.[10][11]
Mechanism and Rationale:
In the presence of a chiral ligand, such as a chiral amino alcohol or a BINOL-derived ligand, the organometallic reagent forms a chiral complex.[11] This complex then coordinates to the aldehyde, and the vinyl group is transferred to the carbonyl carbon through a diastereomeric transition state. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the allylic alcohol.
Experimental Protocol: Asymmetric Vinylation of Benzaldehyde
The following is a representative protocol for the asymmetric vinylation of benzaldehyde:
-
To a solution of the chiral ligand (e.g., (S)-BINOL) in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), a solution of vinylmagnesium bromide is added.
-
The mixture is stirred to allow for the formation of the chiral complex.
-
Benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred at low temperature until completion, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.
-
Purification by column chromatography affords this compound.
B. Organocatalytic Asymmetric Vinylation
In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals.[12] For the asymmetric vinylation of aldehydes, chiral organocatalysts, such as proline and its derivatives, can be employed to activate the substrates and control the stereochemistry.
Mechanism and Rationale:
One common organocatalytic approach involves the formation of a chiral enamine intermediate between the aldehyde and a chiral secondary amine catalyst.[12] This enamine then acts as a nucleophile, reacting with a vinyl electrophile. Alternatively, the organocatalyst can act as a Lewis base to activate a vinyl nucleophile. The stereochemical outcome is directed by the chiral environment created by the organocatalyst in the transition state.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for the asymmetric synthesis of this compound depends on several factors, including the desired enantioselectivity, yield, scalability, cost, and environmental impact. The following table summarizes the performance of the discussed systems based on available literature data.
| Catalytic System | Substrate | Catalyst | Ligand/Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| CBS Reduction | Benzalacetone | (R)-Me-CBS-oxazaborolidine | Catecholborane | -78 | 24 | High | >95 | [6] |
| Noyori Transfer Hydrogenation | Benzalacetone | RuCl--INVALID-LINK-- | HCOOH/Et₃N | 28 | - | High | 97 | [7] |
| Enzymatic Reduction | Benzalacetone | Alcohol Dehydrogenase | NADP⁺, Isopropanol | 30 | - | High | >99 | [8] |
| Asymmetric Vinylation | Benzaldehyde | VinylMgBr | (S)-BINOL | -78 | - | Moderate | up to 63 | [10] |
| Organocatalytic Vinylation | Benzaldehyde | Chiral Amine | - | RT | - | Moderate | High | [12] |
Visualizing the Catalytic Pathways
To further elucidate the mechanisms of these catalytic systems, the following diagrams illustrate the key catalytic cycles and workflows.
Conclusion and Future Outlook
The asymmetric synthesis of this compound can be achieved with high enantioselectivity using a variety of catalytic systems.
-
CBS reduction and Noyori transfer hydrogenation represent robust and well-established methods that offer excellent enantioselectivity and predictability for the reduction of benzalacetone.
-
Enzymatic reduction provides an environmentally benign alternative with often superior selectivity, although optimization of reaction conditions for specific enzymes can be required.
-
Asymmetric vinylation of benzaldehyde offers a more direct route, with organometallic and organocatalytic approaches showing significant promise.
The choice of the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, cost, and available expertise. Future research in this area will likely focus on the development of more sustainable and efficient catalysts, including the use of earth-abundant metals and novel organocatalysts, as well as the expansion of enzymatic methods through protein engineering. These advancements will continue to provide chemists with powerful tools for the synthesis of valuable chiral building blocks like this compound.
References
- 1. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. Exploitation of the alcohol dehydrogenase-acetone NADP-regeneration system for the enzymatic preparative-scale production of 12-ketochenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nobelprize.org [nobelprize.org]
A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of 1-Phenylprop-2-en-1-ol
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereoselective synthesis and a regulatory necessity. 1-Phenylprop-2-en-1-ol, a valuable chiral building block, presents a common challenge in this regard. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating its absolute configuration: Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the widely used derivatization method, Mosher's Ester Analysis. This document moves beyond a simple listing of methods to offer field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment.
The Significance of Absolute Configuration in Drug Development
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemical purity.[1] Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drug candidates. For a molecule like this compound, which serves as a precursor to various pharmaceutical agents, establishing its absolute configuration early in the development pipeline is not just a matter of analytical rigor but of ensuring safety and efficacy.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Separation
Chiral HPLC is often the first line of attack for resolving enantiomers due to its high sensitivity, reproducibility, and the availability of a wide array of chiral stationary phases (CSPs).[2] The technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.[3]
Causality Behind Experimental Choices
The success of a chiral HPLC separation is fundamentally dependent on the choice of the CSP and the mobile phase.[4] For allylic alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[5] These CSPs form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π stacking, and steric interactions. The helical structure of the polysaccharide provides the necessary chiral environment for this discrimination.[6]
The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, plays a crucial role in modulating the retention and selectivity. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration is a critical parameter to optimize for achieving baseline separation.[7]
Experimental Protocol: Chiral HPLC of this compound
This protocol provides a typical starting point for the enantioselective separation of this compound.
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is recommended.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Ensure the use of high-purity HPLC grade solvents.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.
-
Injection and Elution: Inject 10 µL of the sample and monitor the elution profile at a suitable UV wavelength, typically 254 nm, owing to the presence of the phenyl chromophore.
-
Data Analysis: The two enantiomers should elute as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.
Data Presentation: Representative Chiral HPLC Separation
| Parameter | Value | Reference |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | [8] |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Temperature | 25 °C | [8] |
| Detection | UV at 254 nm | [8] |
| Retention Time (R-enantiomer) | ~7.2 min | [8] |
| Retention Time (S-enantiomer) | ~8.5 min | [8] |
| Selectivity Factor (α) | 1.18 | [8] |
| Resolution (Rs) | 2.10 | [8] |
Note: The data presented is for the structurally similar 1-phenylpropan-2-ol, as a direct chromatogram for this compound under these specific conditions was not available in the searched literature. The elution order of enantiomers can vary depending on the specific CSP and mobile phase composition.
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC separation method.
& 3. Chiroptical Methods: VCD and ECD Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques that provide information about the three-dimensional structure of chiral molecules in solution.[9][10] They measure the differential absorption of left and right circularly polarized light by a chiral molecule.[9]
Causality Behind Experimental Choices
The key to successfully using VCD and ECD for absolute configuration determination lies in the comparison of the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[11] This requires high-level quantum mechanical calculations, typically using Density Functional Theory (DFT).[9]
-
VCD measures the differential absorption in the infrared region, corresponding to molecular vibrations.[9] Its advantage is that virtually all molecules have IR absorptions, making it broadly applicable.[10]
-
ECD measures the differential absorption in the UV-visible region, corresponding to electronic transitions.[12] This technique is particularly sensitive to the presence of chromophores, such as the phenyl group in this compound.
Experimental Protocol: VCD/ECD Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically enriched this compound in a suitable solvent (e.g., CCl4 for VCD, methanol for ECD) at a concentration that gives a good signal-to-noise ratio.
-
Spectral Acquisition: Record the VCD or ECD spectrum on a dedicated spectrometer.
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of this compound.
-
Perform a conformational search to identify the low-energy conformers.
-
For each conformer, calculate the VCD or ECD spectrum using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match in the sign and relative intensity of the key bands confirms the absolute configuration. The spectrum of the other enantiomer will be a mirror image.
Data Presentation: Expected VCD/ECD Spectral Features
| Technique | Expected Key Signals for this compound | Rationale |
| VCD | Bands in the O-H and C-H stretching regions (~3600-2800 cm⁻¹) and the fingerprint region (~1500-900 cm⁻¹) | The stereocenter's environment influences the vibrational modes of adjacent bonds, leading to characteristic VCD signals.[13] |
| ECD | Cotton effects corresponding to the π-π* transitions of the phenyl ring (~200-280 nm) | The chiral center perturbs the electronic transitions of the chromophore, resulting in a characteristic ECD spectrum.[12] |
Workflow for VCD/ECD Absolute Configuration Determination
Caption: Workflow for VCD/ECD analysis.
Mosher's Ester Analysis: A Classical NMR-Based Method
Mosher's ester analysis is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[1][14] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[15]
Causality Behind Experimental Choices
The underlying principle of Mosher's method is the anisotropic effect of the phenyl ring of the MTPA moiety in the diastereomeric esters.[16] The diastereomers adopt different preferred conformations, causing the protons on either side of the newly formed ester linkage to experience different shielding or deshielding effects from the MTPA's phenyl group.[16] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced.[15]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
Divide the enantiomerically enriched this compound into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP).
-
-
Purification: Purify the resulting diastereomeric esters, typically by column chromatography.
-
NMR Analysis: Acquire the ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the carbinol carbon.
-
Apply the Mosher's method mnemonic: for the (R)-alcohol, the protons on the side of the larger substituent will have a positive Δδ, while those on the side of the smaller substituent will have a negative Δδ. The opposite is true for the (S)-alcohol.
-
Data Presentation: Expected ¹H NMR Data for Mosher's Esters
| Proton | Expected δ (ppm) | Expected Δδ (δS - δR) |
| Vinyl Protons | ~5.0-6.0 | Positive for (R)-alcohol |
| Phenyl Protons | ~7.2-7.5 | Negative for (R)-alcohol |
| Carbinol Proton | ~5.5-6.0 | Variable |
| MTPA-OCH₃ | ~3.5 | Variable |
Note: The signs of Δδ are based on the standard model where the phenyl group of the alcohol is considered larger than the vinyl group.
Workflow for Mosher's Ester Analysis
Caption: Workflow for Mosher's ester analysis.
Comparative Analysis and Recommendations
| Feature | Chiral HPLC | VCD/ECD Spectroscopy | Mosher's Ester Analysis |
| Principle | Differential interaction with a chiral stationary phase | Differential absorption of circularly polarized light | NMR analysis of diastereomeric derivatives |
| Sample Requirement | Small amount of racemate or enriched sample | Enantiomerically enriched sample | Enantiomerically enriched sample |
| Destructive? | No | No | Yes (derivatization) |
| Throughput | High | Low to Medium | Low |
| Cost (Initial) | Medium to High | High | Low (requires NMR access) |
| Cost (Per Sample) | Low | Medium | Medium |
| Confirmation Level | Relative configuration (elution order) | Absolute configuration | Absolute configuration |
| Key Advantage | Excellent for enantiomeric purity determination and preparative separation | Non-destructive, provides direct structural information | Well-established and widely accessible with standard NMR |
| Key Limitation | Does not directly provide absolute configuration without a known standard | Requires complex computational modeling | Derivatization can be challenging; potential for kinetic resolution |
Recommendations:
-
For routine enantiomeric purity analysis and quality control , Chiral HPLC is the method of choice due to its high throughput, robustness, and quantitative accuracy.
-
For an unambiguous, non-destructive determination of absolute configuration , VCD and ECD spectroscopy , coupled with DFT calculations, are the gold standard, provided the computational resources are available.
For a comprehensive and self-validating approach, it is highly recommended to use at least two of these techniques. For instance, the enantiomeric purity can be established by chiral HPLC, and the absolute configuration of the separated enantiomers can then be determined by VCD/ECD or Mosher's ester analysis. This orthogonal approach provides the highest level of confidence in the stereochemical assignment of this compound.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gaussian.com [gaussian.com]
- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 13. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
Reactivity comparison of 1-phenylprop-2-en-1-ol with other allylic alcohols
Introduction: The Unique Position of 1-Phenylprop-2-en-1-ol in Synthesis
Allylic alcohols are a cornerstone functional group in modern organic synthesis, characterized by a hydroxyl group positioned on a carbon adjacent to a double bond. This arrangement confers enhanced and often unique reactivity compared to simple saturated alcohols. These molecules are pivotal intermediates, enabling the construction of complex molecular architectures through a variety of transformations including oxidation, reduction, substitution, and rearrangement reactions.
This guide focuses on the specific reactivity profile of This compound , a secondary allylic alcohol bearing a phenyl substituent on the carbinol carbon. We will provide an in-depth comparison of its performance in key chemical transformations against other structurally relevant allylic alcohols, such as the primary allylic alcohol (allyl alcohol), a primary phenyl-substituted analogue (cinnamyl alcohol), and a simple secondary allylic alcohol (but-3-en-2-ol). The central thesis of this guide is that the reactivity of this compound is dictated by a nuanced interplay between three core structural features:
-
The Allylic System : The π-system of the adjacent double bond enables the formation of resonance-stabilized intermediates (carbocations, radicals), fundamentally accelerating many reaction pathways.
-
The Phenyl Group : This group exerts powerful electronic effects, primarily through resonance, which dramatically stabilizes any developing positive charge on the adjacent carbinol carbon (a benzylic position).
-
The Secondary Hydroxyl Group : As a secondary alcohol, it introduces moderate steric bulk around the reaction center, influencing the accessibility of reagents and favoring certain mechanistic pathways over others.
Through objective comparison and supported by experimental data, this guide will elucidate how these features make this compound a uniquely reactive yet predictable building block for researchers in medicinal chemistry and materials science.
Comparative Analysis of Oxidation Reactions
The selective oxidation of allylic alcohols to their corresponding α,β-unsaturated carbonyl compounds is a fundamental transformation. Manganese dioxide (MnO₂) is the classic reagent for this purpose, prized for its ability to selectively oxidize allylic and benzylic alcohols while leaving saturated alcohols untouched.[1] The reaction proceeds under heterogeneous, neutral conditions, making for a straightforward workup.[2]
The key difference in the oxidation of this compound compared to its primary alcohol analogues is the nature of the product. As a secondary alcohol, it yields a ketone, whereas primary alcohols yield aldehydes.
-
This compound : Oxidizes to the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one.
-
Cinnamyl Alcohol & Allyl Alcohol : As primary alcohols, they oxidize to their respective aldehydes, cinnamaldehyde and acrolein.
While direct kinetic comparisons under identical conditions are sparse in the literature, experimental evidence shows that both allylic and benzylic alcohols are highly activated substrates for MnO₂ oxidation.[3] Interestingly, primary and secondary allylic alcohols are often observed to react at comparable rates.[4] The presence of the phenyl group in both this compound and cinnamyl alcohol enhances their adsorption to the MnO₂ surface, facilitating the reaction.
Table 1: Representative MnO₂ Oxidation of Allylic Alcohols
| Substrate | Product | Typical Yield (%) | Reaction Time (h) | Reference |
| This compound | 1-Phenylprop-2-en-1-one | ~85-95% | 2 - 6 | General Yields[3] |
| Cinnamyl Alcohol | Cinnamaldehyde | >90% | 2 - 4 | Maki et al. (2007)[1] |
| Allyl Alcohol | Acrolein | Good | 2 - 5 | General Procedures[1] |
| But-3-en-2-ol | But-3-en-2-one | ~80-90% | 4 - 8 | General Procedures[1] |
Note: Yields and reaction times are highly dependent on the specific activity of the MnO₂ used and the reaction solvent. The data presented are representative examples from the literature and not from a single comparative study.
Experimental Workflow & Protocol
The general workflow for this oxidation is straightforward, involving the reaction of the alcohol with an excess of activated MnO₂ followed by a simple filtration to remove the solid oxidant and manganese byproducts.
References
A Comparative Guide to the Biological Activities of 1-phenylprop-2-en-1-ol and its Saturated Analog, 1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the realm of medicinal chemistry and drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. Subtle alterations in chemical architecture can lead to profound differences in pharmacological activity. This guide provides an in-depth comparative analysis of two such molecules: 1-phenylprop-2-en-1-ol, commonly known as cinnamyl alcohol, and its saturated counterpart, 1-phenylpropan-1-ol.
Cinnamyl alcohol, a naturally occurring aromatic alcohol found in cinnamon leaves, storax, and Balsam of Peru, has garnered significant attention for its diverse biological activities.[1] Its structure is characterized by a phenyl group attached to a propenol backbone, featuring a critical carbon-carbon double bond. In contrast, 1-phenylpropan-1-ol represents the saturated analog, where this double bond is reduced to a single bond. This seemingly minor modification—the presence or absence of an allylic double bond—is hypothesized to be a key determinant of their differing biological profiles.
This guide will dissect the known biological activities of both compounds, drawing upon existing scientific literature. While direct, side-by-side comparative studies with quantitative data are limited, this document will synthesize the available information to provide a comprehensive overview for researchers. Furthermore, we will present detailed, standardized experimental protocols that can be employed to generate robust comparative data, thereby addressing a notable gap in the current body of research.
Comparative Analysis of Biological Activities
The presence of the allylic double bond in this compound is a pivotal structural feature that is believed to significantly influence its biological activity when compared to its saturated analog. This unsaturation introduces conformational rigidity and alters the electronic properties of the molecule, which in turn affects its interaction with biological targets.
Antimicrobial and Antifungal Activity
Phenylpropanoids are a class of compounds well-recognized for their antimicrobial properties.[2] The antimicrobial efficacy of these molecules is often linked to their ability to disrupt microbial cell membranes.
-
This compound (Cinnamyl Alcohol): Cinnamyl alcohol has demonstrated notable antimicrobial and antifungal activities.[3][4] The lipophilicity conferred by the phenyl group, combined with the reactivity of the allylic alcohol, is thought to facilitate its interaction with and disruption of the microbial cell envelope. While the precise mechanism is not fully elucidated, it is suggested that the double bond may play a role in membrane perturbation.
-
1-phenylpropan-1-ol: Information on the antimicrobial activity of 1-phenylpropan-1-ol is less extensive. However, based on structure-activity relationships of similar compounds, it is plausible that it retains some antimicrobial properties due to its aromatic and alcoholic functional groups.[5] The absence of the double bond may, however, reduce its efficacy in disrupting cell membranes compared to cinnamyl alcohol. The increased flexibility of the saturated side chain could lead to a less specific interaction with the lipid bilayer.
Antioxidant Activity
The capacity of a molecule to neutralize free radicals is a critical aspect of its potential therapeutic value.
-
This compound (Cinnamyl Alcohol): Cinnamyl alcohol has been reported to possess antioxidant properties.[1][6] The phenolic-like structure, although not a true phenol, and the conjugated system of the phenyl ring and the double bond may contribute to its ability to scavenge free radicals.
-
1-phenylpropan-1-ol: The antioxidant potential of 1-phenylpropan-1-ol is not as well-documented. The absence of the conjugated double bond might diminish its radical scavenging capabilities, as the extended π-system in cinnamyl alcohol could play a role in stabilizing the radical species formed upon hydrogen donation.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, making anti-inflammatory compounds highly sought after.
-
This compound (Cinnamyl Alcohol): Cinnamyl alcohol has been shown to exert anti-inflammatory effects.[4][7] Its mechanism of action may involve the modulation of inflammatory signaling pathways.
-
1-phenylpropan-1-ol: While less studied, other phenylpropanol isomers have been noted for their potential anti-inflammatory effects, suggesting that 1-phenylpropan-1-ol may also possess such activity.[5] The specific impact of the double bond on the potency and mechanism of anti-inflammatory action warrants further investigation.
Antitumor and Cytotoxic Activity
The search for novel anticancer agents is a cornerstone of modern drug discovery.
-
This compound (Cinnamyl Alcohol): There is emerging evidence for the antitumor potential of cinnamyl alcohol and its derivatives.[8] Some studies suggest that it can inhibit the proliferation of certain cancer cell lines.
-
1-phenylpropan-1-ol: The cytotoxic and antitumor activities of 1-phenylpropan-1-ol are not well-characterized in the available literature. Comparative studies are necessary to determine if the presence of the double bond in cinnamyl alcohol is a critical determinant of its anticancer effects.
Data Summary
The following table summarizes the known biological activities of this compound and 1-phenylpropan-1-ol. It is important to note that the quantitative data presented are not from direct comparative studies and are sourced from various publications. Therefore, these values should be interpreted with caution and are intended to be illustrative rather than for direct comparison.
| Biological Activity | This compound (Cinnamyl Alcohol) | 1-phenylpropan-1-ol |
| Antimicrobial | Exhibited.[3][4] | Likely, but less documented.[5] |
| Antioxidant | Exhibited.[1][6] | Not well-documented. |
| Anti-inflammatory | Exhibited.[4][7] | Potential activity.[5] |
| Antitumor/Cytotoxic | Exhibited.[8] | Not well-documented. |
Experimental Protocols for Comparative Analysis
To facilitate direct and meaningful comparisons of the biological activities of this compound and 1-phenylpropan-1-ol, the following detailed experimental protocols are provided. These standardized assays are widely accepted in the scientific community for evaluating antimicrobial, antioxidant, and cytotoxic properties.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.[2][9][10][11][12]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Prepare stock solutions of this compound and 1-phenylpropan-1-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microbial Inoculum:
-
Culture the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the broth medium to achieve the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Assay Setup in a 96-Well Microtiter Plate:
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
This will result in wells with decreasing concentrations of the test compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well (except the negative control).
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This colorimetric assay measures the ability of the test compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5][13][14][15][16]
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of Test Compounds and Control:
-
Prepare stock solutions of this compound, 1-phenylpropan-1-ol, and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compounds and the positive control to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[1][3][4][17]
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 1-phenylpropan-1-ol in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement and Calculation:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula:
-
% Cell Viability = (Abs_sample / Abs_control) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
The comparison between this compound (cinnamyl alcohol) and its saturated analog, 1-phenylpropan-1-ol, provides a compelling case study in structure-activity relationships. The available evidence, though not from direct comparative studies, strongly suggests that the allylic double bond in cinnamyl alcohol is a crucial determinant of its enhanced biological activities, particularly in the antimicrobial and antioxidant realms. This unsaturation likely influences the molecule's interaction with biological membranes and its ability to participate in redox reactions.
For researchers in drug discovery and development, the key takeaway is the significant impact of seemingly minor structural modifications. The provided experimental protocols offer a robust framework for conducting direct comparative studies to quantify the differences in the biological activities of these two compounds. Such research would not only fill a critical knowledge gap but also provide valuable insights for the rational design of novel therapeutic agents based on the phenylpropanoid scaffold. The exploration of such analogs is a promising avenue for the development of new and effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 3. benchchem.com [benchchem.com]
- 4. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. catalog.library.reed.edu [catalog.library.reed.edu]
- 10. researchgate.net [researchgate.net]
- 11. (E)-1-phenylprop-1-en-1-ol | C9H10O | CID 10717148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1-Phenylprop-2-en-1-ol
For researchers, scientists, and professionals in drug development, the synthesis of chiral allylic alcohols such as 1-phenylprop-2-en-1-ol is a critical step in the development of new therapeutic agents and fine chemicals. The stereochemistry and purity of these intermediates can significantly impact the efficacy and safety of the final product. This guide provides an in-depth technical overview and comparison of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Introduction: The Significance of this compound
This compound, also known as cinnamyl alcohol, is a valuable chiral building block in organic synthesis. Its structure, featuring a stereocenter adjacent to a phenyl group and a vinyl moiety, makes it a versatile precursor for a variety of more complex molecules. The demand for enantiomerically pure forms of this alcohol underscores the importance of efficient and selective synthetic methodologies. This guide will explore and compare three principal synthetic strategies: Grignard reaction, reduction of cinnamaldehyde, and asymmetric synthesis.
Grignard Reaction: Building the Carbon Skeleton
The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this approach involves the nucleophilic addition of a vinyl Grignard reagent to benzaldehyde.
Mechanistic Rationale
The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The magnesium halide portion of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide and yield the desired alcohol. The choice of an etheral solvent like diethyl ether or tetrahydrofuran (THF) is crucial as it stabilizes the Grignard reagent.[1]
Caption: General workflow for the Grignard synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from benzaldehyde and vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Part 1: Preparation of Vinylmagnesium Bromide [2]
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous Et₂O or THF.
-
Add a small portion of the vinyl bromide solution to the magnesium turnings to initiate the reaction. Gentle heating may be necessary.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Benzaldehyde
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous Et₂O or THF in the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Part 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: While specific yields for this exact transformation can vary, similar Grignard reactions with aldehydes typically provide yields in the range of 60-85%.[3]
Reduction of Cinnamaldehyde: A Chemoselective Approach
The reduction of cinnamaldehyde is a common and efficient route to this compound. The primary challenge in this synthesis is the chemoselective reduction of the aldehyde group in the presence of a conjugated carbon-carbon double bond.
Comparison of Reducing Agents
Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages.
| Reducing Agent/Method | Key Features | Typical Yield (%) | Selectivity for 1,2-Reduction |
| Sodium Borohydride (NaBH₄) | Mild, selective, cost-effective, and easy to handle.[4] | 90-95[4] | High |
| Catalytic Transfer Hydrogenation | Utilizes a hydrogen donor (e.g., isopropanol) and a catalyst (e.g., Ru, Ir, CoRe). Can achieve high conversion and selectivity.[5] | >90[5] | High, catalyst dependent |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Uses aluminum isopropoxide as a catalyst and isopropanol as the hydride source. Highly chemoselective for carbonyls.[6] | High | Very High |
| Nanometric Alkali Metal Hydrides (e.g., nano-LiH) | Highly reactive, leading to high conversion and selectivity in short reaction times.[7] | >99[7] | Very High |
Mechanistic Insights: The Case of Sodium Borohydride
Sodium borohydride is a mild hydride donor, which is key to its chemoselectivity. In the reduction of α,β-unsaturated aldehydes like cinnamaldehyde, two pathways are possible: 1,2-addition to the carbonyl group to form the allylic alcohol, and 1,4-conjugate addition to the double bond. Sodium borohydride preferentially undergoes 1,2-addition due to the "hard" nature of the hydride nucleophile, which favors attack at the harder electrophilic carbonyl carbon over the softer β-carbon of the alkene.
Caption: Mechanism of the chemoselective 1,2-reduction of cinnamaldehyde by NaBH₄.
Experimental Protocol: Sodium Borohydride Reduction of Cinnamaldehyde
This protocol provides a standard laboratory procedure for the selective reduction of cinnamaldehyde to this compound using sodium borohydride.
Materials:
-
trans-Cinnamaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamaldehyde (1.0 equivalent) in methanol or ethanol.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add water to quench the excess NaBH₄.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 90-95%[4]
Asymmetric Synthesis: Accessing Enantiomerically Pure this compound
For many pharmaceutical applications, the synthesis of a single enantiomer of this compound is essential. Asymmetric synthesis methods employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.
Strategies for Enantioselective Synthesis
The most common approaches for the asymmetric synthesis of chiral allylic alcohols like this compound include:
-
Enantioselective reduction of a prochiral ketone: This would involve the asymmetric reduction of 1-phenylprop-2-en-1-one.
-
Enantioselective addition of a vinyl nucleophile to benzaldehyde: This is a direct and atom-economical approach.
The enantioselective vinylation of aldehydes has been achieved with high success using chiral catalysts.
Mechanistic Principles of Asymmetric Catalysis
In a catalytic asymmetric reaction, a chiral catalyst forms a transient complex with the substrate, creating a chiral environment that directs the approach of the reagent from a specific face of the prochiral substrate. This leads to the preferential formation of one enantiomer over the other. The efficiency of this process is measured by the enantiomeric excess (ee).
Caption: Conceptual workflow of a catalytic asymmetric vinylation of benzaldehyde.
Representative Protocol: Enantioselective Vinylation of Benzaldehyde
While a specific protocol for the asymmetric synthesis of this compound with a defined catalyst and high enantiomeric excess is highly dependent on the chosen catalytic system, the following represents a general procedure based on modern organocatalytic or transition-metal-catalyzed methods.
Materials:
-
Benzaldehyde
-
Vinyl iodonium triflate salt (or other suitable vinyl source)
-
Chiral amine catalyst (e.g., a diarylprolinol silyl ether)
-
Copper(I) salt (e.g., CuBr)
-
Anhydrous solvent (e.g., THF, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral amine catalyst (10-20 mol%) and the copper(I) salt (5-10 mol%).
-
Add the anhydrous solvent, followed by benzaldehyde (1.0 equivalent).
-
Add the vinyl iodonium triflate salt (1.2 equivalents) and stir the reaction mixture at the specified temperature (often ambient or slightly elevated).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Expected Outcome: Modern synergistic catalytic systems can achieve high yields (70-95%) and excellent enantioselectivities (>90% ee).
Conclusion and Comparative Summary
The choice of a synthetic route to this compound depends on several factors, including the desired scale, purity requirements, cost, and the need for a specific enantiomer.
-
Grignard Reaction: This method is excellent for constructing the fundamental carbon framework and is a staple in many academic and industrial laboratories. It is a reliable method for producing racemic this compound.
-
Reduction of Cinnamaldehyde: This is arguably the most straightforward and high-yielding approach for the synthesis of racemic this compound, especially when using sodium borohydride due to its low cost, ease of use, and high chemoselectivity. Catalytic transfer hydrogenation and MPV reduction offer excellent alternatives with high selectivity.
-
Asymmetric Synthesis: When enantiopurity is the primary concern, asymmetric synthesis is the method of choice. Although these methods often require more specialized and expensive catalysts and reagents, they provide direct access to enantiomerically enriched products, which is crucial for pharmaceutical applications.
This guide provides a foundational understanding of the key synthetic strategies for this compound. Researchers and drug development professionals are encouraged to use this information as a starting point for their synthetic endeavors, adapting and optimizing the protocols to meet their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. (2006) | Yinheng Fan [scispace.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Benchmarking Guide to the Synthesis of 1-Phenylprop-2-en-1-ol: Established Protocols vs. Novel Synthetic Methods
In the landscape of fine chemical synthesis, the production of specific chiral molecules is a cornerstone of drug development and materials science. 1-Phenylprop-2-en-1-ol, a valuable chiral allylic alcohol, serves as a key intermediate in the synthesis of numerous pharmaceuticals and fragrances. The efficiency, selectivity, and environmental impact of its synthetic route are therefore of paramount importance. This guide provides an in-depth technical comparison of established and novel synthetic methodologies for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate protocol for their needs.
Introduction: The Significance of this compound
This compound, also known as cinnamyl alcohol, possesses a stereogenic center that makes its enantioselective synthesis a topic of considerable interest. The spatial arrangement of its hydroxyl and phenyl groups is critical for its biological activity and olfactory properties. Consequently, the development of synthetic methods that can deliver this molecule with high yield and enantiopurity is a continuous endeavor in organic chemistry. This guide will dissect and benchmark traditional approaches, such as the Grignard reaction and Luche reduction, against more recent innovations in catalysis, including transfer hydrogenation, photocatalysis, and biocatalysis.
Established Synthetic Protocols: The Workhorses of the Lab
For decades, two primary methods have dominated the synthesis of this compound: the Grignard reaction and the Luche reduction. These methods, while reliable, come with their own set of advantages and limitations.
The Grignard Reaction: A Classic Carbon-Carbon Bond Formation
The Grignard reaction is a fundamental tool for creating carbon-carbon bonds. In the context of this compound synthesis, two main pathways exist: the reaction of a vinyl Grignard reagent with benzaldehyde, or the reaction of a methyl Grignard reagent with cinnamaldehyde.
Reaction Mechanism: The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile. The nucleophilic carbon atom attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the desired alcohol. The choice of an appropriate aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial to stabilize the Grignard reagent and prevent its decomposition by protic species like water.[1]
Causality in Experimental Choices: The rigorous exclusion of water is paramount, as even trace amounts will protonate the Grignard reagent, rendering it inactive.[2] The use of iodine is a common trick to initiate the reaction by activating the magnesium surface.[3]
The Luche Reduction: Chemoselective Carbonyl Reduction
The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols.[4][5][6] This makes it an ideal choice for the synthesis of this compound from cinnamaldehyde, as it selectively reduces the carbonyl group while leaving the conjugated double bond intact.[4][6]
Reaction Mechanism: The key to the Luche reduction's selectivity lies in the use of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in conjunction with sodium borohydride (NaBH₄).[4][5] The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring a direct "hard" nucleophilic attack by the hydride at the carbonyl carbon (1,2-addition).[4] This suppresses the competing 1,4-conjugate addition that is often observed with NaBH₄ alone.[6] The reaction is typically carried out in a protic solvent like methanol or ethanol.[4]
Self-Validating System: The high selectivity of the Luche reduction for the carbonyl group provides an inherent validation of the method. The formation of significant amounts of the saturated aldehyde or alcohol would indicate a deviation from the expected reaction pathway.
Novel Synthetic Methods: Pushing the Boundaries of Efficiency and Selectivity
Recent advances in catalysis have opened new avenues for the synthesis of this compound, often with improved yields, selectivities, and greener profiles compared to traditional methods.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional reductions that often require stoichiometric amounts of metal hydrides or high pressures of hydrogen gas.
The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of CTH, where a sacrificial alcohol, typically isopropanol, serves as the hydrogen donor in the presence of a metal alkoxide catalyst, such as aluminum isopropoxide.[7] The reaction is highly selective for aldehydes and ketones.[7] The mechanism involves a six-membered cyclic transition state where the hydride is transferred from the isopropanol to the carbonyl substrate.[7]
More recently, heterogeneous catalysts have been developed for the CTH of cinnamaldehyde, offering advantages in terms of catalyst recovery and reuse. For instance, an efficient process using ethanol as both a solvent and hydrogen donor over an aluminum oxide (Al₂O₃) catalyst has been reported, achieving a 97.8% conversion of cinnamaldehyde and 96.8% selectivity to cinnamyl alcohol under optimized conditions (120 °C, 12 h).[8] The reaction is believed to proceed through a six-membered ring intermediate on the acid-base pair active sites of the alumina surface.[8]
Photocatalytic Reduction
Photocatalysis offers a green and sustainable approach to organic synthesis by harnessing light energy to drive chemical reactions. Recent research has explored the photocatalytic reduction of cinnamaldehyde to cinnamyl alcohol. For example, a Ru@ZnO/g-C₃N₄ nanocomposite has been used as a photocatalyst, with formic acid as a hydrogen source, to achieve high conversion and selectivity to cinnamyl alcohol under visible light irradiation.[9]
Asymmetric Synthesis: The Quest for Enantiopurity
The synthesis of enantiomerically pure this compound is a significant challenge. Modern asymmetric catalysis provides several powerful tools to achieve this goal.
Asymmetric transfer hydrogenation (ATH) employs chiral catalysts to deliver a hydride to the carbonyl group in a stereocontrolled manner. Chiral ruthenium complexes, in particular, have proven to be highly effective for the ATH of ketones and aldehydes.[10] These catalysts, often featuring chiral diamine or amino alcohol ligands, can achieve high enantioselectivities.
Chiral oxazaborolidines, famously known as CBS catalysts, are powerful organocatalysts for the enantioselective reduction of prochiral ketones with borane.[11] The catalyst forms a complex with borane and the carbonyl compound, holding them in a rigid, chiral environment that directs the hydride transfer to one face of the carbonyl, leading to a high enantiomeric excess of one alcohol enantiomer.[11]
Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. The biocatalytic reduction of cinnamaldehyde to cinnamyl alcohol has been successfully demonstrated. For instance, a strain of Citrobacter freundii has been shown to selectively hydrogenate cinnamaldehyde to cinnamyl alcohol with 100% conversion and 90.1% selectivity.[12] Furthermore, a three-step biocatalytic cascade using a combination of phenylalanine ammonia lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) has been developed to produce cinnamyl alcohol from L-phenylalanine with a 53% molar yield.[9]
Quantitative Data Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methods.
| Method | Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity (%) | Enantiomeric Excess (%) |
| Grignard Reaction | MeMgBr, Cinnamaldehyde | Ether | <10 | ~1 h | 88-90 | - | Racemic |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O, Cinnamaldehyde | Methanol | RT | 3-5 min | High | >97 (1,2-reduction) | Racemic |
| NaBH₄ Reduction | NaBH₄, Cinnamaldehyde | Methanol | Ice-bath | 20 min | - | High (for alcohol) | Racemic |
| CTH (Al₂O₃) | Ethanol, Cinnamaldehyde, Al₂O₃ | Ethanol | 120 | 12 h | 97.8 (conversion) | 96.8 | Racemic |
| Biocatalysis (C. freundii) | Glucose, Peptone, Cinnamaldehyde | Aqueous | 30 | 40 h | up to 2.88 g/L | 90.1 | Not reported |
| Biocatalytic Cascade | PAL, CAR, ADH, L-Phenylalanine | Aqueous | 30 | 6 h | 53 | High | Not reported |
| Asymmetric Transfer Hydrogenation (Ru-catalyst) | Chiral Ru-complex, i-PrOH | i-PrOH | RT | Varies | Good | High | up to 85 |
| CBS Reduction | Chiral Oxazaborolidine, Borane | THF | Varies | Varies | High | High | High |
Note: Yields and selectivities can vary depending on the specific reaction conditions and substrate. The data presented is based on reported literature values.
Experimental Protocols
Protocol for Luche Reduction of Cinnamaldehyde
-
In a round-bottom flask, dissolve cinnamaldehyde (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.0 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically within 5-10 minutes).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Catalytic Transfer Hydrogenation using Al₂O₃
-
In a high-pressure reactor, combine cinnamaldehyde (1.0 eq), aluminum oxide (catalyst), and ethanol (solvent and hydrogen donor).
-
Seal the reactor and purge with an inert gas.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, filter the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain this compound.
Visualization of Key Concepts
Reaction Mechanisms
Caption: Mechanism of the Luche Reduction of Cinnamaldehyde.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound continues to be an area of active research, driven by the demand for efficient and selective methods to produce this valuable chiral building block. While established protocols like the Grignard reaction and Luche reduction remain reliable options, novel catalytic methods offer significant advantages in terms of yield, selectivity, and sustainability.
Catalytic transfer hydrogenation, particularly with heterogeneous catalysts, presents a scalable and environmentally benign alternative. For the production of enantiomerically pure this compound, asymmetric transfer hydrogenation and biocatalysis are exceptionally promising. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, including cost, scale, and desired enantiopurity. As research in catalysis continues to advance, we can expect the development of even more sophisticated and efficient methods for the synthesis of this compound and other important chiral molecules.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Luche Reduction | TCI EUROPE N.V. [tcichemicals.com]
- 7. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes [ouci.dntb.gov.ua]
- 11. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol by Biocatalysis | Scientific.Net [scientific.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Phenylprop-2-en-1-ol
Introduction: 1-Phenylprop-2-en-1-ol and its isomers, such as cinnamyl alcohol, are valuable intermediates in organic synthesis, finding application in the development of pharmaceuticals, fragrances, and other specialty chemicals. As with any reactive laboratory chemical, the integrity of your research and the safety of your personnel depend on rigorous adherence to proper handling and disposal protocols. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this compound waste, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory environment. Our objective is to provide a self-validating system of protocols that ensures safety, environmental stewardship, and regulatory adherence.
Part 1: Hazard Profile and Inherent Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. The primary risks associated with this compound are its combustibility and its potential to cause irritation to the skin and eyes.[1][2] The disposal plan is therefore designed to mitigate these risks at every stage.
The causality is clear: its classification as a combustible liquid dictates that it must be segregated from heat and ignition sources, and its irritant properties mandate the use of appropriate Personal Protective Equipment (PPE) and dictate specific decontamination procedures for labware.[3]
Table 1: Physicochemical and Toxicological Data for Phenylpropenol-type Compounds
| Property | Value | Significance & Rationale for Disposal Protocol |
| GHS Classification | Flammable Liquid (Category 4)[4]; Acute Toxicity, Oral (Category 4)[2]; Skin Irritation/Sensitization (Category 1/2)[1][2]; Serious Eye Irritation (Category 2)[1][2] | Dictates waste segregation into flammable/combustible streams. Mandates full PPE during handling and disposal to prevent contact. |
| Flash Point | ~99 °C / 210 °F (for 1-Phenyl-2-propyn-1-ol)[1] | Classifies it as a combustible liquid. While not as volatile as highly flammable solvents, it still poses a fire risk and must be stored away from ignition sources.[4] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[1][4][5] | Waste streams must be strictly segregated. Accidental mixing could lead to violent reactions, heat generation, or the release of toxic fumes. |
| Environmental Fate | Avoid discharge into the environment.[3] | Due to its organic nature and potential toxicity, it must not be sewer-disposed unless as a highly dilute aqueous solution and in strict accordance with local regulations.[3][6] |
Part 2: Waste Classification & Segregation Workflow
Proper disposal begins with correct classification. The primary determinant for this compound waste is whether it qualifies as an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA), specifically as code D001.[7] This decision is critical as it dictates the entire disposal pathway.
The following decision tree provides a logical workflow for classifying your waste stream.
Caption: Waste Classification Decision Workflow.
Part 3: Standard Operating Procedures for Disposal
These protocols provide step-by-step methodologies for the safe handling and disposal of this compound waste streams.
Experimental Protocol A: Concentrated & Non-Aqueous Waste (D001)
This protocol applies to pure, expired, or off-spec this compound and solutions where it is dissolved in an organic, flammable, or combustible solvent.
-
Designate a Satellite Accumulation Area (SAA): This must be at or near the point of generation.[7] The SAA should be a fume hood or a designated, well-ventilated cabinet suitable for storing flammable materials.[8]
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the waste (e.g., amber glass or polyethylene).[9][10] The container must have a secure, tight-fitting lid.[8]
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." If in a mixture, list all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Ignitable," "Irritant").[10]
-
-
Transfer the Waste: Working in a fume hood and wearing appropriate PPE (safety goggles, nitrile gloves, lab coat), carefully transfer the waste into the container using a funnel.
-
Container Management:
-
Keep the container closed at all times except when adding waste.[7] This minimizes vapor release and prevents accidental spills.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8][9]
-
Store the container within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[9]
-
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal at an approved waste disposal plant.[1]
Experimental Protocol B: Dilute Aqueous Waste
This protocol applies to aqueous solutions containing less than 24% this compound by volume, with a water content of at least 50%. Such solutions may be exempt from RCRA D001 classification.[11]
-
Verify Exclusion Applicability: Confirm that the solution meets the criteria for the aqueous alcohol exclusion (less than 24% alcohol, over 50% water).
-
Consult Local Regulations: Crucially , you must consult your institutional EHS office and local Publicly Owned Treatment Works (POTW) regulations before proceeding.[6][12] Many jurisdictions prohibit the sewer disposal of any organic chemical, regardless of concentration.
-
If Sewer Disposal is Prohibited (Default Path): Manage the waste according to Protocol A. This is the safest and most compliant default action.
-
If Sewer Disposal is Permitted:
-
Turn on a cold water tap to a high flow rate.
-
Slowly pour the dilute waste solution down the drain, directly into the stream of water.
-
Continue to flush the drain with copious amounts of cold water for at least 5-10 minutes after the waste has been discharged. This ensures thorough dilution and prevents accumulation in the plumbing system.
-
Experimental Protocol C: Contaminated Solid Waste & Labware
This protocol covers solid items grossly contaminated with this compound, such as spill cleanup materials, gloves, or disposable labware.
-
Segregation: Collect contaminated solid waste in a separate, dedicated container from non-contaminated trash.
-
Containerization: Use a designated, labeled solid waste container (e.g., a plastic-lined pail or drum). The label should read "Contaminated Solid Waste" and list the contaminant (this compound).
-
Spill Debris: Inert absorbent material used for spill cleanup should be collected using spark-proof tools and placed in a sealed container for disposal via the hazardous waste stream (Protocol A).[1][3]
-
Contaminated Labware (Glass):
-
Decontamination: Triple rinse glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous chemical waste (Protocol A).[10]
-
Disposal: After triple rinsing and air-drying in a fume hood, the decontaminated glassware can typically be disposed of in a designated glass disposal box.[10]
-
-
Contaminated PPE: Contaminated gloves and disposable lab coats should be double-bagged, sealed, and disposed of as solid hazardous waste.[9]
Part 4: Spill Response Protocol
Immediate and correct response to a spill is critical for laboratory safety.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area (e.g., turn off hot plates, unplug equipment).
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain the Spill: Use an inert absorbent material (e.g., sand, silica gel, or a commercial sorbent) to dike the spill and prevent it from spreading.[1]
-
Absorb: Apply the absorbent material to the spill, starting from the outside and working inwards.
-
Collect Waste: Once fully absorbed, carefully collect the material using spark-proof scoops or tools.[3] Place the contaminated absorbent into a labeled, sealable container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as contaminated solid waste.
This guide provides a robust framework for managing this compound waste. However, it must be adapted to your specific institutional policies and local regulations. Always prioritize consultation with your EHS department to ensure full compliance and safety.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. gla.ac.uk [gla.ac.uk]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. bdlaw.com [bdlaw.com]
- 12. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 1-Phenylprop-2-en-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-phenylprop-2-en-1-ol. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Risks: Hazard Profile of this compound
This compound is an unsaturated alcohol that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
The primary risks associated with this compound are skin and eye irritation upon direct contact, and respiratory irritation if inhaled. As with many organic chemicals, it is crucial to minimize exposure through a combination of engineering controls, personal protective equipment, and safe work practices.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the chemical to its final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 certified and provide a complete seal around the eyes to protect against splashes. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended for handling unsaturated alcohols[2][3][4]. Always inspect gloves for any signs of degradation or punctures before use. Discard and replace gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves is required to protect skin and clothing. |
| Respiratory Protection | Respirator | Generally not required if work is conducted in a properly functioning chemical fume hood. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
It is imperative to adhere to the Occupational Safety and Health Administration (OSHA) standards for laboratory safety, which include provisions for a written Chemical Hygiene Plan, employee training, and the proper use of PPE and engineering controls[5][6][7][8].
Step-by-Step Handling Procedures
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound. If a specific SDS is not available, review the SDS for similar unsaturated alcohols.
-
Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Don Appropriate PPE: Wear the recommended PPE as outlined in the table above.
2. Handling:
-
Weighing and Transferring: When weighing or transferring the chemical, do so in a manner that minimizes the potential for spills or the generation of aerosols. Use a spatula for solids and a pipette or syringe for liquids.
-
Reaction Setup and Execution: Conduct all reactions in appropriate glassware and ensure that the setup is secure. Monitor the reaction for any unexpected changes.
-
Post-Reaction Work-up: During extraction, quenching, and other work-up procedures, be mindful of the potential for splashing and ensure adequate ventilation.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area, including benchtops and equipment, with an appropriate solvent.
-
Proper Doffing of PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Disposal should be carried out by a licensed chemical waste disposal company[9].
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. everprogloves.com [everprogloves.com]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. ipgsf.com [ipgsf.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
